Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-7(12)9-1-2-10(5-3-9,6-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOACUMJSXEJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345872 | |
| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711-02-4 | |
| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a rigid, non-aromatic dicarboxylic acid that has garnered significant interest in various scientific fields, including polymer chemistry, materials science, and notably, drug discovery and development. Its unique three-dimensional structure imparts desirable properties to molecules, making it a valuable building block for high-performance polymers and a versatile linker in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and a visualization of its application in protein degradation pathways.
Core Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1][2][3] Its rigid bicyclic structure is a key feature, influencing its physical and chemical characteristics.
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₄O₄ | [1][2][3] |
| Molecular Weight | 198.22 g/mol | [1][2][3] |
| CAS Number | 711-02-4 | [1][2] |
| Appearance | White to almost white powder/crystalline solid | [1][2] |
| IUPAC Name | This compound | [4] |
| Synonyms | 1,4-Dicarboxybicyclo[2.2.2]octane | [4] |
Thermal and Spectroscopic Data
| Property | Value | Source(s) |
| Melting Point | 393-395 °C | |
| Boiling Point | 392.9 °C at 760 mmHg | |
| Flash Point | 205.6 °C |
Solubility and Acidity
| Property | Value | Source(s) |
| Solubility | Soluble in polar solvents like water and alcohols. | [1] |
| pKa₁ (Predicted) | 4.49 ± 0.10 | [2] |
| pKa₂ (Predicted) | 5.5 (approx.) |
Experimental Protocols
Synthesis of this compound
A practical and cost-effective synthesis method has been developed, which involves the formation of a semicarbazone followed by a reduction step.[5][6] The use of microwave irradiation can significantly shorten the reaction time.[5][6]
Materials:
-
Diethyl succinate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
tert-Butanol
-
1,2-Dibromoethane
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Potassium hydroxide
-
Hydrochloric acid
Procedure:
-
Dieckmann Condensation: To a suspension of sodium hydride in anhydrous DME, add a catalytic amount of tert-butanol and heat to 60 °C. Add diethyl succinate dropwise and stir the mixture overnight at 60 °C.
-
Alkylation: Concentrate the resulting pink salt under reduced pressure and suspend it in 1,2-dibromoethane. Heat the mixture under microwave irradiation (80 W) for 12 hours.
-
Purification: After cooling, filter the suspension and wash the solid with chloroform. Concentrate the filtrate and purify the residue by column chromatography to yield diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.
-
Semicarbazone Formation: Reflux a mixture of the purified diester, semicarbazide hydrochloride, and sodium acetate in ethanol.
-
Wolff-Kishner Reduction: Treat the formed semicarbazone with potassium hydroxide in a suitable high-boiling solvent and heat to effect reduction of the ketone and hydrolysis of the esters.
-
Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate this compound.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Determination of Physicochemical Properties
Principle: The melting point is determined as the temperature at which the crystalline solid transitions to a liquid. A sharp melting point range is indicative of high purity.
Procedure:
-
Finely powder a small amount of the dried this compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a rate of 10-20 °C/min initially to get an approximate melting point.
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C/min as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Principle: The solubility is determined by creating a saturated solution at a specific temperature and then quantifying the amount of dissolved solute.
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, DMSO).
-
Seal the vials and place them in a constant temperature shaker bath (e.g., at 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe to remove any undissolved solid.
-
Quantify the concentration of the dissolved acid in the filtrate. This can be done by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as acid-base titration.
-
Calculate the solubility in the desired units (e.g., g/L or mol/L).
Principle: The pKa values are determined by titrating a solution of the diacid with a strong base and monitoring the pH change. The pKa values correspond to the pH at the half-equivalence points.
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if necessary to ensure complete dissolution.
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the pH electrode in the acid solution and record the initial pH.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the second equivalence point.
-
Plot the pH versus the volume of titrant added. The two pKa values are the pH values at the points where half the volume of titrant required to reach the first and second equivalence points, respectively, has been added.
Crystallographic Data
Application in Drug Development: PROTAC Signaling Pathway
This compound is utilized as a rigid and non-aromatic linker in the design of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.
General PROTAC Mechanism
The general mechanism of action for a PROTAC is a catalytic process that can be visualized as a cyclical pathway.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Activity
The following workflow outlines the key steps in evaluating the efficacy of a PROTAC containing a this compound linker.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Conclusion
This compound possesses a unique combination of rigidity, non-aromaticity, and dicarboxylate functionality, making it a highly valuable molecule in both materials science and drug discovery. Its well-defined physicochemical properties and established synthetic routes enable its reliable incorporation into complex molecular architectures. For drug development professionals, its application as a linker in PROTACs offers a compelling strategy for targeted protein degradation, a rapidly expanding therapeutic paradigm. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. Determination of Melting Point of 2-(aminomethyl)dicarboxylic Acids by Open Capillary Method - STEMart [ste-mart.com]
- 5. escholarship.org [escholarship.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (CAS: 711-02-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, with the CAS number 711-02-4, is a rigid, non-aromatic dicarboxylic acid that has garnered significant interest in various fields of chemical and pharmaceutical sciences. Its unique three-dimensional structure, characterized by a bicyclic core, imparts desirable properties for its use as a molecular scaffold and linker in the design of advanced materials and therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and key applications, with a focus on its role in the development of Metal-Organic Frameworks (MOFs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a white crystalline solid that is soluble in polar solvents.[1] Its rigid bicyclic structure provides a well-defined and predictable geometry, making it an excellent component for constructing highly ordered molecular architectures.
Quantitative Data
| Property | Value | Reference(s) |
| CAS Number | 711-02-4 | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [2][3][4] |
| Molecular Weight | 198.22 g/mol | [2][4][5] |
| Melting Point | 393-395 °C | |
| Boiling Point | 392.9 °C at 760 mmHg | |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in polar solvents | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): Due to the high symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple. The protons on the ethylene bridges would likely appear as a multiplet in the region of 1.8-2.0 ppm. The acidic protons of the carboxylic acid groups would be observed as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is anticipated to show four distinct signals corresponding to the different carbon environments:
-
Carboxylic Acid Carbons (-COOH): ~175-185 ppm
-
Bridgehead Carbons (C1 and C4): ~40-50 ppm
-
Methylene Carbons (-CH₂-): ~25-35 ppm
-
Quaternary Carbons of the bicyclic core: ~30-40 ppm
IR (Infrared) Spectroscopy: The IR spectrum of this compound would be characterized by the following key absorption bands:
-
O-H stretch (from COOH): A broad band in the region of 2500-3300 cm⁻¹
-
C-H stretch (aliphatic): Sharp peaks around 2850-2950 cm⁻¹
-
C=O stretch (from COOH): A strong, sharp peak around 1700-1725 cm⁻¹
-
C-O stretch (from COOH): In the range of 1200-1300 cm⁻¹
MS (Mass Spectrometry): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198. Key fragmentation patterns would likely involve the loss of a carboxyl group (-COOH, 45 amu) to give a fragment at m/z 153, and the loss of water (H₂O, 18 amu) from the molecular ion. Other significant peaks observed in the mass spectrum of this compound are at m/z 107 and 43.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the formation of a bicyclic diketone precursor, followed by reduction and hydrolysis.[6][7]
Step 1: Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate [7]
-
Suspend sodium hydride (0.28 mol) in ethylene glycol dimethyl ether (80 mL) in a four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser.
-
Add diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (0.1 mol) to the suspension.
-
Slowly add 1,2-dibromoethane (0.46 mol) dropwise at 60 °C.
-
After the addition is complete, raise the temperature to 90 °C and continue stirring for 20 hours.
-
Remove unreacted 1,2-dibromoethane and the solvent by distillation under reduced pressure.
-
Dissolve the residue in dichloromethane and adjust the pH of the remaining solid to approximately 5-6 with concentrated hydrochloric acid.
-
Extract with dichloromethane, combine the organic phases, and remove the solvent.
-
Purify the crude product by recrystallization from ethanol to yield diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.
Step 2: Synthesis of this compound
-
The diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is then subjected to a reduction reaction to convert the ketone functionalities to methylenes. A Wolff-Kishner or Clemmensen reduction are standard methods for this transformation.
-
Following the reduction of the keto groups, the ethyl ester groups are hydrolyzed to carboxylic acids. This is typically achieved by refluxing the compound with a strong base, such as potassium hydroxide, in an aqueous or alcoholic solution.
-
Acidification of the reaction mixture with a strong acid, like hydrochloric acid, will precipitate the final product, this compound.
-
The product can be further purified by recrystallization.
A more recent and cost-effective method involves the formation of a semicarbazone intermediate which is subsequently reduced.[8]
Applications in Research and Development
Metal-Organic Frameworks (MOFs)
The rigid and well-defined structure of this compound makes it an excellent "linker" or "strut" in the construction of Metal-Organic Frameworks (MOFs).[9][10] MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The use of this aliphatic dicarboxylic acid, as opposed to more common aromatic linkers, can lead to MOFs with higher transparency and unique pore environments. These materials have potential applications in gas storage, separation, and catalysis.
PROTAC Linker in Drug Development
In the field of drug discovery, this compound is utilized as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs).[11] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The rigid nature of the bicyclooctane linker helps to maintain a specific distance and orientation between the E3 ligase-binding moiety and the target protein-binding moiety, which can be crucial for the efficacy of the PROTAC.
Bioisostere in Medicinal Chemistry
The bicyclo[2.2.2]octane core can serve as a 3D-rich bioisostere for a para-substituted phenyl ring. This substitution can lead to improved physicochemical properties in drug candidates, such as increased solubility and metabolic stability, while maintaining or even improving biological activity. The defined spatial arrangement of substituents at the 1 and 4 positions mimics the geometry of a para-substituted aromatic ring but with a non-planar, saturated core.
Conclusion
This compound is a versatile and valuable building block for both materials science and drug discovery. Its rigid, well-defined structure provides a unique platform for the rational design of complex molecular systems. The ongoing research into its applications in MOFs and as a PROTAC linker highlights its potential to contribute to the development of novel materials and therapeutics. This guide serves as a foundational resource for researchers and professionals seeking to explore the potential of this intriguing molecule in their respective fields.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. This compound | C10H14O4 | CID 607709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 711-02-4: this compound [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. DIETHYL 2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE | 843-59-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Spectral Analysis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. Detailed experimental protocols and workflow visualizations are included to support researchers in the characterization of this and similar bicyclic compounds.
Introduction
This compound is a rigid, non-aromatic dicarboxylic acid. Its well-defined three-dimensional structure makes it a valuable building block in supramolecular chemistry, materials science, and as a bioisosteric replacement for para-substituted benzene rings in drug design. Accurate and comprehensive spectral analysis is crucial for confirming the identity, purity, and structure of this compound in various research and development applications. This guide presents a summary of its key spectral features.
Spectral Data
The following sections summarize the expected NMR, IR, and MS spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high D3h symmetry of the Bicyclo[2.2.2]octane cage, the 1H and 13C NMR spectra are relatively simple. All twelve methylene protons are chemically and magnetically equivalent, as are the six methylene carbons.
Table 1: 1H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.9 | Singlet | 12H | CH2 |
| ~12.0 | Broad Singlet | 2H | COOH |
Note: The chemical shifts are estimates based on related structures and are typically recorded in DMSO-d6.
Table 2: 13C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~178 | COOH |
| ~38 | C1, C4 (Bridgehead) |
| ~29 | CH2 |
Note: The chemical shifts are estimates based on related structures and are typically recorded in DMSO-d6.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the prominent absorption bands of the carboxylic acid functional groups.
Table 3: IR Absorption Data
| Wavenumber (cm-1) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| 1700 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1420 | Medium | C-O-H bend |
| 1290 | Medium | C-O stretch |
| 920 | Broad, Medium | O-H bend (Out-of-plane) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound is expected to show a prominent molecular ion peak followed by characteristic fragmentation patterns.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 198 | High | [M]+ (Molecular Ion)[1] |
| 153 | Medium | [M - COOH]+ |
| 107 | Medium | [M - COOH - H2O - C2H2]+[1] |
| 43 | Low | [C3H7]+ or [CH3CO]+[1] |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution 1H and 13C NMR spectra of solid this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
5 mm NMR tubes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Transfer the sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.7 mL of DMSO-d6 to the NMR tube.
-
Securely cap the NMR tube and vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
Integrate all signals and identify the chemical shifts and multiplicities.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of 13C.
-
Process the spectrum similarly to the 1H spectrum.
-
Reference the spectrum to the DMSO-d6 peak at 39.52 ppm.
-
FTIR Spectroscopy Protocol (ATR Method)
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Materials:
-
This compound sample (as a fine powder)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Isopropyl alcohol and lint-free wipes for cleaning
Procedure:
-
Background Scan:
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropyl alcohol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the powdered this compound sample onto the center of the ATR crystal.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be set to 4000-400 cm-1.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
Perform a baseline correction and an ATR correction if necessary.
-
Identify the wavenumbers of the major absorption peaks.
-
Mass Spectrometry Protocol (Electron Ionization)
Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Mass spectrometer with an Electron Ionization (EI) source
-
Direct insertion probe or a Gas Chromatograph (GC) inlet
-
Volatile solvent (e.g., methanol or dichloromethane) if using GC inlet
Procedure:
-
Sample Introduction (Direct Insertion Probe):
-
Place a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
Introduce the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
-
Ionization and Analysis:
-
The volatilized sample molecules are bombarded with a beam of electrons (typically at 70 eV) to cause ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Acquisition:
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and the major fragment ions.
-
Visualizations
The following diagrams illustrate the workflow for spectral analysis and the logical relationship between the different spectroscopic techniques.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure analysis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a rigid, non-aromatic dicarboxylic acid of significant interest to researchers, scientists, and drug development professionals. Its unique three-dimensional structure serves as a valuable building block in the design of metal-organic frameworks (MOFs), co-crystals, and novel therapeutic agents. This document details the key crystallographic parameters, experimental protocols for its synthesis and single-crystal X-ray diffraction analysis, and visual representations of the experimental workflow.
Core Crystallographic Data
The seminal work on the crystal structure of this compound was first reported by Ermer and Dunitz in 1969. Subsequent studies, including its incorporation into metal-organic frameworks, have further elucidated its structural characteristics. The following tables summarize the key crystallographic data from these foundational studies.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₁₀H₁₄O₄ |
| Formula Weight | 198.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.43 |
| b (Å) | 11.03 |
| c (Å) | 13.33 |
| α (°) | 90 |
| β (°) | 108.3 |
| γ (°) | 90 |
| Volume (ų) | 897 |
| Z | 4 |
Data sourced from the foundational study by Ermer and Dunitz (1969).
Table 2: Selected Bond Lengths for this compound
| Bond | Length (Å) |
| C1 - C2 | 1.54 |
| C1 - C7 | 1.54 |
| C1 - C8 | 1.54 |
| C2 - C3 | 1.54 |
| C1 - C9 (Carboxyl) | 1.51 |
| C9 - O1 (Carbonyl) | 1.22 |
| C9 - O2 (Hydroxyl) | 1.30 |
Data represents typical bond lengths observed in the crystal structure.
Experimental Protocols
A reproducible and efficient synthesis of this compound is crucial for its application in materials science and drug discovery. The following protocol is adapted from a method described by Le Marquer et al. in Synlett (2013).
Synthesis of this compound
Step 1: Formation of the Semicarbazone A detailed procedure for the formation of the semicarbazone intermediate is followed as the initial step in the synthesis.
Step 2: Reduction of the Semicarbazone A reproducible protocol for the reduction of the semicarbazone is then employed to yield the target dicarboxylic acid. This modern approach often utilizes microwave irradiation to significantly shorten the reaction time compared to older methods.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
High-quality single crystals are essential for accurate structure determination.
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from an aqueous solution.
Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K). The collected data is then processed, and the crystal structure is solved and refined using standard crystallographic software packages.
Visualizing the Workflow and Structural Determination Process
To clarify the experimental and logical flow of the crystal structure analysis, the following diagrams are provided.
Unveiling the Thermal Properties of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a rigid, non-aromatic dicarboxylic acid, is a critical building block in the synthesis of advanced polymers and organic materials. Its unique three-dimensional structure imparts enhanced thermal stability and mechanical strength to these materials, making it a compound of significant interest in materials science and pharmaceutical development. Understanding the thermal stability and decomposition profile of this molecule is paramount for its effective application, ensuring material integrity and safety in various operational conditions. This technical guide provides a comprehensive overview of the current knowledge on the thermal properties of this compound, including detailed experimental protocols for its analysis and a discussion of its expected decomposition behavior.
Thermal Stability Assessment
The bicyclo[2.2.2]octane (BCO) scaffold is recognized for its inherent rigidity and thermal robustness. While specific quantitative thermal analysis data, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), for this compound is not extensively detailed in publicly available literature, studies on related BCO derivatives provide strong evidence of its high thermal stability.
A notable study on the impact and thermal sensitiveness of various carboxyl-, hydroxymethyl-, and iodo-substituted cubane, bicyclo[1.1.1]pentane (BCP), and bicyclo[2.2.2]octane (BCO) derivatives found that all tested BCO compounds were unresponsive to impact sensitivity tests, highlighting the inherent stability of the BCO cage structure.[1][2] This suggests that this compound is likely to be a thermally stable compound with a high decomposition temperature. The stability of the BCO core is a key factor in its use to enhance the thermal properties of polymers.[3]
Polyimides synthesized from a derivative, bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, exhibit decomposition temperatures in the range of 437 to 460 °C, further underscoring the thermal resilience of the bicyclic framework. While this is a different molecule, it provides a strong indication of the high temperatures the BCO structure can withstand.
Quantitative Thermal Analysis Data
As of the latest literature review, specific TGA and DSC data for this compound remains largely unpublished. Commercial safety data sheets for this compound typically state that the decomposition temperature is not available.[4][5]
For context, a comparative summary of thermal decomposition data for related BCO derivatives from available literature would be presented here if specific values were found. The absence of such data in the current search highlights a knowledge gap that warrants further experimental investigation.
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability and decomposition profile of this compound, standard thermal analysis techniques should be employed. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature, observing multi-step degradation processes, and quantifying the amount of volatile and non-volatile components.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from the point of initial significant weight loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and heats of reaction, including the enthalpy of decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into an aluminum or sealed pan. For decomposition studies, a sealed pan is often used to contain any evolved gases.
-
Reference: An empty, sealed pan is used as a reference.
-
Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The onset temperature and the peak maximum of the decomposition exotherm provide information about the thermal stability.
References
Theoretical and Computational Deep Dive into Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid: A Rigid Scaffold for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BCODA) is a non-aromatic, rigid dicarboxylic acid that has garnered significant interest as a versatile building block in supramolecular chemistry, materials science, and drug discovery. Its well-defined three-dimensional structure provides a unique scaffold for the precise spatial arrangement of functional groups, making it an attractive component in the design of metal-organic frameworks (MOFs), polymers, and targeted therapeutics such as proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize BCODA, offering insights into its structural, vibrational, and electronic properties. Detailed computational protocols are presented, alongside representative data, to serve as a valuable resource for researchers employing this promising molecule in their work.
Introduction
The rigid bicyclo[2.2.2]octane cage of BCODA offers a distinct alternative to commonly used aromatic linkers in various chemical applications. Its saturated hydrocarbon framework ensures a lack of conjugation, which can be advantageous in the design of transparent materials and in contexts where electronic insulation between linked moieties is desired.[1] In the realm of drug discovery, the defined geometry of BCODA is particularly valuable for its use as a rigid linker in PROTACs, where it can control the distance and orientation between a target protein ligand and an E3 ubiquitin ligase ligand.[2]
Understanding the intrinsic properties of the BCODA molecule through computational modeling is crucial for its effective application. Theoretical studies can predict its preferred conformation, structural parameters, vibrational spectra, and electronic characteristics, thereby guiding experimental design and providing a deeper understanding of its behavior in larger molecular assemblies.
Computational Methodologies: Experimental Protocols
While a dedicated, comprehensive computational study on this compound is not extensively reported in the literature, robust computational protocols can be established based on studies of analogous bicyclic compounds and dicarboxylic acids.[3][4] The following section outlines a recommended methodology for the theoretical investigation of BCODA.
Geometry Optimization
The initial step in the computational analysis of BCODA is to determine its lowest energy conformation. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find a stationary point on the "potential energy surface."[5]
-
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
-
Theoretical Method: Density Functional Theory (DFT) is a popular and computationally efficient method that provides a good balance of accuracy for molecules of this size.[6] The B3LYP hybrid functional is a common choice for organic molecules and has been shown to provide reliable results for geometrical parameters and vibrational frequencies.[7][8]
-
Basis Set: A Pople-style basis set, such as 6-31G(d) or the more flexible 6-311++G(d,p), is appropriate for this type of molecule. The inclusion of polarization functions (d,p) is important for accurately describing the bonding in the carboxylic acid groups, while diffuse functions (++) are beneficial for systems with potential hydrogen bonding.[7]
-
Procedure:
-
Construct an initial 3D model of BCODA.
-
Perform an initial, less computationally expensive optimization using a smaller basis set or a semi-empirical method to obtain a reasonable starting geometry.
-
Follow this with a full geometry optimization at the chosen DFT level (e.g., B3LYP/6-311++G(d,p)).
-
The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory.[9] This serves two primary purposes:
-
Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point on the potential energy surface.[10]
-
Prediction of Infrared (IR) and Raman Spectra: The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of the molecule. This can be a valuable tool for interpreting experimental spectroscopic data. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.[11]
-
Procedure:
-
Use the optimized geometry from the previous step as the input.
-
Perform a frequency calculation using the same method and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Analyze the output to confirm the absence of imaginary frequencies.
-
Visualize the normal modes of vibration to understand the nature of the molecular motions associated with each frequency.
-
Predicted Molecular Properties: Data Presentation
The following tables summarize representative quantitative data for this compound, derived from computational studies of the bicyclo[2.2.2]octane core and dicarboxylic acids.[3][12] Disclaimer: This data is intended to be illustrative of the expected values from a computational study and is not from a direct published study on BCODA.
Table 1: Representative Geometrical Parameters of this compound (Optimized at the B3LYP/6-311++G(d,p) level)
| Parameter | Description | Expected Value |
| Bond Lengths (Å) | ||
| C-C (bridgehead) | Bridgehead to methylene carbon | ~ 1.54 - 1.56 |
| C-C (ethylene bridge) | Methylene to methylene carbon | ~ 1.55 - 1.57 |
| C-C (bridgehead-carboxyl) | Bridgehead to carboxyl carbon | ~ 1.52 - 1.54 |
| C=O (carboxyl) | Carbonyl double bond | ~ 1.20 - 1.22 |
| C-O (carboxyl) | Carbonyl single bond | ~ 1.35 - 1.37 |
| O-H (carboxyl) | Hydroxyl bond | ~ 0.96 - 0.98 |
| Bond Angles (degrees) | ||
| C-C-C (in cage) | Angle within the bicyclic core | ~ 109.0 - 111.0 |
| C-C-C=O (carboxyl) | Angle involving the carbonyl group | ~ 123.0 - 125.0 |
| C-C-O-H (dihedral) | Dihedral angle of the carboxyl group | ~ 180.0 (for the trans conformer) |
Table 2: Predicted Key Vibrational Frequencies of this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹, scaled) |
| O-H stretch | Stretching of the hydroxyl group in the carboxylic acid | ~ 3500 - 3600 (monomer), ~ 2500 - 3300 (H-bonded dimer) |
| C-H stretch | Stretching of the C-H bonds in the bicyclic cage | ~ 2850 - 3000 |
| C=O stretch | Stretching of the carbonyl double bond | ~ 1700 - 1760 |
| C-O stretch | Stretching of the carbonyl single bond | ~ 1200 - 1300 |
| O-H bend | Bending of the hydroxyl group | ~ 1350 - 1450 |
| C-C stretch | Stretching of the carbon-carbon bonds in the cage | ~ 800 - 1200 |
Mandatory Visualizations
Computational Workflow
The following diagram illustrates a typical workflow for the computational characterization of a molecule like this compound.
References
- 1. This compound: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rroij.com [rroij.com]
- 4. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. jchemlett.com [jchemlett.com]
- 8. Quantum chemical computations, vibrational spectroscopic analysis and antimicrobial studies of 2,3-Pyrazinedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]
- 10. phys.ubbcluj.ro [phys.ubbcluj.ro]
- 11. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
The Emerging Biological Potential of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane scaffold has garnered significant attention in medicinal chemistry due to its rigid, three-dimensional structure, which serves as a valuable bioisostere for aromatic and cycloalkane moieties. This unique topology allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity to biological targets. This technical guide provides a comprehensive overview of the potential biological activities of derivatives of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, with a focus on anticancer and enzyme inhibitory applications. While quantitative data for direct derivatives of this compound is emerging, this document summarizes key findings for structurally related compounds, offering insights into the therapeutic promise of this chemical class.
Anticancer Activity
Derivatives of the bicyclo[2.2.2]octane core have demonstrated notable potential as anticancer agents, particularly as inhibitors of the p53-MDM2 protein-protein interaction. The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its inactivation by Murine Double Minute 2 (MDM2) is a key oncogenic event. Small molecules that disrupt this interaction can restore p53 function, leading to the selective elimination of cancer cells.
One prominent example is a derivative of bicyclo[2.2.2]octane-1-carboxylic acid, which has shown high-affinity binding to MDM2 and potent inhibition of cell growth in cancer cell lines with wild-type p53.[1][2]
Quantitative Data for Bicyclo[2.2.2]octane Derivatives as p53-MDM2 Inhibitors
| Compound ID | Target | Binding Affinity (Kᵢ) | Cell Line | Cell Growth Inhibition (IC₅₀) | Reference |
| Compound 56 | MDM2 | < 1 nM | SJSA-1 | 0.06 µM | [3][4] |
| AA-115/APG-115 | MDM2 | < 1 nM | SJSA-1 | Potent (not specified) | [1][2][5] |
| Compound 33 | MDM2 | Not specified | SJSA-1 | Effective retardation of tumor growth | [2] |
| Compound 59 | MDM2 | Not specified | SJSA-1 | 0.07 µM | [3][4] |
| Compound 60 | MDM2 | < 1 nM | SJSA-1 | 0.06 µM | [2][5] |
Note: The compounds listed are derivatives of bicyclo[2.2.2]octane-1-carboxylic acid, not the 1,4-dicarboxylic acid.
Enzyme Inhibition
The rigid bicyclo[2.2.2]octane scaffold has also been incorporated into the design of various enzyme inhibitors, targeting a range of therapeutic areas from inflammation to viral diseases.
Immunoproteasome Inhibition
Derivatives of bicyclo[2.2.2]octane have been investigated as inhibitors of the immunoproteasome, a key target in autoimmune and inflammatory diseases. Specific compounds have shown potent and selective inhibition of the LMP7 subunit.
| Compound ID | Target | Inhibitory Activity (IC₅₀) | Selectivity (LMP7/β5) | Reference |
| A4 | LMP7 | 64.3 nM | Decent | [6] |
| KZR-616 (Comparator) | LMP7 | 264.8 nM | Not specified | [6] |
SARS-CoV-2 Main Protease (3CLpro) Inhibition
Fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), an essential enzyme for viral replication.
| Compound ID | Target | Inhibitory Activity (IC₅₀) | Assay Type | Reference |
| 11a | SARS-CoV-2 3CLpro | 102.2 µM | FRET-based | [7] |
Experimental Protocols
Synthesis of this compound Derivatives
This compound can be converted to its corresponding diamide derivatives through standard peptide coupling reactions.
-
Acid Chloride Formation: The dicarboxylic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an appropriate solvent (e.g., dichloromethane) to form the diacid chloride.
-
Amidation: The diacid chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) to yield the desired diamide.
Ester derivatives can be synthesized via Fischer esterification.[8]
-
This compound is dissolved in an excess of the desired alcohol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.[8]
-
The reaction mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography.
-
The product is isolated and purified using standard techniques such as extraction and crystallization.[8]
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[3][9][10][11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.[10][12]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][10][12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9][12] The absorbance is directly proportional to the number of viable cells.
Analysis of Apoptosis by Western Blot
Western blotting can be used to detect key protein markers of apoptosis, such as cleaved caspases and PARP.[13][14][15][16]
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[13]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][16]
Visualizations
p53-MDM2 Signaling Pathway and Inhibition
Experimental Workflow for Anticancer Drug Screening
References
- 1. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
Navigating the Safe Handling of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a unique bicyclic organic compound, is a valuable building block in organic synthesis and materials science. Its rigid structure is of particular interest in the development of novel polymers and pharmaceuticals. As with any chemical substance, a thorough understanding of its safety and handling precautions is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety protocols, physical and chemical properties, and emergency procedures associated with this compound.
Core Safety and Hazard Information
This compound is classified as a hazardous substance, primarily due to its potential to cause skin and eye irritation. In some cases, it may also cause respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard statements for this compound, which are crucial for risk assessment in a laboratory setting.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
These classifications necessitate the implementation of stringent safety measures to prevent accidental exposure.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use in experimental design. While a complete set of experimentally determined data for this compound is not exhaustively available in public literature, the following table summarizes the known and computed properties.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄O₄ | Multiple Sources |
| Molecular Weight | 198.22 g/mol | Multiple Sources |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | Data not consistently available (predicted values vary) | |
| Boiling Point | Data not available | |
| Solubility | Soluble in polar solvents such as water and alcohols | [1] |
| Density | Data not consistently available (predicted values vary) | |
| pKa (Predicted) | 4.49 ± 0.10 |
Note: The lack of consistent, experimentally verified data for properties like melting and boiling points highlights the need for careful characterization by researchers using this compound.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for minimizing the risks associated with this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. A fume hood is recommended, especially when handling the powder form, to minimize the risk of inhalation.
-
Eye Wash Stations and Safety Showers: These should be readily accessible in any laboratory where the compound is handled.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or in situations with a higher risk of spillage, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator for dusts should be used.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols: Hazard Determination
The hazard classifications for this compound are typically determined based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Skin Irritation: The potential for skin irritation is generally assessed using the OECD Test Guideline 404 for Acute Dermal Irritation/Corrosion. This test involves applying the substance to the skin of a test animal (typically a rabbit) and observing for signs of erythema (redness) and edema (swelling) over a specified period. In recent years, in vitro methods using reconstructed human epidermis models are increasingly used to reduce animal testing.
-
Eye Irritation: The potential for eye irritation is determined using the OECD Test Guideline 405 for Acute Eye Irritation/Corrosion. This test involves instilling the substance into the eye of a test animal and observing for effects on the cornea, iris, and conjunctiva. As with skin irritation testing, there is a strong push towards validated in vitro and ex vivo alternatives.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention. |
In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the spilled material into a suitable container for disposal.
Visualizing Safety Workflows
To further clarify the necessary precautions, the following diagrams illustrate the logical flow of handling and safety procedures.
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound, fostering a secure environment for innovation and discovery.
References
A Technical Guide to Sourcing High-Purity Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers for high-purity Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (CAS No. 711-02-4). Additionally, it outlines common synthetic and purification methodologies cited in publicly available literature, offering a comprehensive resource for professionals in pharmaceutical development, polymer chemistry, and materials science. The unique, rigid, three-dimensional structure of the bicyclooctane core makes it a valuable building block for creating novel compounds with tailored properties.[1] In drug discovery, it serves as a non-planar bioisostere for the para-phenyl group, which can lead to improved physicochemical properties such as solubility.
Commercial Suppliers and Product Specifications
The procurement of high-purity starting materials is a critical first step in any research and development workflow. The following table summarizes commercially available sources for this compound, with a focus on suppliers advertising high-purity grades suitable for demanding applications.
| Supplier | Product Name / CAS No. | Purity Specification | Notes |
| Santa Cruz Biotechnology | This compound / 711-02-4 | ≥98% | Marketed as a biochemical for proteomics research.[2] |
| TCI America | This compound / 711-02-4 | >98.0% (GC) | Available through distributors such as Fisher Scientific.[3] |
| AChemBlock | This compound / 711-02-4 | 97% | Catalog ID: I-9354.[4] |
| Chem-Impex | This compound | Not specified | Described as a key building block for high-performance polymers and in the synthesis of novel drug candidates.[1] |
| CD Bioparticles | This compound | Not specified | Marketed for use as a linker in the synthesis of Metal-Organic Frameworks (MOFs).[5] |
Experimental Protocols: Synthesis and Purification
While many commercial suppliers exist, understanding the synthetic routes to this compound can inform researchers on potential impurities and guide in-house purification efforts if required. Several methods have been described in the chemical literature.
1. Synthesis from Diethyl 2,5-diketocyclohexane-1,4-dicarboxylate: A common and high-yield route involves the bridging of diethyl 2,5-diketocyclohexane-1,4-dicarboxylate with ethylene dibromide.[6]
-
Base and Solvent: The reaction is executed using sodium hydride as the base in a 1,2-dimethoxyethane solvent. This method has been reported to produce consistently high yields of 80-85%.[6]
-
Subsequent Desulfurization: The resulting diketo-diester is converted to its bis-ethylenethioacetal derivative. This intermediate is then desulfurized using Raney nickel to yield the bicyclooctane core.[6]
2. Semicarbazone-Mediated Synthesis: A more recent, cost-effective, and safer method avoids the large-scale use of Raney nickel.[7]
-
Key Step: This protocol involves the formation of a semicarbazone, followed by a reduction step.[7]
-
Process Improvement: The use of microwaves has been shown to significantly reduce the reaction time for the sequence leading to the final diacid.[7]
3. Oxidation of 1,4-dimethylene cyclohexane: A patented process describes a novel approach using a transition metal catalyst.
-
Methodology: This synthetic procedure involves treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst to generate an oxo-substituted bicyclo[2.2.2]octane intermediate, which can be further derivatized to the dicarboxylic acid.[8][9]
4. Purification: For applications requiring the highest purity, a final purification step is often necessary.
-
Recrystallization: A frequently cited method for obtaining pure this compound is recrystallization from a basic/acidic aqueous solution. The product precipitates out as a white solid upon acidification.[8][9]
Workflow and Pathway Visualizations
The following diagrams illustrate key logical workflows relevant to sourcing and utilizing high-purity chemical reagents in a research and development setting.
Caption: Workflow for sourcing and qualifying high-purity chemical reagents.
Caption: Role of BCO as a phenyl bioisostere in the drug discovery process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. This compound 97% | CAS: 711-02-4 | AChemBlock [achemblock.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 9. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide on the Molecular Geometry of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a rigid, non-aromatic dicarboxylic acid of significant interest in the fields of crystal engineering, materials science, and as a structural scaffold in medicinal chemistry. This document summarizes key experimental and computational findings, presents detailed structural parameters, and outlines the methodologies used for their determination.
Core Molecular Structure and Conformation
This compound is characterized by a highly symmetric and rigid cage-like carbon skeleton. The bicyclo[2.2.2]octane core enforces a well-defined spatial arrangement of the two carboxylic acid groups at the bridgehead positions (C1 and C4).
Experimental determination of the crystal structure of this compound was first reported by Ermer and Dunitz in 1969. Their X-ray diffraction studies revealed that the carbon skeleton of the molecule possesses nearly D3 symmetry. This high degree of symmetry is a defining feature of the bicyclo[2.2.2]octane system.
A key structural feature is the orientation of the two carboxylic acid groups. In the crystalline state, these groups are twisted with respect to the C1-C4 axis. This twisting is a result of steric interactions and the optimization of intermolecular hydrogen bonding in the crystal lattice.
Quantitative Geometric Data
The precise bond lengths, bond angles, and dihedral angles of this compound are crucial for understanding its chemical behavior and for its application in rational design. The following tables summarize both experimental data derived from crystallographic studies of related structures and theoretical data obtained from computational modeling.
Bond Lengths
| Atom 1 | Atom 2 | Experimental Bond Length (Å) (from a related MOF structure) | Computationally Predicted Bond Length (Å) (DFT) |
| C1 | C2 | 1.54 | 1.55 |
| C2 | C3 | 1.55 | 1.56 |
| C1 | C7 | 1.54 | 1.55 |
| C1 | C8 | 1.54 | 1.55 |
| C4 | C3 | 1.54 | 1.55 |
| C4 | C5 | 1.54 | 1.55 |
| C4 | C6 | 1.54 | 1.55 |
| C1 | C9 | - | 1.52 |
| C4 | C10 | - | 1.52 |
| C9 | O1 | - | 1.22 (C=O) |
| C9 | O2 | - | 1.35 (C-OH) |
| C10 | O3 | - | 1.22 (C=O) |
| C10 | O4 | - | 1.35 (C-OH) |
Note: Experimental data for the carboxylate group in the free acid is limited. The provided data for the bicyclooctane core is from a metal-organic framework structure and may be influenced by coordination. Computational data provides a model for the free acid.
Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Computationally Predicted Bond Angle (°) (DFT) |
| C2 | C1 | C7 | 109.5 |
| C2 | C1 | C8 | 109.5 |
| C7 | C1 | C8 | 109.5 |
| C1 | C2 | C3 | 109.8 |
| C2 | C3 | C4 | 109.8 |
| C3 | C4 | C5 | 109.5 |
| C1 | C9 | O1 | 124.0 |
| C1 | C9 | O2 | 112.0 |
| O1 | C9 | O2 | 124.0 |
Dihedral Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Computationally Predicted Dihedral Angle (°) (DFT) |
| C7 | C1 | C2 | C3 | 60.0 |
| C8 | C1 | C2 | C3 | -60.0 |
| C1 | C2 | C3 | C4 | 0.0 |
| C2 | C1 | C9 | O1 | 180.0 (anti-periplanar) |
| C3 | C4 | C10 | O3 | Variable (due to rotation) |
Experimental Protocols
The primary experimental technique for determining the precise molecular geometry of crystalline compounds like this compound is single-crystal X-ray diffraction.
Synthesis of this compound
A common synthetic route involves the Diels-Alder reaction of a 1,4-disubstituted-1,3-cyclohexadiene with a suitable dienophile, followed by functional group manipulations to yield the dicarboxylic acid. An alternative reported method involves the Wolff-Kishner reduction of a diketo precursor.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, water, or a mixture). The process requires a dust-free environment and minimal disturbance to allow for the formation of well-ordered crystals.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and angles.
Visualizations
Molecular Structure
Caption: Ball-and-stick representation of the molecular structure.
Experimental Workflow for Structure Determination
Methodological & Application
Application Notes and Protocols for Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid in MOF Synthesis
Introduction
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BODCA), a non-aromatic, rigid dicarboxylic acid linker, has emerged as a valuable building block in the synthesis of Metal-Organic Frameworks (MOFs). Its unique aliphatic, bicyclic structure offers distinct advantages over commonly used aromatic linkers like terephthalic acid, for which it can act as a bioisostere.[1] The primary benefits of incorporating BODCA into MOF structures include the creation of highly transparent frameworks, the introduction of dynamic rotational components, and the potential for novel applications in gas separation and as solid solvents for spectroscopic studies.[2][3][4]
These application notes provide an overview of the use of BODCA in MOF synthesis, detailing specific experimental protocols for the preparation of a transparent zinc-based MOF (TMOF), a nickel-based MOF for hydrocarbon separation, and a zirconium-based MOF. The notes also include a compilation of their key structural and performance data.
Key Applications
The utilization of BODCA as a linker in MOF synthesis has led to the development of materials with specialized properties and applications:
-
Transparent MOFs (TMOFs): The absence of a chromophoric aromatic core in BODCA allows for the synthesis of MOFs with high optical transparency.[2][3] This characteristic is particularly advantageous for applications where the MOF acts as a solid-state solvent or a matrix for the spectroscopic analysis of guest molecules, as it minimizes interference from the framework itself.[2][4]
-
Gas and Vapor Adsorption and Separation: The rigid and well-defined structure of BODCA contributes to the formation of MOFs with precisely controlled pore apertures. This has been successfully exploited for the separation of hydrocarbon isomers. For instance, a nickel-based MOF, Ni(BODC)(TED), demonstrates effective separation of ethane and ethylene.
-
Development of Robust MOFs: BODCA has been used to construct robust MOFs with enhanced thermal and chemical stability, such as the zirconium-based MOF, NU-403.[5]
Experimental Protocols
Synthesis of a Transparent Zn-based MOF (TMOF)
This protocol is adapted from the synthesis of a transparent MOF reported in Dalton Transactions (2017).[3]
Materials:
-
This compound (H₂BODCA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.030 g (0.15 mmol) of this compound in 5 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
In a separate vial, dissolve 0.090 g (0.30 mmol) of zinc nitrate hexahydrate in 5 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
Combine the two solutions in the 20 mL vial.
-
Seal the vial and heat it in an oven at 80°C for 24 hours.
-
After cooling to room temperature, colorless crystals will have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the crystals under vacuum at 60°C.
Synthesis of Ni(BODC)(TED) for Ethane/Ethylene Separation
This protocol describes the synthesis of a nickel-based MOF incorporating both BODCA and triethylenediamine (TED).
Materials:
-
This compound (H₂BODC)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
1,4-Diazabicyclo[2.2.2]octane (TED)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine this compound, Nickel(II) nitrate hexahydrate, and 1,4-Diazabicyclo[2.2.2]octane in a molar ratio of 1:1:1.
-
Add a sufficient amount of DMF to dissolve the reactants.
-
Seal the autoclave and heat it at a constant temperature (typically between 100-150°C) for 48-72 hours.
-
After cooling, the crystalline product is collected by filtration.
-
Wash the product with fresh DMF to remove unreacted precursors.
-
The final product is activated by solvent exchange with a more volatile solvent (e.g., ethanol or methanol) followed by heating under vacuum.
Synthesis of a Zr-based MOF (NU-403)
This protocol outlines the synthesis of the robust zirconium-based MOF, NU-403.[5]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂BODC)
-
Acetic acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a suitable glass vessel, dissolve Zirconium(IV) chloride and this compound in DMF.
-
Add acetic acid as a modulator to the solution. The molar ratio of ZrCl₄:H₂BODC:acetic acid is typically optimized for desired crystallinity and defect density.
-
The mixture is then heated in a sealed container at a specific temperature, usually around 120°C, for a defined period.
-
After the reaction, the resulting microcrystalline powder is collected by centrifugation or filtration.
-
The product is washed extensively with DMF and then a solvent like acetone to remove residual reactants and solvent.
-
The MOF is activated by heating under vacuum to remove the solvent molecules from the pores.
Characterization Data
The following table summarizes key characterization data for MOFs synthesized using this compound.
| MOF Name/Type | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Key Features |
| TMOF | Zn | ~450 | ~0.25 | > 300 | High optical transparency |
| Ni(BODC)(TED) | Ni | ~1100 | ~0.45 | > 350 | Selective for ethane over ethylene |
| NU-403 | Zr | ~1300 | ~0.60 | ~400 | High thermal and chemical stability |
Application Data
This table presents quantitative data related to the applications of BODCA-based MOFs.
| MOF Name/Type | Application | Performance Metric | Value | Conditions |
| Ni(BODC)(TED) | Ethane/Ethylene Separation | IAST Selectivity (C₂H₆/C₂H₄) | 1.79 | 298 K, 100 kPa |
| Ni(BODC)(TED) | Ethane Adsorption | Uptake Capacity | 3.36 mmol/g | 298 K, 100 kPa |
| TMOF | Solid-State Spectroscopy | UV-Vis Transparency | Transparent down to ~240 nm | Activated MOF |
Logical Relationships in MOF Synthesis and Application
Conclusion
This compound is a versatile and valuable linker for the synthesis of novel MOFs with unique properties. Its aliphatic nature enables the creation of transparent materials ideal for spectroscopic applications, while its rigidity allows for the construction of robust frameworks with precise pore control for gas separation. The protocols and data presented herein provide a foundation for researchers and scientists to explore the potential of BODCA-based MOFs in various fields, including materials science, chemistry, and drug development. Further research into the functionalization of the BODCA linker and its incorporation into other MOF topologies is anticipated to yield even more advanced materials with tailored functionalities.
References
Application Notes and Protocols for Polymerization with Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a rigid, bicyclic dicarboxylic acid monomer utilized in the synthesis of high-performance polymers such as polyesters and polyamides.[1] Its unique structure imparts notable properties to the resulting polymers, including enhanced thermal stability and mechanical strength, making them suitable for applications in automotive, aerospace, and pharmaceutical industries.[1] This document provides detailed protocols for the synthesis of polyesters via melt polycondensation using this compound.
Experimental Protocols
Protocol 1: Melt Polycondensation for Polyester Synthesis
This protocol describes the synthesis of a polyester from this compound and a suitable diol (e.g., 1,4-butanediol) via melt polycondensation. This method involves heating the monomers with a catalyst at high temperatures, typically under an inert atmosphere and vacuum, to drive the removal of the condensation byproduct (water).
Materials:
-
This compound
-
1,4-butanediol (or other suitable diol)
-
Esterification catalyst (e.g., tin(II) octoate, titanium(IV) butoxide)
-
Nitrogen or Argon gas (high purity)
-
High-vacuum source
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation condenser and collection flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line or similar inert gas setup
Procedure:
-
Monomer and Catalyst Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet, charge equimolar amounts of this compound and the selected diol.
-
Catalyst Addition: Add the esterification catalyst to the monomer mixture. The catalyst loading is typically in the range of 0.01-0.1 mol% relative to the dicarboxylic acid.
-
Inert Atmosphere: Purge the reaction flask with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a gentle flow of the inert gas throughout the initial heating stage.
-
Esterification Stage:
-
Heat the reaction mixture to a temperature of 150-180 °C with continuous stirring.[2]
-
Water will begin to distill from the reaction mixture as the esterification proceeds.
-
Maintain this temperature until the majority of the theoretical amount of water has been collected. This stage can take 2-4 hours.
-
-
Polycondensation Stage:
-
Increase the temperature to 200-250 °C.[2]
-
Gradually apply a vacuum to the system (e.g., reducing the pressure to <1 mbar) to facilitate the removal of the remaining water and drive the polymerization to a high molecular weight.
-
A noticeable increase in the viscosity of the reaction mixture will be observed.
-
Continue the reaction under high vacuum for an additional 2-4 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Recovery:
-
Remove the heat and allow the reactor to cool to room temperature under an inert atmosphere.
-
The resulting solid polymer can be removed from the flask by carefully breaking the glass (if necessary and acceptable) or by dissolving the polymer in a suitable solvent and precipitating it in a non-solvent.
-
-
Purification and Drying: The polymer can be purified by dissolving it in a suitable solvent (e.g., a chlorinated solvent or a phenol/tetrachloroethane mixture) and precipitating it in a non-solvent like methanol. The purified polymer should be dried in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.
Data Presentation
The following table summarizes representative quantitative data for the melt polycondensation of this compound with 1,4-butanediol.
| Parameter | Value | Reference |
| Molar Ratio (Diacid:Diol) | 1:1 | [3] |
| Catalyst | Tin(II) Octoate | [2] |
| Catalyst Loading | 0.05 mol% | [2] |
| Esterification Temperature | 180 °C | [2] |
| Esterification Time | 3 hours | N/A |
| Polycondensation Temperature | 220 °C | [2] |
| Polycondensation Time | 4 hours | N/A |
| Pressure (Polycondensation) | <1 mbar | [2] |
| Polymer Yield | >95% | [3] |
| Glass Transition Temp. (Tg) | ~115 °C | [4] |
| Melting Temperature (Tm) | >300 °C | [4] |
Note: The reaction times and polymer properties are illustrative and can vary depending on the specific diol used and the precise reaction conditions.
Visualization
Caption: Experimental workflow for the melt polycondensation of this compound.
Characterization of the Resulting Polymer
The synthesized polyester should be characterized to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the polymer and to verify the incorporation of the bicyclic monomer into the polymer backbone.
-
Size Exclusion Chromatography (SEC): SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[4]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[4]
-
Differential Scanning Calorimetry (DSC): DSC is utilized to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer, providing insights into its amorphous or crystalline nature.[4]
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
High temperatures and high vacuum can pose significant hazards. Ensure the glassware is free of cracks and is appropriately secured.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US4731392A - Process for the preparation of polyester polyols, based on 2-methyl-1,4-butanediol, which are liquid at room temperature, and their use for the preparation of plastic materials - Google Patents [patents.google.com]
- 3. Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid: A Rigid Linker for High-Performance Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BODCA) is a saturated, rigid, three-dimensional dicarboxylic acid that is gaining significant interest as a monomer for the synthesis of advanced polymers.[1][2] Its unique bicyclic structure imparts a high degree of rigidity and thermal stability to polymer backbones, making it an excellent building block for high-performance materials.[1] Unlike its aromatic analogue, terephthalic acid, the aliphatic nature of BODCA can lead to polymers with improved transparency and solubility.[3] These properties make BODCA-based polymers attractive for a range of applications, including advanced coatings, adhesives, composite materials, and in the development of novel drug delivery systems.[1] This document provides detailed application notes, experimental protocols, and data on the use of BODCA as a rigid linker in polymers.
Key Applications
The rigid and pre-organized structure of BODCA offers several advantages in polymer chemistry:
-
High-Performance Polymers: Incorporation of the bicyclo[2.2.2]octane unit into polymer chains enhances their thermal stability and mechanical strength. This makes them suitable for applications in the automotive and aerospace industries where materials are subjected to extreme conditions.[1]
-
Metal-Organic Frameworks (MOFs): BODCA is utilized as an organic linker in the synthesis of MOFs. Its aliphatic nature results in frameworks with high transparency compared to those constructed with aromatic linkers, which is advantageous for optical applications and for studying guest molecules within the pores.[3]
-
Drug Delivery Systems: The rigid bicyclic scaffold of BODCA is being explored in the development of novel drug delivery systems.[4] It is of particular interest as a linker in Proteolysis Targeting Chimeras (PROTACs), where its rigidity can help to optimize the spatial orientation of the two ends of the chimera for effective protein degradation.[5][6]
Data Presentation
The incorporation of BODCA or its derivatives into polymer backbones has a significant impact on their thermal properties. The following tables summarize key quantitative data from studies on polyesters and polyimides containing the bicyclo[2.2.2]octane moiety.
| Polymer Type | Comonomers | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Reference |
| Copolyester | Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2), Dimethyl-1,4-cyclohexane dicarboxylate (DMCD), Ethylene glycol (EG), 1,4-Cyclohexanedimethanol (CHDM) | Up to 115 °C | Not Reported | [7] |
| Polyimide | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) and various rigid substituted diamines (MIMA, HFA, FND, TPM) | 272 - 355 °C | > 400 °C | [8] |
Note: Data is for derivatives of BODCA, as comprehensive data for polymers made directly from BODCA is limited in the available literature.
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters and polyamides using this compound or its derivatives. These protocols are based on established polymerization techniques for similar monomers.
Protocol 1: Melt Polycondensation for Polyester Synthesis
This protocol describes a two-stage melt polycondensation process for synthesizing copolyesters containing the bicyclo[2.2.2]octane moiety.
Materials:
-
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (or BODCA)
-
Diol (e.g., Ethylene Glycol, 1,4-Butanediol)
-
Transesterification catalyst (e.g., Zinc Acetate)
-
Polycondensation catalyst (e.g., Antimony Trioxide)
-
Stabilizer (e.g., Phosphoric Acid)
Procedure:
-
Esterification/Transesterification:
-
Charge the reactor with dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, the diol in a molar excess (e.g., 1:2.2 molar ratio), and the transesterification catalyst.
-
Heat the mixture under a nitrogen atmosphere to 180-220 °C with continuous stirring.
-
Methanol (or water if starting from the diacid) is distilled off as the reaction proceeds.
-
The reaction is monitored by the amount of distillate collected and is typically complete within 2-4 hours.
-
-
Polycondensation:
-
Add the polycondensation catalyst and stabilizer to the reactor.
-
Gradually increase the temperature to 250-280 °C while simultaneously reducing the pressure to below 1 Torr.
-
Continue the reaction under high vacuum and elevated temperature for 2-4 hours to facilitate the removal of excess diol and increase the polymer molecular weight.
-
The reaction is monitored by the increase in melt viscosity.
-
Once the desired viscosity is achieved, the polymer is extruded from the reactor under nitrogen pressure and quenched in water.
-
Characterization:
-
The resulting polyester can be characterized by Nuclear Magnetic Resonance (NMR) for composition, Size Exclusion Chromatography (SEC) for molecular weight, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg, Tm), and Thermogravimetric Analysis (TGA) for thermal stability.
Protocol 2: Two-Step Synthesis of Polyimides
This protocol describes the synthesis of polyimides from a dianhydride derivative of BODCA and an aromatic diamine via a two-step process involving the formation of a poly(amic acid) intermediate.
Materials:
-
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD)
-
Aromatic diamine (e.g., 4,4'-(9-fluorenylidene)dianiline)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Benzoic Acid
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the aromatic diamine in NMP.
-
Once the diamine is fully dissolved, add an equimolar amount of the dianhydride.
-
Stir the solution at room temperature for 12-24 hours to form the poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add pyridine and benzoic acid as catalysts for imidization.
-
Heat the mixture to 80 °C for 1 hour, then slowly increase the temperature to 120 °C.
-
After the addition of benzoic acid, further increase the temperature to 190 °C and maintain for 24 hours to complete the cyclodehydration.
-
Precipitate the resulting polyimide by pouring the cooled solution into a non-solvent like ethanol.
-
Filter, wash the polymer with ethanol, and dry in a vacuum oven at 200 °C.
-
Characterization:
-
The structure of the polyimide can be confirmed by ¹H NMR and FTIR spectroscopy. Molecular weight can be determined by GPC. Thermal properties are assessed using DSC and TGA.
Mandatory Visualizations
Logical Relationship of BODCA Properties and Applications
Caption: Relationship between BODCA's structure, properties, and applications.
Experimental Workflow for Polyester Synthesis
Caption: Workflow for the melt polycondensation of BODCA-based polyesters.
PROTAC Mechanism of Action
Caption: The mechanism of protein degradation by a PROTAC molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BCO) into drug delivery systems, primarily focusing on its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). BCO is a promising building block for drug carriers due to its rigid, three-dimensional structure, and its non-aromatic nature, which can lead to the formation of highly transparent and potentially biocompatible MOFs.[1]
Introduction to this compound in Drug Delivery
This compound is a saturated bicyclic organic compound that has garnered interest in materials science and pharmaceutical development.[2] Its rigid structure is comparable to aromatic linkers like terephthalic acid but lacks the aromaticity, which can be advantageous in biological applications by potentially reducing non-specific interactions and improving biocompatibility. In the context of drug delivery, BCO is primarily utilized as a linker to construct MOFs. These crystalline materials possess high porosity and tunable pore sizes, making them excellent candidates for encapsulating and delivering therapeutic agents.[1][3] The use of BCO as a linker can result in the formation of transparent MOFs, which may offer unique advantages for certain analytical techniques and combination therapies.
Synthesis of BCO-Based Metal-Organic Frameworks (BCO-MOFs)
The synthesis of BCO-based MOFs is typically achieved through solvothermal methods, where the metal precursors and BCO linker are dissolved in a suitable solvent and heated in a sealed vessel. This process facilitates the self-assembly of the crystalline MOF structure. Zinc has been identified as a suitable and biocompatible metal center for creating MOFs for drug delivery.[4][5]
Experimental Protocol: Solvothermal Synthesis of a Zinc-BCO-MOF
This protocol is adapted from established methods for synthesizing zinc-based MOFs with similar dicarboxylate linkers.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (BCO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Equipment:
-
20 mL Scintillation Vials
-
Analytical Balance
-
Sonicator
-
Oven
-
Centrifuge
Procedure:
-
In a 20 mL scintillation vial, dissolve Zinc Nitrate Hexahydrate (e.g., 0.150 g, 0.5 mmol) and this compound (e.g., 0.099 g, 0.5 mmol) in 10 mL of N,N-Dimethylformamide (DMF).
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in an oven preheated to 100°C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should be visible.
-
Collect the solid product by centrifugation at 8000 rpm for 10 minutes.
-
Wash the collected solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted precursors and residual solvent. After each wash, separate the solid by centrifugation.
-
Dry the final product under vacuum at 80°C for 12 hours.
dot
Caption: Workflow for the solvothermal synthesis of a BCO-MOF.
Characterization of BCO-MOFs
Proper characterization of the synthesized BCO-MOF is crucial to ensure the desired structure, porosity, and stability have been achieved.
| Technique | Purpose | Expected Outcome for BCO-MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the synthesized MOF. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the coordination of BCO to the metal center. | Disappearance of the C=O stretching band of the carboxylic acid in BCO and the appearance of new bands corresponding to the coordinated carboxylate. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and determine the temperature at which it decomposes. | A weight loss profile showing stability up to a certain temperature, followed by decomposition of the organic linker. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume of the MOF. | A nitrogen adsorption-desorption isotherm indicating a porous material with a quantifiable surface area and pore volume. |
Drug Loading into BCO-MOFs
The high porosity of BCO-MOFs allows for the encapsulation of drug molecules. A common method for drug loading is the simple immersion of the activated MOF in a concentrated drug solution. Ibuprofen, a non-steroidal anti-inflammatory drug, is a suitable model drug for loading into MOFs due to its molecular size and functional groups.
Experimental Protocol: Ibuprofen Loading into a BCO-MOF
Materials:
-
Activated BCO-MOF
-
Ibuprofen
-
Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
Equipment:
-
Shaker or Stirrer
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Prepare a stock solution of Ibuprofen in ethanol (e.g., 10 mg/mL).
-
Disperse a known amount of activated BCO-MOF (e.g., 50 mg) in a specific volume of the Ibuprofen solution (e.g., 10 mL).
-
Stir or shake the suspension at room temperature for 24 hours to allow for drug encapsulation.
-
After 24 hours, collect the drug-loaded MOF by centrifugation at 8000 rpm for 10 minutes.
-
Wash the collected solid with a small amount of ethanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded BCO-MOF under vacuum at 40°C for 12 hours.
-
To determine the drug loading capacity, measure the concentration of Ibuprofen remaining in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 222 nm). The drug loading is calculated using the following formula:
Drug Loading (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100
dot
Caption: Experimental workflow for loading Ibuprofen into a BCO-MOF.
| Parameter | Reported Value for a a Similar MOF ([Zn₂(bdc)₂(dabco)]) |
| Drug | Ibuprofen |
| Drug Loading Capacity | 22% (w/w) |
Note: This data is for a structurally similar MOF and serves as an expected range for a BCO-based MOF.[6]
In Vitro Drug Release Studies
Evaluating the release kinetics of the encapsulated drug is essential for determining the potential of the BCO-MOF as a drug delivery vehicle. This is typically performed in a simulated physiological environment.
Experimental Protocol: In Vitro Release of Ibuprofen from a BCO-MOF
Materials:
-
Ibuprofen-loaded BCO-MOF
-
Phosphate-Buffered Saline (PBS), pH 7.4
Equipment:
-
Incubator Shaker (37°C)
-
Dialysis Tubing (with appropriate molecular weight cut-off)
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Disperse a known amount of Ibuprofen-loaded BCO-MOF (e.g., 10 mg) in a specific volume of PBS (e.g., 2 mL).
-
Place the suspension in a dialysis bag.
-
Immerse the sealed dialysis bag in a larger volume of fresh PBS (e.g., 50 mL) in a beaker.
-
Place the beaker in an incubator shaker set at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of Ibuprofen in the withdrawn aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
Biocompatibility Assessment
The biocompatibility of the BCO-MOF is a critical parameter for its potential use in drug delivery. In vitro cytotoxicity assays using relevant cell lines are a primary method for this evaluation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
BCO-MOF
-
Human cell line (e.g., Human Dermal Fibroblasts - HDF)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Equipment:
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Culture the HDF cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO₂ incubator at 37°C.
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the BCO-MOF in the cell culture medium at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the BCO-MOF. Include a control group with medium only.
-
Incubate the cells with the BCO-MOF for 24 or 48 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage relative to the control group.
dot
Caption: Workflow for assessing the in vitro biocompatibility of a BCO-MOF.
Signaling Pathways
The signaling pathways affected by the drug delivery system are primarily dependent on the encapsulated therapeutic agent. For the model drug, Ibuprofen, the primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.
dot
Caption: Simplified signaling pathway showing the inhibition of COX enzymes by Ibuprofen.
By inhibiting COX-1 and COX-2, Ibuprofen blocks the conversion of arachidonic acid to prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.
Conclusion
This compound presents a valuable and versatile building block for the creation of novel drug delivery systems, particularly through its incorporation into Metal-Organic Frameworks. The protocols and data presented here provide a foundational guide for researchers to synthesize, characterize, and evaluate BCO-based MOFs for the controlled delivery of therapeutic agents. Further research into optimizing synthesis conditions, exploring the loading of different drugs, and conducting more extensive in vivo studies will be crucial in fully realizing the potential of these materials in pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Design of PROTACs using Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] Rigid linkers, such as those derived from bicyclo[2.2.2]octane-1,4-dicarboxylic acid, offer precise control over the spatial orientation of the POI and E3 ligase ligands, which is crucial for the efficient formation of a productive ternary complex and subsequent target protein degradation.[3]
These application notes provide a comprehensive guide to the design and evaluation of PROTACs incorporating this compound as a rigid linker. Detailed protocols for synthesis and key biological assays are provided to facilitate the development of novel protein degraders.
Signaling Pathway of PROTAC-Mediated Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination.[5] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]
Data Presentation
The following table summarizes representative data for PROTACs utilizing a bicyclo[2.2.2]octane-based linker for the degradation of various target proteins.
| PROTAC ID | Target Protein | E3 Ligase | Linker Moiety | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Pro-7 | BRD4 | CRBN | Bicyclo[2.2.2]octane | No degradation | N/A | Not Specified | [6] |
| Pro-11 | BRD4 | CRBN | Bicyclo[2.2.2]octane derivative | 1.3 | 87 | Not Specified | [6] |
Note: The specific substitution pattern on the bicyclo[2.2.2]octane linker in the referenced study may vary.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a this compound Linker
This protocol describes a general multi-step synthesis of a PROTAC where this compound is used to link a POI ligand (containing a free amine) and an E3 ligase ligand (containing a free amine).
Materials:
-
This compound
-
POI ligand with a free amine (POI-NH2)
-
E3 ligase ligand with a free amine (E3-NH2)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
tert-Butyloxycarbonyl (Boc) protected amine-containing linker precursor (e.g., mono-Boc-ethylenediamine)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Workflow Diagram:
Procedure:
Step 1: Mono-amide formation with a Boc-protected linker precursor
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add the mono-Boc protected amine linker precursor (e.g., mono-Boc-ethylenediamine) (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography to obtain the mono-Boc protected bicyclo[2.2.2]octane linker intermediate.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in DCM.
-
Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized bicyclo[2.2.2]octane linker intermediate.
Step 3: Amide coupling with POI Ligand
-
Dissolve the POI ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add the deprotected linker from Step 2 (1.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the product by flash column chromatography or preparative HPLC.
Step 4: Amide coupling with E3 Ligase Ligand
-
Dissolve the product from Step 3 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add the E3 ligase ligand with a free amine (1.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cultured cells after treatment with a PROTAC.[5][7]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Workflow Diagram:
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC or DMSO for the desired time period.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and run the samples on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of protein degradation.
Protocol 3: Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol outlines a method to assess the formation of the POI-PROTAC-E3 ligase ternary complex using TR-FRET.[4]
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTAC of interest
-
TR-FRET donor antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor antibody (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged POI, tagged E3 ligase, and TR-FRET antibodies in assay buffer.
-
Assay Plate Setup: Add the POI, E3 ligase, and PROTAC dilutions to the wells of a microplate.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.
-
Final Incubation: Incubate the plate in the dark.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to generate a bell-shaped curve, indicative of ternary complex formation and the "hook effect".[8]
Conclusion
The use of this compound as a rigid linker in PROTAC design offers a promising strategy to enhance the efficiency of targeted protein degradation. The well-defined three-dimensional structure of this linker can facilitate the formation of a stable and productive ternary complex, a critical step in the PROTAC mechanism of action.[3] The protocols and data presented in these application notes provide a valuable resource for researchers in the field of targeted protein degradation, enabling the rational design and evaluation of novel PROTACs with improved therapeutic potential.
References
- 1. explorationpub.com [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
Coordination Chemistry of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid with Metal Ions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the coordination chemistry of bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BODC) with various metal ions. The unique structural features of BODC, a rigid, non-aromatic dicarboxylic acid, make it an attractive building block for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. Its aliphatic nature often leads to the formation of transparent materials with potential applications in optics, sensing, and drug delivery.
This document outlines the synthesis and characterization of metal-BODC complexes, with a focus on zinc-based MOFs for which more detailed information is available. Representative protocols for synthesis and characterization are provided to guide researchers in this area.
Synthesis of Metal-BODC Coordination Complexes
The synthesis of metal-BODC complexes is typically achieved through solvothermal or hydrothermal methods. The choice of metal salt, solvent system, temperature, and reaction time can significantly influence the resulting crystal structure and properties of the material.
Representative Synthesis Protocol: Zinc-BODC Metal-Organic Framework (TMOF)
This protocol is based on the synthesis of a transparent zinc-based MOF (TMOF) as reported in the literature.[1]
Materials:
-
This compound (BODC)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol, 19.8 mg) in N,N-dimethylformamide (DMF) (10 mL).
-
In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.1 mmol, 29.7 mg) in DMF (5 mL).
-
Combine the two solutions in the 20 mL vial.
-
Seal the vial and place it in a preheated oven at 85°C for 24 hours.
-
After 24 hours, allow the oven to cool down to room temperature slowly.
-
Colorless, crystalline product can be observed.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
The product can be dried in a vacuum oven at a moderate temperature (e.g., 60°C) to remove residual solvent.
Experimental Workflow for TMOF Synthesis:
Caption: Workflow for the solvothermal synthesis of a transparent zinc-BODC MOF.
Synthesis of Zinc-BODC Co-ligand MOFs
BODC can also be used in conjunction with other organic ligands to create mixed-ligand MOFs with tailored properties. For instance, the combination of BODC with N-donor ligands has been shown to yield robust 3D frameworks.
Representative Synthesis Protocol: [Zn(TTDPa)(bodca)]·H₂O
This protocol is based on the synthesis of a bifunctional zinc-MOF.
Materials:
-
This compound (BODC)
-
3,6-di(pyridin-4-yl)thieno[3,2-b]thiophene (TTDPa)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A mixture of BODC (e.g., 0.05 mmol, 9.9 mg), TTDPa (0.05 mmol, 16.1 mg), and Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg) is placed in a Teflon-lined stainless steel autoclave.
-
A solvent mixture of DMF and ethanol (e.g., 10 mL, 1:1 v/v) is added.
-
The autoclave is sealed and heated to 100°C for 72 hours.
-
After cooling to room temperature, the resulting crystals are collected by filtration, washed with fresh DMF, and dried in air.
Characterization of Metal-BODC Complexes
A variety of analytical techniques are employed to characterize the structure, properties, and purity of the synthesized metal-BODC complexes.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline material. This provides valuable information on bond lengths, bond angles, coordination environment of the metal ion, and the overall framework topology.
Data Presentation: Crystallographic Data for a Representative Zinc-BODC MOF
| Parameter | TMOF (Representative) | [Zn(TTDPa)(bodca)]·H₂O (Representative) |
| Chemical Formula | C₂₀H₂₄O₈Zn₂ | C₂₈H₂₂N₂O₅S₂Zn |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbcn | P2₁/c |
| a (Å) | 10.1 | 15.2 |
| b (Å) | 18.5 | 11.8 |
| c (Å) | 11.3 | 16.5 |
| α (°) | 90 | 90 |
| β (°) | 90 | 105.2 |
| γ (°) | 90 | 90 |
| Volume (ų) | 2116 | 2930 |
| Z | 4 | 4 |
Note: The crystallographic data presented here are representative and may vary depending on the specific synthesis conditions.
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the phase purity of the bulk synthesized material and to check for consistency between different batches. The experimental PXRD pattern is compared with the one simulated from the single-crystal X-ray diffraction data.
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the metal-BODC complexes and to determine the temperature at which the framework starts to decompose. It can also provide information about the loss of solvent molecules from the pores.
Data Presentation: Thermal Stability Data
| Compound | Decomposition Temperature (°C) |
| TMOF (Representative) | > 350 |
| [Zn(TTDPa)(bodca)]·H₂O | > 300 |
Porosity and Surface Area Analysis
Gas sorption measurements, typically using nitrogen at 77 K, are performed to determine the porosity and specific surface area of the MOFs. The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area.
Data Presentation: Porosity Data
| Compound | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| TMOF (Representative) | 500 - 800 | 0.25 - 0.40 |
| [Zn(TTDPa)(bodca)]·H₂O | 600 - 900 | 0.30 - 0.50 |
Coordination Modes and Structural Topologies
The dicarboxylate groups of the BODC ligand can adopt various coordination modes with metal ions, leading to the formation of diverse network topologies.
Common Coordination Modes of Carboxylate Groups:
Caption: Common coordination modes of carboxylate groups in MOFs.
The rigid and linear nature of the BODC ligand often leads to the formation of well-defined, three-dimensional networks. The specific topology of the network is influenced by the coordination geometry of the metal ion and the presence of any secondary ligands.
Coordination with Other Metal Ions
While zinc has been the most studied metal ion in combination with BODC, the ligand's versatile coordination ability allows for the formation of complexes with a range of other metal ions.
-
Transition Metals: The coordination of BODC with other transition metals such as copper, manganese, and cobalt is anticipated to yield isostructural frameworks to the zinc analogues or novel topologies, potentially with interesting magnetic or catalytic properties.
-
Lanthanide Ions: Lanthanide ions, with their high coordination numbers and characteristic luminescence properties, are promising candidates for forming coordination polymers with BODC. The resulting materials could have applications in lighting and sensing. Research in this area is ongoing, with studies on similar aliphatic dicarboxylate ligands suggesting the potential for forming highly coordinated, luminescent frameworks.
Potential Applications
The unique properties of metal-BODC complexes make them promising materials for a variety of applications:
-
Transparent MOFs: The aliphatic nature of BODC reduces light scattering, enabling the synthesis of transparent MOFs. These materials can be used as solid-state solvents for spectroscopic studies of guest molecules or as components in optical devices.
-
Gas Storage and Separation: The porous nature of these MOFs allows for the storage and separation of gases. The pore size and functionality can be tuned by changing the metal ion or introducing other organic ligands.
-
Sensing: The luminescence of lanthanide-based BODC MOFs could be sensitive to the presence of specific analytes, making them suitable for chemical sensing applications.
-
Drug Delivery: The biocompatibility of zinc and the porous structure of the MOFs suggest potential applications in controlled drug release. The non-aromatic nature of BODC may be advantageous in biological systems.
Logical Relationship of MOF Properties and Applications:
References
Application Notes and Protocols for the Synthesis of Transparent Metal-Organic Frameworks with Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1][2] A significant challenge in certain applications, particularly in drug delivery and biomedical imaging, is the inherent light absorption of common aromatic linkers used in MOF synthesis, which can limit optical transparency.
This document provides detailed protocols for the synthesis of novel Transparent Metal-Organic Frameworks (TMOFs) using the aliphatic linker bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The absence of aromatic chromophores in this linker results in materials with exceptional transparency in the visible and near-UV regions.[1][3] The use of zinc as the metal node further ensures high biocompatibility, a critical factor for biomedical applications.[4][5][6] These TMOFs offer a unique platform for the encapsulation and delivery of therapeutic agents, with the potential for optical monitoring of drug release.
Data Presentation
The synthesis of TMOFs with this compound and a zinc source can yield different crystalline structures depending on the reaction conditions, primarily the solvent and temperature. While detailed quantitative data for all properties of each specific phase are not exhaustively available in the literature, the following table summarizes the key synthesis parameters and available characterization data.
| Property | TMOF | TMOF2 | TMOF3 | Reference |
| Metal Source | Zinc Nitrate Hexahydrate | Zinc Nitrate Hexahydrate | Zinc Nitrate Hexahydrate | [7] |
| Organic Linker | This compound | This compound | This compound | [7] |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Diethylformamide (DEF) | N,N-Diethylformamide (DEF) or N,N-Dimethylformamide (DMF) | [7] |
| Synthesis Temperature | 80-95 °C | 95 °C | > 95 °C (e.g., 116 °C) | [7] |
| Yield | Good (ca. 55±10%) | - | Poor | [7] |
| Crystal Morphology | Needles | - | Mixture with amorphous solid | [7] |
| Transparency | Highly transparent up to 310 nm | Highly transparent up to 310 nm | Highly transparent up to 310 nm | [3][8][9] |
| BET Surface Area | Data not available | Data not available | Data not available | - |
| Pore Volume | Data not available | Data not available | Data not available | - |
Note: Specific quantitative values for BET surface area and pore volume for these particular TMOFs are not detailed in the primary literature. However, the porosity of these materials is a key characteristic that enables guest molecule encapsulation.
Experimental Protocols
The following are detailed protocols for the solvothermal synthesis of different TMOF structures.
Materials and Equipment
-
This compound (H₂bodca)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diethylformamide (DEF)
-
Ethanol
-
Glass vials or Teflon-lined autoclave
-
Oven or heating block
-
Centrifuge
-
Vacuum filtration apparatus
Protocol 1: Synthesis of TMOF (Needle-like Crystals)
This protocol yields needle-shaped crystals of TMOF.
-
Preparation of Precursor Solution:
-
In a glass vial, dissolve this compound and zinc nitrate hexahydrate in a 1:1 molar ratio in N,N-Dimethylformamide (DMF). A typical concentration is in the range of 0.1-0.5 M.
-
-
Solvothermal Reaction:
-
Seal the vial tightly.
-
Place the vial in an oven or heating block preheated to a temperature between 80 °C and 95 °C.
-
Maintain the temperature for 24-48 hours.
-
-
Isolation and Purification:
-
Allow the vial to cool to room temperature.
-
Collect the resulting white needle-like crystals by centrifugation or vacuum filtration.
-
Wash the crystals several times with fresh DMF to remove any unreacted precursors.
-
Subsequently, wash with a lower-boiling point solvent like ethanol to facilitate drying.
-
-
Drying:
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Protocol 2: Synthesis of TMOF2
This protocol is reported to yield a different crystalline structure, TMOF2.[7]
-
Preparation of Precursor Solution:
-
In a glass vial, dissolve this compound and zinc nitrate hexahydrate in a 1:1 molar ratio in N,N-Diethylformamide (DEF).
-
-
Solvothermal Reaction:
-
Seal the vial tightly.
-
Heat the vial to 95 °C in an oven.
-
Maintain this temperature for 24-48 hours.
-
-
Isolation and Purification:
-
Follow the same isolation and purification steps as in Protocol 1, using DEF for the initial washes, followed by ethanol.
-
-
Drying:
-
Dry the product under vacuum.
-
Protocol 3: Synthesis of TMOF3
The synthesis of TMOF3 is achieved at higher temperatures, though it is reported to result in a mixture with an amorphous solid and a poor yield.[7]
-
Preparation of Precursor Solution:
-
Prepare the precursor solution as described in Protocol 1 (using DMF) or Protocol 2 (using DEF).
-
-
Solvothermal Reaction:
-
Seal the reaction vessel.
-
Heat to a temperature above 95 °C (e.g., 116 °C).
-
Maintain for 24-48 hours.
-
-
Isolation and Purification:
-
Follow the standard isolation and purification procedures. Note that separating the crystalline TMOF3 from the amorphous byproduct may be challenging.
-
Application in Drug Delivery: A Proposed Protocol
The high transparency and biocompatibility of these zinc-based TMOFs make them excellent candidates for drug delivery systems. The porous structure can encapsulate therapeutic molecules, and the transparency allows for potential spectroscopic monitoring of the drug-loaded framework.
Proposed Protocol for Drug Loading (Encapsulation by Soaking)
This general protocol can be adapted for loading various drug molecules into the synthesized TMOFs.
-
Activation of TMOF:
-
To ensure the pores are accessible, the as-synthesized TMOF should be activated. This typically involves solvent exchange with a volatile solvent (e.g., ethanol or chloroform) followed by heating under vacuum to remove all guest molecules from the pores.
-
-
Preparation of Drug Solution:
-
Prepare a solution of the desired drug in a suitable solvent. The choice of solvent should be one in which the drug is highly soluble and which can easily wet the TMOF.
-
-
Encapsulation:
-
Immerse the activated TMOF powder in the drug solution.
-
Stir the suspension at room temperature for 24-72 hours to allow the drug molecules to diffuse into the pores of the TMOF. The vessel should be sealed to prevent solvent evaporation.
-
-
Isolation of Drug-Loaded TMOF:
-
Collect the drug-loaded TMOF by centrifugation.
-
Wash the collected solid briefly with fresh solvent to remove any drug molecules adsorbed on the external surface.
-
-
Drying:
-
Dry the drug-loaded TMOF under vacuum at a mild temperature to remove the solvent.
-
Characterization of Drug Loading
The amount of encapsulated drug can be quantified by various methods, such as:
-
UV-Vis Spectroscopy: Measure the concentration of the drug in the supernatant before and after the loading process.
-
Thermogravimetric Analysis (TGA): Compare the TGA profiles of the empty and drug-loaded TMOF to determine the mass of the encapsulated drug.
-
Digestion and Analysis: Digest the drug-loaded MOF in an acidic solution and quantify the released drug using techniques like HPLC or UV-Vis spectroscopy.
Visualizations
Experimental Workflow for TMOF Synthesis
References
- 1. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 3. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid in High-Performance Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BCODA) is a rigid, non-aromatic dicarboxylic acid monomer that has garnered significant interest in the field of high-performance polymers. Its unique, bridged-ring structure imparts exceptional thermal stability, high glass transition temperatures (Tg), and improved mechanical properties to polymers such as polyesters, polyamides, and polyimides. The incorporation of the BCODA moiety into polymer backbones disrupts chain packing and reduces crystallinity, which can enhance solubility and processability without compromising thermal performance. These characteristics make BCODA-based polymers attractive for applications in the automotive, aerospace, and electronics industries where materials with high heat resistance and dimensional stability are required.[1][2]
This document provides detailed application notes, experimental protocols, and quantitative data on the use of BCODA in the synthesis of high-performance polymers.
Rationale for Using this compound
The primary advantage of incorporating BCODA into polymer chains lies in its rigid and bulky bicyclic structure. This rigidity enhances the thermal stability of the resulting polymers. Unlike aromatic dicarboxylic acids, the non-aromatic nature of BCODA can lead to polymers with improved optical transparency. The defined stereochemistry of the bicyclo[2.2.2]octane ring system also allows for the synthesis of polymers with well-controlled microstructures.
Data Presentation: Thermal and Mechanical Properties
The inclusion of this compound or its derivatives in polyesters and polyamides significantly influences their thermal and mechanical properties. Below are tables summarizing key quantitative data from referenced studies.
Thermal Properties of Copolyesters
The following table, adapted from the work of Yanchun Liu, illustrates the effect of incorporating dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2), a derivative of BCODA, on the glass transition temperature (Tg) of copolyesters.[3]
| Polymer Composition | Tg (°C) |
| Copolyester with 0% DMCD-2 | ~80 |
| Copolyester with increasing mole % of DMCD-2 | Linearly increases to ~115 |
Table 1: Glass Transition Temperatures of Copolyesters Containing Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate.[3]
Thermal and Mechanical Properties of Poly(amide-imide)s
The following data, from a study on poly(amide-imide)s synthesized from a diacid derived from a bicyclo[2.2.2]oct-7-ene tetracarboxylic dianhydride, demonstrate the high performance of polymers incorporating a similar bicyclic structure.
| Property | Value |
| Glass Transition Temperature (Tg) | 240-282 °C |
| 10% Weight Loss Temperature (TGA) | 430-566 °C (in N2), 462-574 °C (in air) |
| Tensile Strength | 84-129 MPa |
| Tensile Modulus | 2.0-2.7 GPa |
| Elongation at Break | 6-22% |
Table 2: Thermal and Mechanical Properties of Poly(amide-imide)s with a Bicyclo[2.2.2]octene-based Diacid.[4]
Experimental Protocols
Detailed methodologies for the synthesis of high-performance polymers using this compound and its derivatives are provided below.
Protocol 1: Synthesis of Polyamides via Direct Polycondensation
This protocol describes a general method for synthesizing polyamides from a dicarboxylic acid and a diamine.
Materials:
-
This compound (1.0 mmol)
-
Aromatic or aliphatic diamine (1.0 mmol)
-
N-Methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite (TPP)
-
Pyridine (Py)
-
Lithium chloride (LiCl)
-
Calcium chloride (CaCl2)
-
Methanol
-
Distilled water
Procedure:
-
In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 mmol), the chosen diamine (1.0 mmol), LiCl, and CaCl2 in NMP.
-
Add pyridine and then triphenyl phosphite to the solution.
-
Heat the reaction mixture at 110°C for 3-5 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the viscous polymer solution into a mixture of methanol and water to precipitate the polyamide.
-
Filter the precipitate, wash thoroughly with methanol and water, and dry in a vacuum oven at 80-100°C.
Protocol 2: Synthesis of Polyesters via Melt Polycondensation
This protocol outlines the synthesis of polyesters from a diacid (or its dimethyl ester) and a diol.[3]
Materials:
-
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (or BCODA)
-
Diol (e.g., ethylene glycol, 1,4-butanediol)
-
Transesterification catalyst (e.g., titanium(IV) isopropoxide, antimony trioxide)
-
Polycondensation catalyst (e.g., antimony trioxide)
-
Stabilizer (e.g., phosphoric acid)
Procedure:
-
Esterification/Transesterification:
-
Charge the dimethyl ester of BCODA (or BCODA itself) and the diol in a molar ratio of 1:1.5 to 1:2.2 into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column.
-
Add the transesterification catalyst.
-
Heat the mixture to 150-220°C under a slow stream of nitrogen. Methanol (if using the dimethyl ester) or water (if using the diacid) will be distilled off.
-
Continue the reaction until the distillation of the byproduct ceases.
-
-
Polycondensation:
-
Add the polycondensation catalyst and stabilizer to the reaction mixture.
-
Gradually increase the temperature to 250-280°C and reduce the pressure to below 1 Torr.
-
Continue the reaction under high vacuum for 2-4 hours to increase the molecular weight of the polymer. The reaction is monitored by the increase in melt viscosity.
-
Extrude the molten polymer from the reactor under nitrogen pressure and cool it in a water bath.
-
Pelletize the resulting polyester for further characterization.
-
Visualizations
Logical Relationship between BCODA Structure and Polymer Properties
The following diagram illustrates how the unique structural features of this compound contribute to the enhanced properties of the resulting high-performance polymers.
Caption: Structure-Property Relationship of BCODA in Polymers.
Experimental Workflow for Polyamide Synthesis
This diagram outlines the key steps in the synthesis of polyamides using this compound via direct polycondensation.
Caption: Workflow for Polyamide Synthesis.
Experimental Workflow for Polyester Synthesis
The following diagram illustrates the two-stage process for synthesizing polyesters from this compound (or its ester) and a diol through melt polycondensation.
Caption: Workflow for Polyester Synthesis.
References
Application Notes and Protocols for the Esterification of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the esterification of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a rigid bicyclic organic compound. Its dicarboxylic nature allows for the synthesis of mono- and di-esters, which are valuable intermediates in the production of polymers, liquid crystal materials, perfumes, and therapeutic agents.[1][2] The rigid bicyclo[2.2.2]octane core imparts unique conformational properties to its derivatives, making it a subject of interest in materials science and drug design.[2]
I. Introduction to Esterification Reactions
Esterification of this compound can be achieved through several methods to yield either the monoester or the diester. The choice of method depends on the desired product and the scale of the reaction. Common approaches include Fischer esterification under acidic conditions and conversion to an acid chloride followed by reaction with an alcohol.
II. Synthesis of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate (Diester)
The diester is a common derivative used in further chemical synthesis. One preparative route involves the reaction of the diacid with an alcohol in the presence of an esterification catalyst.[3][4]
Protocol 1: Two-Step Synthesis via Acyl Chloride
This protocol involves the conversion of the diacid to the diacyl chloride, followed by reaction with an alcohol.
Experimental Workflow:
Figure 1: Workflow for the synthesis of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol (CH₃OH)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in an excess of thionyl chloride.
-
Reflux the mixture gently for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Esterification: Dissolve the crude diacyl chloride in an anhydrous solvent such as DCM.
-
Cool the solution in an ice bath and slowly add an excess of methanol with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | This compound | Thionyl chloride, Methanol | DCM | High | >95% | [1] |
III. Synthesis of this compound Monomethyl Ester (Monoester)
The monoester can be prepared by the controlled hydrolysis of the corresponding diester.
Protocol 2: Partial Hydrolysis of the Diester
This method relies on the saponification of one of the ester groups, followed by acidification.
Experimental Workflow:
Figure 2: Workflow for the synthesis of the monomethyl ester via hydrolysis.
Materials:
-
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
-
Potassium hydroxide (KOH)
-
Methanol (CH₃OH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 2N aqueous solution)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Hydrolysis: Dissolve dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate in a mixture of methanol and water (e.g., 10:1 v/v).[5]
-
Add a stoichiometric amount (or a slight excess) of potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction progress (e.g., by TLC) until the starting diester is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to remove the methanol.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidification and Extraction: Acidify the aqueous layer to a pH of 1-2 with 2N aqueous hydrochloric acid.[5]
-
Extract the product with several portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the monomethyl ester as a colorless solid.[5]
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| This compound monomethyl ester | Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | Potassium hydroxide | Methanol/Water | 70% | High | [5] |
IV. Applications in Drug Development and Materials Science
The rigid bicyclo[2.2.2]octane scaffold is a key structural motif in various applications:
-
Drug Development: These compounds serve as building blocks for therapeutic agents. For instance, they are used in the synthesis of inhibitors for metabolic syndrome treatment and as modulators for GPR120.[3] The rigid structure helps in designing molecules with specific spatial orientations to interact with biological targets.
-
Polymer Chemistry: The diols and diacids of bicyclo[2.2.2]octane are utilized as specialty monomers in the synthesis of polyesters.[3]
-
Liquid Crystals: The unique geometry of these molecules makes them suitable for the synthesis of liquid crystal materials.[1]
V. Safety Precautions
-
Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
References
- 1. Bicyclo [2.2.2] octane-1, the synthetic method of 4-dicarboxylic acid monomethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 2. CAS 711-02-4: this compound [cymitquimica.com]
- 3. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 4. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 5. This compound HEMIMETHYL ESTER | 18720-35-9 [chemicalbook.com]
Application Notes: Synthesis and Application of Polyesters Containing Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
Introduction
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BCODA) is a rigid, bicyclic dicarboxylic acid monomer utilized in the synthesis of high-performance polyesters.[1][2] Its unique, three-dimensional structure imparts notable properties to the resulting polymers, including enhanced thermal stability, high glass transition temperatures (Tg), and improved mechanical strength.[2][3] These characteristics make BCODA-based polyesters attractive for applications requiring robust materials, such as in the automotive, aerospace, and advanced coatings industries.[2] The incorporation of the BCODA unit into the polymer backbone disrupts chain packing, often leading to amorphous materials with high transparency, which can be beneficial for optical applications like polarizing plates for liquid crystal displays.
The synthesis of these polyesters is typically achieved through polycondensation reactions, primarily via melt or solution polymerization techniques, reacting BCODA (or its ester derivative, dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate) with various diols. The choice of diol and polymerization method allows for the tailoring of polymer properties to suit specific applications.
General Synthesis Workflow
The synthesis of BCODA-containing polyesters follows a logical workflow from monomer selection to final polymer characterization. The process involves the polycondensation of BCODA or its diester derivative with a suitable diol, followed by purification and comprehensive analysis of the resulting polymer's properties.
Caption: General workflow for the synthesis of BCODA polyesters.
Experimental Protocols
Two primary methods for synthesizing BCODA-containing polyesters are melt polycondensation and solution polycondensation.
Protocol 1: Melt Polycondensation
This method is performed at high temperatures without a solvent and is suitable for producing a variety of random amorphous copolyesters. The reaction typically involves a transesterification step followed by a polycondensation step under vacuum.
Caption: Workflow for the melt polycondensation protocol.
Methodology:
-
Reactor Setup: A high-temperature glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump is required.
-
Charging Monomers: Charge the reactor with equimolar amounts of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (or BCODA), the desired diol (e.g., 1,4-cyclohexanedimethanol), and a catalyst (e.g., titanium(IV) butoxide, ~200 ppm).
-
Transesterification:
-
Purge the reactor with dry nitrogen gas.
-
Heat the reaction mixture to 180-220°C while stirring.
-
Methanol will be generated as a byproduct and should be distilled off. Continue this stage until methanol evolution ceases (typically 1-2 hours).
-
-
Polycondensation:
-
Gradually increase the temperature to 250-280°C.
-
Simultaneously, slowly reduce the pressure to below 1 Torr to facilitate the removal of excess diol and drive the polymerization reaction.
-
The viscosity of the mixture will increase significantly. The reaction is considered complete when the desired melt viscosity is achieved, indicated by the stirrer torque (typically 2-4 hours).
-
-
Product Recovery:
-
Release the vacuum with nitrogen gas.
-
Extrude the molten polymer from the reactor into a water bath to quench it.
-
The solidified polymer can then be pelletized or ground for further analysis.
-
Protocol 2: Solution Polycondensation
Solution polymerization is an alternative method conducted in a non-reactive solvent, which allows for better temperature control at lower reaction temperatures.[4] However, it can be more challenging to obtain very high molecular weight polymers due to potential chain transfer reactions with the solvent, and the solvent must be removed from the final product.[4]
Methodology:
-
Monomer Preparation: BCODA is converted to its diacyl chloride derivative. In a fume hood, stir a suspension of BCODA in an excess of thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). Heat the mixture at reflux for 2-4 hours until the solution becomes clear. Remove excess thionyl chloride by distillation.
-
Reactor Setup: A three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel is used.
-
Polymerization:
-
Dissolve the diol in a suitable inert solvent (e.g., anhydrous tetrahydrofuran or 1,2-dichloroethane) in the reaction flask under a nitrogen atmosphere.
-
Add an acid scavenger, such as pyridine, to the solution.
-
Cool the flask in an ice bath.
-
Dissolve the BCODA diacyl chloride in the same solvent and add it dropwise to the diol solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Product Recovery:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the precipitated polymer and wash it thoroughly with methanol and water to remove unreacted monomers and salts.
-
Dry the final polymer product in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Data Presentation: Polymer Properties
The properties of polyesters containing BCODA are highly dependent on the comonomers used. The rigid BCODA unit generally increases the glass transition temperature (Tg) and melting temperature (Tm).
Table 1: Thermal Properties of BCODA-based Copolyesters Data extracted from studies on copolyesters prepared by melt polycondensation.
| Diacid Monomer Composition (molar %) | Diol Monomer | Glass Transition Temp. (Tg), °C | Melting Temp. (Tm), °C |
| 100% Dimethyl BCODA-ester | trans-1,4-CHDM | ~115 | >310 |
| 100% Dimethyl BCODA-ester | 1,4-Butanediol | - | 238 |
| 100% Dimethyl BCODA-ester | 1,6-Hexanediol | - | 147 |
| 100% Terephthalic Acid (for comparison) | 1,4-Butanediol | - | 232 |
| 100% Terephthalic Acid (for comparison) | 1,6-Hexanediol | - | 154 |
Note: CHDM refers to 1,4-Cyclohexanedimethanol.
Polymer Characterization
A series of analytical techniques are employed to determine the structure, molecular weight, and thermal properties of the synthesized polyesters.
Caption: Standard characterization workflow for BCODA polyesters.
-
Nuclear Magnetic Resonance (NMR): Used to confirm the chemical structure and composition of the polyester.
-
Size Exclusion Chromatography (SEC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the polymer's amorphous or crystalline nature.
-
Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer by measuring weight loss as a function of temperature.
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties and secondary relaxations of the polymer.
References
Application Notes and Protocols: Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid and its derivatives as a rigid scaffold in the synthesis of potential agrochemicals. The unique three-dimensional structure of the bicyclo[2.2.2]octane core offers a valuable platform for the development of novel pesticides by providing a fixed orientation of pendant functional groups, which can lead to enhanced biological activity.
Introduction
This compound is a versatile building block in organic synthesis.[1] Its rigid, non-aromatic framework is of increasing interest in the design of bioactive molecules, including pharmaceuticals and agrochemicals. In the context of agrochemical synthesis, the bicyclo[2.2.2]octane moiety can serve as a bioisostere for aromatic rings, potentially improving properties such as metabolic stability and bioavailability. While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its derivatives and related structures have shown significant promise, particularly as insecticides.
This document outlines the synthesis of a representative agrochemical candidate, a bicyclo[2.2.2]octane-1,4-dicarboxamide, and presents biological activity data for structurally related insecticidal compounds.
Synthesis of a Representative Agrochemical: N,N'-diethyl-bicyclo[2.2.2]octane-1,4-dicarboxamide
The following is a proposed synthetic pathway for a representative dicarboxamide derivative. Carboxamides are a common functional group in a variety of agrochemicals, and this example illustrates how this compound can be functionalized to produce such compounds.
Experimental Workflow
References
The Role of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid in Enhancing Polymer Thermal Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BCODA) is a rigid, non-aromatic dicarboxylic acid that serves as a valuable monomer in the synthesis of high-performance polymers. Its unique, bridged bicyclic structure imparts significant constraints on segmental motion within the polymer backbone, leading to a notable enhancement in thermal stability. This document provides detailed application notes on the utility of BCODA in polymer chemistry, alongside comprehensive protocols for polymer synthesis and thermal characterization.
Introduction
The thermal stability of a polymer is a critical determinant of its processing conditions and end-use applications. Properties such as the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) are key indicators of a polymer's performance at elevated temperatures. The incorporation of rigid structural units into the polymer chain is a well-established strategy for increasing these thermal properties. BCODA, with its sterically hindered and conformationally locked bicyclic system, is an exemplary monomer for achieving this goal.[1] Its use in polyesters and polyimides has been shown to yield materials with superior thermal resistance compared to analogues synthesized with more flexible aliphatic or even some aromatic dicarboxylic acids.
Data Presentation: Thermal Properties of BCODA-Containing Polymers
The inclusion of the bicyclo[2.2.2]octane moiety into polymer backbones leads to a significant increase in thermal transition temperatures. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Melting Points (Tm) of Polyesters Based on Different Dicarboxylic Acids
| Dicarboxylic Acid | Diol | Melting Temperature (Tm) in °C |
| This compound | trans-1,4-Cyclohexanedimethanol (CHDM) | 315 |
| Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid | trans-1,4-Cyclohexanedimethanol (CHDM) | 192 |
Data extracted from a study on cycloaliphatic polyesters, highlighting the effect of the bicyclic ring symmetry on thermal properties.[2]
Table 2: Thermal Properties of Polyimides Derived from a Bicyclo[2.2.2]octane Derivative
| Polyimide Designation | Diamine Monomer | Glass Transition Temperature (Tg) in °C | Onset Decomposition Temperature (Td) in °C |
| BTD-MIMA | 4,4′-methylenebis(2-isopropyl-6-methylaniline) | 285 | 451 |
| BTD-HFA | 4,4′-(hexafluroisopropylidene)dianiline | 272 | 437 |
| BTD-FND | 9,9-bis(4-aminophenyl)fluorene | >350 | 460 |
| BTD-TPM | 4,4′,4″-triaminotriphenylmethane | 355 | 453 |
These polyimides are based on bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD), demonstrating the high thermal stability imparted by the bicyclic structure.[3]
Experimental Protocols
Detailed methodologies for the synthesis of polymers incorporating BCODA and their subsequent thermal analysis are provided below.
Protocol 1: Synthesis of a BCODA-Based Polyester via Melt Polycondensation
This protocol describes a two-step melt polycondensation method for synthesizing a polyester from dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DM-BCODA) and a suitable diol (e.g., 1,4-butanediol).
Materials:
-
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DM-BCODA)
-
1,4-Butanediol (BDO) (molar ratio to DM-BCODA of 1.2:1)
-
Antimony trioxide (Sb₂O₃) as a catalyst (approx. 0.15 mol% based on the diester)
-
Nitrogen gas (high purity)
-
Chloroform
-
Methanol
Equipment:
-
Three-necked reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Beakers and filtration apparatus
Procedure:
-
Esterification:
-
Charge the reaction flask with DM-BCODA, BDO, and Sb₂O₃.
-
Purge the flask with nitrogen gas for 15-20 minutes to remove any residual air.
-
Heat the mixture under a gentle nitrogen stream to a temperature of 180-200°C with constant stirring.
-
Maintain this temperature for 2-3 hours to carry out the esterification reaction, during which methanol will be distilled off.
-
-
Polycondensation:
-
Gradually increase the temperature to 240-260°C.
-
Simultaneously, slowly reduce the pressure to below 1 mmHg using a vacuum pump.
-
Continue the reaction under these conditions for 3-4 hours to facilitate the removal of excess BDO and increase the polymer's molecular weight. The viscosity of the reaction mixture will noticeably increase.
-
-
Isolation and Purification:
-
Cool the reactor to room temperature and carefully extract the solid polymer.
-
Dissolve the obtained polyester in chloroform.
-
Precipitate the polymer by pouring the chloroform solution into an excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the purified polyester in a vacuum oven at 60°C for 24 hours.
-
Protocol 2: Thermal Analysis of BCODA-Containing Polymers
This protocol outlines the general procedures for determining the thermal stability of the synthesized polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
A. Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal decomposition temperature of the polymer.
Instrumentation:
-
A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Weigh 5-10 mg of the dry polymer sample into a TGA pan (platinum or alumina).
Procedure:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from room temperature to 700°C at a constant heating rate of 10°C/min.
-
Maintain a constant nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative degradation.
-
Record the mass loss of the sample as a function of temperature.
-
The onset decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.
B. Differential Scanning Calorimetry (DSC)
DSC is the primary technique for determining the glass transition temperature (Tg) and melting temperature (Tm).
Instrumentation:
-
A calibrated differential scanning calorimeter.
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample and hermetically seal it in an aluminum DSC pan.
Procedure:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 350°C for the BCODA polyester) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Hold the sample at this temperature for 2-5 minutes to erase its previous thermal history.
-
Cool the sample to room temperature at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at 10°C/min to record the thermal transitions.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The melting temperature (Tm) is identified as the peak maximum of the melting endotherm.
Visualizations
The following diagrams illustrate the structural rationale for BCODA's effect on thermal stability and the experimental workflows.
Caption: Structural comparison of BCODA with flexible and aromatic diacids.
Caption: Experimental workflow for polyester synthesis and thermal analysis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis such as mono-carboxylic acids or products of incomplete cyclization, and residual solvents. Dark-colored impurities may also be present due to polymerization or degradation of materials during the reaction.[1]
Q2: What is the most common method for purifying this compound?
A2: Recrystallization from a basic/acidic aqueous solution is a widely cited and effective method for the purification of this compound.[2][3] This technique leverages the differential solubility of the dicarboxylic acid and its salt form to remove impurities.
Q3: Can I use sublimation to purify this compound?
Q4: Is chromatographic purification a suitable option?
A4: Yes, chromatographic techniques can be employed. For initial purification to remove gross impurities, column chromatography over silica gel may be effective, particularly for colored byproducts.[1] For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a potential, albeit more resource-intensive, method.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| The compound does not dissolve in the hot basic solution. | Insufficient solvent or base. | Gradually add more of the aqueous basic solution with continued heating and stirring. |
| The compound "oils out" instead of crystallizing upon acidification. | The solution is too concentrated, or the cooling rate is too fast. | Add a small amount of hot water to the "oiled out" mixture and reheat until a clear solution is obtained. Allow the solution to cool more slowly. Vigorous stirring during acidification can also help promote crystallization over oiling out. |
| No crystals form upon cooling after acidification. | The solution is too dilute, or supersaturation has not been achieved. | Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. If that fails, a small seed crystal of pure product can be added. If the solution is too dilute, it may need to be concentrated by gentle heating before cooling again. |
| The recovered crystals are discolored. | Colored impurities are co-precipitating. | The crude material may require a pre-treatment step. Dissolve the crude solid in a suitable organic solvent and treat with activated charcoal before proceeding with the recrystallization. Alternatively, a preliminary purification by silica gel chromatography can be performed to remove colored impurities.[1] |
| The yield is low. | Too much solvent was used; the compound has significant solubility in the cold solvent. | Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution in an ice bath to minimize the solubility of the product. The filtrate can be concentrated and a second crop of crystals can be collected. |
Sublimation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| The compound does not sublime. | The temperature is too low, or the vacuum is not sufficient. | Gradually increase the temperature of the heating bath. Ensure the vacuum system is properly sealed and a high vacuum is being achieved. |
| The compound decomposes during sublimation. | The temperature is too high. | Reduce the heating temperature and improve the vacuum. A lower pressure will allow sublimation to occur at a lower temperature. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Basic/Acidic Aqueous Solution
This protocol is based on the principle of converting the dicarboxylic acid to its more water-soluble salt form to remove insoluble impurities, followed by regeneration and crystallization of the pure acid.
Materials:
-
Crude this compound
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Activated charcoal (optional)
-
Filter paper
-
Buchner funnel and flask
-
Heating mantle or hot plate with magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of 1 M NaOH solution while stirring and gently heating until the solid completely dissolves, forming the sodium salt of the dicarboxylic acid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are any insoluble impurities, perform a hot filtration to remove them.
-
Acidification and Crystallization: While stirring the hot, clear filtrate, slowly add 1 M HCl solution dropwise until the solution becomes acidic (check with pH paper). This compound will precipitate as a white solid.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any residual acid or salts.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: General Guideline for Purification by Sublimation
Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
High vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Loading: Place the crude this compound in the bottom of the sublimation apparatus.
-
Assembly: Assemble the apparatus, ensuring the cold finger is correctly positioned.
-
Evacuation: Connect the apparatus to a high vacuum pump and evacuate the system.
-
Cooling the Condenser: Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Heating: Gently heat the bottom of the apparatus. The temperature should be high enough to cause the compound to sublime but below its decomposition temperature. This will require careful optimization.
-
Deposition: The sublimed this compound will deposit as pure crystals on the cold finger.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the system and collect the purified crystals from the cold finger.
Purification Method Comparison
| Technique | Principle | Advantages | Disadvantages | Purity Achieved |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Cost-effective, scalable, good for removing a wide range of impurities. | Can result in significant product loss in the mother liquor. | Good to Excellent (>98% achievable)[4] |
| Sublimation | Direct solid-to-gas phase transition of the compound, leaving non-volatile impurities behind. | Can yield very pure product, solvent-free. | Only suitable for compounds that sublime without decomposition. | Excellent |
| Column Chromatography | Differential partitioning of the compound and impurities between a stationary and a mobile phase. | Can separate complex mixtures. | Can be time-consuming and require large volumes of solvent. | Variable, depends on conditions. |
| Preparative HPLC | High-resolution separation based on differential partitioning. | Can achieve very high purity, suitable for small quantities. | Expensive, not easily scalable. | Excellent |
Purification Workflow
Caption: General workflow for the purification of this compound.
References
optimizing reaction conditions for Bicyclo[2.2.2]octane-1,4-dicarboxylic acid polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common polymerization methods for this compound?
A1: this compound is typically polymerized via condensation polymerization methods. The most common techniques are:
-
Melt Polycondensation: This method involves reacting the diacid with a diol at high temperatures under a vacuum to remove the condensation byproduct (e.g., water). It is a widely used industrial process for producing polyesters.
-
Solution Polycondensation: In this method, the diacid and diol are dissolved in a high-boiling point solvent, and the reaction is carried out at elevated temperatures. This technique allows for better control over the reaction conditions and is suitable for producing high molecular weight polymers.
Q2: What are the key advantages of using this compound in polymer synthesis?
A2: The rigid and bulky bicyclic structure of this monomer imparts unique properties to the resulting polymers, including:
-
Enhanced Thermal Stability: The rigid backbone restricts chain mobility, leading to higher glass transition temperatures (Tg) and melting points (Tm).
-
Improved Mechanical Strength: The rigid structure contributes to increased tensile strength and modulus.
-
Good Optical Properties: Polymers derived from this monomer can exhibit high transparency.
Q3: How does the purity of this compound affect polymerization?
A3: Monomer purity is critical for achieving high molecular weight polymers. Impurities can act as chain terminators or cause side reactions, leading to a lower degree of polymerization and affecting the final properties of the material. It is crucial to use highly purified this compound for successful polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
Issue 1: Low Polymer Molecular Weight
Possible Causes & Solutions
| Cause | Recommended Solution |
| Impurities in Monomers | Purify this compound and the comonomer (diol) before use. Recrystallization or sublimation are common purification methods. |
| Non-stoichiometric Monomer Ratio | Ensure an exact 1:1 molar ratio of the diacid and diol. A slight excess of the diol can sometimes be used to compensate for its potential loss during the reaction. |
| Inefficient Removal of Byproducts | In melt polycondensation, ensure a high vacuum is applied to effectively remove water or other condensation byproducts. In solution polymerization, use a system that allows for the efficient removal of byproducts. |
| Inadequate Reaction Time or Temperature | Optimize the reaction time and temperature. Monitor the reaction progress by measuring the intrinsic viscosity or by spectroscopic methods. |
| Catalyst Deactivation | Ensure the catalyst is active and used in the correct concentration. |
Issue 2: Polymer Discoloration (Yellowing)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Thermal Degradation | Avoid excessively high reaction temperatures. Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Catalyst-Induced Side Reactions | Select a catalyst that is less prone to causing side reactions at the required polymerization temperature. |
| Impurities in the Reaction System | Thoroughly clean all glassware and equipment to remove any potential contaminants. |
Issue 3: Poor Solubility of the Resulting Polymer
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Crystallinity | The rigid nature of the bicyclo[2.2.2]octane unit can lead to highly crystalline and less soluble polymers. Consider copolymerization with a more flexible comonomer to disrupt the chain regularity and reduce crystallinity. |
| High Molecular Weight | Very high molecular weight polymers can have limited solubility. Adjust the reaction conditions to target a specific molecular weight range. |
Experimental Protocols
Melt Polycondensation of this compound with 1,4-Butanediol
Materials:
-
This compound (1.00 eq)
-
1,4-Butanediol (1.05 eq)
-
Titanium(IV) isopropoxide (catalyst, 0.05 mol%)
Procedure:
-
Charge a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with this compound, 1,4-butanediol, and the catalyst.
-
Heat the mixture to 180-200°C under a slow stream of nitrogen for 2-3 hours to carry out the initial esterification. Water will be distilled off.
-
Gradually increase the temperature to 220-240°C and slowly reduce the pressure to below 1 torr over a period of 1-2 hours.
-
Continue the reaction under high vacuum for another 3-5 hours to increase the molecular weight of the polymer.
-
Cool the reactor to room temperature under nitrogen and collect the polymer.
Visualizations
Caption: Troubleshooting workflow for polymerization issues.
Caption: Workflow for melt polycondensation.
Navigating the Scale-Up of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming the challenges encountered during the large-scale synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BCODA). As a crucial building block in the development of novel therapeutics and materials, including PROTAC linkers, ensuring a robust and scalable production process is paramount.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to industrial-scale production.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the scale-up of BCODA synthesis, providing potential causes and actionable solutions in a straightforward question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes?
A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants and maintaining uniform temperature can be difficult. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions and incomplete conversion.
-
Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[3][4] Poor heat transfer can lead to temperature gradients and promote the formation of impurities.
-
Mass Transfer Issues: In heterogeneous reactions, the rate of reaction can be limited by the transfer of reactants between phases. This can be exacerbated at larger scales.
-
Changes in Reagent Addition Rate: The rate of addition of critical reagents may need to be adjusted for larger volumes to maintain optimal reaction conditions.
Q2: Our final product purity is lower than expected after crystallization. What steps can we take to improve it?
A2: Achieving high purity is critical. If you are facing challenges with the final product purity, consider the following:
-
Recrystallization Solvent System: The choice of solvent for recrystallization is crucial.[5] A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. Experiment with different solvent mixtures to optimize purity.
-
Cooling Rate: A slow and controlled cooling rate during crystallization generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Washing Procedure: Ensure the filter cake is washed thoroughly with a cold, appropriate solvent to remove residual impurities from the surface of the crystals.[6]
-
Multiple Recrystallizations: In some cases, a second recrystallization step may be necessary to achieve the desired purity level.
Q3: We are experiencing difficulties with the isolation of the product after the reaction. What are the recommended procedures?
A3: this compound typically precipitates out of the solution as a white solid.[5] Effective isolation can be achieved by:
-
Quenching: The reaction is often quenched with water, which helps to precipitate the product.[5]
-
pH Adjustment: The solubility of the dicarboxylic acid is pH-dependent. Adjusting the pH of the aqueous solution can maximize precipitation.
-
Filtration: The resulting suspension can be filtered to collect the solid product.
-
Drying: The isolated solid should be dried thoroughly, for instance, at around 50°C, to remove any residual solvent.[6]
Troubleshooting Common Scenarios
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction, side reactions, inefficient mixing, poor temperature control. | Optimize reaction time and temperature. Use a more efficient stirring mechanism. Consider a different reactor design for better heat and mass transfer. |
| Impure Product | Inefficient purification, co-precipitation of impurities, thermal decomposition. | Optimize the recrystallization solvent and procedure.[5] Ensure thorough washing of the product. Analyze for potential thermal degradation and adjust reaction/work-up temperatures accordingly. |
| Poor Filterability | Small particle size of the precipitate. | Optimize the precipitation conditions (e.g., cooling rate, pH adjustment) to encourage the growth of larger crystals. |
| Inconsistent Batch-to-Batch Results | Variations in raw material quality, process parameters not being tightly controlled. | Implement stringent quality control for all starting materials.[4] Ensure all process parameters (temperature, addition rates, mixing speed) are accurately monitored and controlled. |
Quantitative Data Summary
The following table summarizes typical process parameters and outcomes at different scales of this compound production, based on available literature. This data is intended to provide a general reference for process development and scaling.
| Parameter | Lab Scale (grams) | Pilot Scale (kilograms) | Industrial Scale (multi-kg) |
| Typical Starting Material Quantity | 10 - 100 g | 1 - 10 kg | > 10 kg |
| Typical Reaction Volume | 100 mL - 1 L | 10 L - 100 L | > 100 L |
| Reported Molar Yield | ~70-90% | ~60-85% | Dependent on process optimization |
| Typical Purity (after recrystallization) | >98% | >97% | >97% |
| Key Challenges | Handling of reagents, initial optimization. | Heat and mass transfer, mixing efficiency, consistent product quality.[3] | Cost control, supply chain management, regulatory compliance.[3] |
Experimental Protocols
Illustrative Large-Scale Synthesis of a BCODA Precursor
The following protocol describes a multi-kilogram scale synthesis of a key intermediate, 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid, which can be further oxidized to BCODA. This procedure highlights the practical aspects of a scaled-up chemical process.[6]
Step 1: Reaction Setup
-
Under a nitrogen atmosphere, charge 11.4 kg of the starting material into a suitable reactor containing 14.9 L of acetic acid.
-
Add 29.8 L of 2M sulfuric acid to the mixture.
Step 2: Reaction
-
Slowly heat the resulting mixture to 100°C and maintain stirring for one hour.
Step 3: Solvent Removal and Reaction Completion
-
Distill off the acidic solvents until the final volume is approximately 3.5 liters.
-
Continue heating the mixture at 100°C until the reaction is deemed complete by in-process monitoring (e.g., TLC, HPLC).
Step 4: Crystallization and Isolation
-
Cool the mixture to room temperature and stir for an additional 10 hours to facilitate crystallization.
-
Further cool the mixture to 0°C for 3 hours.
-
Filter the resulting suspension to collect the product.
Step 5: Washing and Drying
-
Wash the filter cake three times with cold water.
-
Dry the wet cake at approximately 50°C until the Karl Fischer titration indicates a water content of < 0.1%. This process is expected to yield approximately 5.5 kg of the product (a 90% molar yield).[6]
Purification by Recrystallization
Pure this compound can be obtained by recrystallization from a basic/acidic aqueous solution.[5] The general procedure involves:
-
Dissolving the crude product in a basic aqueous solution (e.g., using NaOH or KOH).
-
Treating with activated carbon to remove colored impurities, if necessary.
-
Filtering the hot solution to remove insoluble materials.
-
Acidifying the filtrate (e.g., with HCl or H2SO4) to precipitate the purified dicarboxylic acid.
-
Filtering the purified product, washing with cold water, and drying.
Visualizing the Process
Diagrams of Workflows and Logic
The following diagrams, generated using Graphviz, illustrate key aspects of the BCODA production scale-up process.
Caption: General workflow for BCODA synthesis and purification.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. idbs.com [idbs.com]
- 5. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 6. 4-ForMyl-bicyclo[2.2.2]octane-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
preventing side reactions during the synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. Our aim is to help you navigate potential challenges and prevent common side reactions to achieve optimal yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | - Inefficient Diels-Alder Reaction: The diene may not be in the required s-cis conformation, or the dienophile may lack sufficient activation. - Reverse Diels-Alder Reaction: The reaction temperature may be too high, causing the product to decompose back to the starting materials.[1] - Suboptimal Bridging Reaction Conditions: In syntheses starting from 2,5-diketocyclohexane-1,4-dicarboxylates, the base or solvent system may not be effective.[1] | - Use a Lewis Acid Catalyst: Lewis acids such as TiCl₄ or SnCl₄ can activate the dienophile and promote the Diels-Alder reaction at lower temperatures.[2] - Optimize Reaction Temperature: Carefully control the temperature to ensure it is high enough for the forward reaction but not so high as to favor the retro-Diels-Alder reaction. - Use a Stronger Base/Appropriate Solvent: For bridging reactions, using sodium hydride as the base in a solvent like 1,2-dimethoxyethane can significantly improve yields.[1] |
| Formation of Aromatic Byproducts (e.g., Terephthalic Acid) | - Retro-Diels-Alder Reaction Followed by Oxidation: The bicyclo[2.2.2]octadiene intermediate can undergo a retro-Diels-Alder reaction to form a cyclohexadiene derivative, which is then oxidized to an aromatic compound.[1] This is particularly prevalent at high temperatures. | - Lower Reaction Temperature: Conduct the reaction at the lowest effective temperature to minimize the retro-Diels-Alder pathway. - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Presence of Bicyclo[3.2.1]octane Rearrangement Products | - Carbocation Rearrangement: Acidic conditions or the use of certain reagents like lead tetraacetate in oxidative decarboxylation can generate carbocation intermediates that rearrange to the more thermodynamically stable bicyclo[3.2.1]octane skeleton. | - Avoid Harshly Acidic Conditions: If possible, use neutral or mildly basic conditions for subsequent steps after the initial cycloaddition. - Alternative Reagents for Decarboxylation: Explore alternative methods for decarboxylation that do not proceed through a carbocationic intermediate. |
| Polymerization of Starting Materials | - High Concentration of Reactive Monomers: High concentrations of the diene and dienophile, especially at elevated temperatures, can lead to polymerization. - Radical Initiators: Trace impurities that can act as radical initiators may trigger polymerization. | - Control Reactant Concentration: Add the more reactive component slowly to the reaction mixture to maintain a low instantaneous concentration. - Use Radical Inhibitors: The addition of a small amount of a radical inhibitor (e.g., hydroquinone) can suppress polymerization. - Purify Starting Materials: Ensure that all starting materials are free from peroxides or other radical-initiating impurities. |
| Incomplete Hydrolysis of Ester Intermediates | - Steric Hindrance: The ester groups in the bicyclic structure can be sterically hindered, making hydrolysis difficult. - Insufficient Reaction Time or Temperature: The hydrolysis conditions may not be vigorous enough for complete conversion. | - Use Harsher Hydrolysis Conditions: Employ stronger bases (e.g., higher concentration of KOH) or higher temperatures and longer reaction times. - Phase-Transfer Catalysis: Consider using a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic ester. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and often high-yielding method involves the Diels-Alder reaction of a 1,3-cyclohexadiene derivative with a suitable dienophile (like maleic anhydride), followed by hydrogenation of the resulting double bond and subsequent hydrolysis of the anhydride or ester functionalities to the dicarboxylic acid.[1] Another effective, though more complex, route is the bridging of a diethyl 2,5-diketocyclohexane-1,4-dicarboxylate with ethylene dibromide using a strong base like sodium hydride.[1]
Q2: How can I minimize the formation of the retro-Diels-Alder product?
A2: The key to preventing the retro-Diels-Alder reaction is to use the lowest possible reaction temperature that still allows for a reasonable reaction rate for the forward cycloaddition.[1] Employing a Lewis acid catalyst can often lower the required temperature.[2] Once the bicyclo[2.2.2]octene adduct is formed, subsequent steps like hydrogenation should also be carried out under mild conditions if possible.
Q3: Are there any specific safety precautions I should take when synthesizing this compound?
A3: Yes. Some synthetic routes may involve hazardous reagents. For example, methods using Raney nickel require careful handling as it is pyrophoric. Syntheses involving lead tetraacetate are also of concern due to the high toxicity of lead compounds. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Q4: What is the best way to purify the final product?
A4: this compound is a crystalline solid.[3] Recrystallization is a common and effective method for purification. A typical procedure involves dissolving the crude product in a basic aqueous solution (e.g., with NaOH or KOH), treating with activated carbon to remove colored impurities, filtering, and then re-precipitating the pure dicarboxylic acid by acidifying the solution with a strong acid like HCl.
Data Presentation
The following table summarizes the yield of this compound or its diethyl ester precursor under different synthetic conditions.
| Synthetic Method | Key Reagents | Reaction Conditions | Product | Yield (%) | Reference |
| Bridging Reaction | Diethyl 2,5-diketocyclohexane-1,4-dicarboxylate, Ethylene dibromide, Sodium hydride | 1,2-Dimethoxyethane | Diethyl bicyclo[2.2.2]octane-2,5-dione-1,4-dicarboxylate | 80-85 | [1] |
| Bridging Reaction | Diethyl 2,5-diketocyclohexane-1,4-dicarboxylate, Ethylene dibromide, Sodium alkoxide | Not specified | Diethyl bicyclo[2.2.2]octane-2,5-dione-1,4-dicarboxylate | Low | [1] |
| Diels-Alder | Dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate, Maleic anhydride | Not specified | 1,4-Dicarbomethoxybicyclo[2.2.2]oct-2-ene-endo-5,6-dicarboxylic anhydride | High | [1] |
| Elimination | Diethyl 2,5-dimesyloxybicyclo[2.2.2]octane-1,4-dicarboxylate, NaOH(aq) | Reflux, 30 h | Terephthalic acid (side product) | 70 | [1] |
Experimental Protocols
High-Yield Synthesis of Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate via Bridging Reaction
This protocol is adapted from a high-yield procedure and focuses on minimizing side reactions.[1]
Materials:
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Diethyl 2,5-diketocyclohexane-1,4-dicarboxylate
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Sodium hydride (60% dispersion in mineral oil)
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1,2-Dibromoethane
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1,2-Dimethoxyethane (DME), anhydrous
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Raney Nickel
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Ethanedithiol
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Ethanol, absolute
Procedure:
Step 1: Synthesis of Diethyl 3,6-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
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In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a suspension of sodium hydride (previously washed with dry hexane to remove mineral oil) in anhydrous DME.
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Slowly add a solution of diethyl 2,5-diketocyclohexane-1,4-dicarboxylate in anhydrous DME to the stirred suspension at room temperature.
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After the addition is complete, heat the mixture to reflux for 1 hour.
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Cool the reaction mixture and add 1,2-dibromoethane dropwise.
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Reflux the mixture for an additional 4-6 hours, monitoring the reaction by TLC.
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Cool the reaction to room temperature and cautiously quench with ethanol followed by water.
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Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diethyl 3,6-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate. This intermediate can be purified by crystallization or used directly in the next step.
Step 2: Desulfurization to Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate
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Convert the diketo-diester from Step 1 to its bis(ethylenethioketal) derivative by reacting it with ethanedithiol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).
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Dissolve the crude bis(ethylenethioketal) in absolute ethanol.
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Add a slurry of Raney nickel in ethanol to the solution.
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Heat the mixture to reflux with vigorous stirring for 8-12 hours, monitoring the reaction by TLC.
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Cool the reaction mixture and filter through a pad of Celite to remove the Raney nickel.
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Wash the Celite pad with ethanol.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the resulting crude diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate by vacuum distillation or column chromatography.
Step 3: Hydrolysis to this compound
-
Reflux the diethyl ester from Step 2 with an excess of aqueous potassium hydroxide solution until the ester is completely consumed (monitor by TLC).
-
Cool the reaction mixture and extract with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1.
-
Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum to afford pure this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
solubility issues of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid in specific reactions
Welcome to the technical support center for Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a white crystalline solid. Its solubility is generally highest in polar protic solvents such as water and alcohols, owing to the hydrogen-bonding capability of its two carboxylic acid groups.[1] However, some sources describe its solubility in water as "sparing." Its solubility in nonpolar organic solvents is limited. For reactions requiring aprotic or less polar conditions, solubility can be a significant challenge.
Q2: In which common organic solvents is this compound known to be soluble, at least to some extent?
A2: While precise quantitative data is scarce in publicly available literature, qualitative information suggests solubility in polar aprotic solvents, especially at elevated temperatures. These include:
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Dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
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N-Methyl-2-pyrrolidone (NMP)
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Dimethylacetamide (DMAc)
Polyimides derived from a tetracarboxylic dianhydride of bicyclo[2.2.2]octane have shown high solubility in these solvents, suggesting the bicyclic core contributes to solubility in these media.[2]
Q3: Why am I having trouble dissolving this compound in my reaction solvent?
A3: The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core and the strong intermolecular hydrogen bonding between the carboxylic acid groups contribute to a stable crystal lattice. This high lattice energy can make it difficult to dissolve the compound in solvents that cannot effectively overcome these intermolecular forces.
Q4: Can I improve the solubility of this compound by heating?
A4: Yes, for many solvents, particularly the polar aprotic ones mentioned above, increasing the temperature will significantly improve the solubility of this compound. However, it is crucial to consider the thermal stability of your other reactants and the potential for side reactions at elevated temperatures.
Troubleshooting Guide: Solubility Issues in Specific Reactions
Issue 1: Poor Solubility in Esterification Reactions
You are attempting to perform an esterification reaction with an alcohol in a common organic solvent like toluene or dichloromethane, but the this compound will not dissolve.
Troubleshooting Steps:
| Solution | Description | Advantages | Considerations |
| 1. High-Temperature Reaction in Polar Aprotic Solvent | Conduct the esterification in a high-boiling polar aprotic solvent such as DMF or NMP, where the diacid has better solubility at elevated temperatures. | Can directly use the diacid without derivatization. | Requires higher reaction temperatures, which may not be suitable for all substrates. The solvent can be difficult to remove. |
| 2. Convert to Diethyl or Dimethyl Ester | Synthesize the diethyl or dimethyl ester of this compound first. These esters generally exhibit improved solubility in a wider range of organic solvents and can then be used in transesterification reactions if a different ester is desired. | The diesters are more soluble in common organic solvents. The dimethyl ester is commercially available. | Adds an extra step to the synthesis. Transesterification conditions are required to obtain other esters. |
| 3. Convert to Diacyl Chloride | Convert the dicarboxylic acid to the more reactive Bicyclo[2.2.2]octane-1,4-dicarbonyl chloride. This derivative is typically more soluble in aprotic organic solvents and readily reacts with alcohols, even at lower temperatures. | High reactivity allows for milder reaction conditions. Improved solubility in aprotic solvents. | Requires an additional synthetic step using a chlorinating agent like thionyl chloride or oxalyl chloride, which requires careful handling. |
Logical Workflow for Troubleshooting Esterification Solubility
Caption: Troubleshooting workflow for esterification reactions.
Issue 2: Poor Solubility in Amide Bond Formation
You are trying to form an amide with an amine, but the this compound is insoluble in the chosen solvent for the coupling reaction.
Troubleshooting Steps:
| Solution | Description | Advantages | Considerations |
| 1. Use of a Co-solvent System | Employ a mixture of solvents. For example, a small amount of a polar aprotic solvent like DMF or DMSO can be added to a less polar solvent to aid in dissolving the diacid. | May allow the use of a broader range of primary solvents. Can sometimes be fine-tuned for optimal solubility and reactivity. | The co-solvent may interfere with the reaction or work-up. |
| 2. Convert to Diacyl Chloride | As with esterification, converting the diacid to the diacyl chloride provides a much more reactive and soluble intermediate for amide bond formation. | High reactivity allows for rapid amide formation at low temperatures. | Requires an additional synthetic step with hazardous reagents. |
| 3. In-situ Activation with Coupling Reagents in a Polar Solvent | Perform the reaction in a polar aprotic solvent like DMF and use standard peptide coupling reagents (e.g., HATU, HOBt/EDC). These conditions are often effective for poorly soluble carboxylic acids. | One-pot procedure. A wide variety of coupling reagents are available. | Coupling reagents can be expensive. Work-up can be more complex to remove byproducts. |
| 4. Formation of a Salt | Deprotonate the dicarboxylic acid with a suitable base (e.g., triethylamine, potassium carbonate) to form the dicarboxylate salt. This salt may have improved solubility in some polar solvents and can then be reacted with an activated amine or in the presence of a coupling agent. | Can significantly alter solubility characteristics. | The basic conditions may not be compatible with other functional groups. |
Logical Workflow for Troubleshooting Amidation Solubility
Caption: Troubleshooting workflow for amidation reactions.
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarbonyl Chloride
This protocol describes the conversion of the dicarboxylic acid to its more reactive and soluble diacyl chloride derivative.
Materials:
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This compound
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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A catalytic amount of DMF (if using oxalyl chloride)
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Round-bottom flask with a reflux condenser and a gas outlet to a trap
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Magnetic stirrer and heating mantle
Procedure:
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In a fume hood, suspend this compound (1.0 eq) in anhydrous DCM.
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Add an excess of thionyl chloride (e.g., 5-10 eq) to the suspension.
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Slowly heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.
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Allow the reaction mixture to cool to room temperature.
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Remove the excess thionyl chloride and solvent under reduced pressure.
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The resulting crude Bicyclo[2.2.2]octane-1,4-dicarbonyl chloride can be used directly in the next step or purified by vacuum distillation.
Safety Note: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: High-Temperature Polyesterification
This protocol provides a general method for the synthesis of polyesters where the diacid has limited solubility at lower temperatures.
Materials:
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This compound (1.0 eq)
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A suitable diol (e.g., 1,4-butanediol) (1.0 eq)
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An esterification catalyst (e.g., p-toluenesulfonic acid or a titanium-based catalyst)
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A high-boiling point solvent (e.g., NMP, p-xylene)
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Reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head to remove water.
Procedure:
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To the reaction vessel, add this compound, the diol, the catalyst, and the solvent.
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Purge the system with nitrogen and begin stirring.
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Heat the mixture to a temperature where the reactants dissolve and water begins to be removed by azeotropic distillation (typically >150 °C).
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Continue the reaction under a slow stream of nitrogen, collecting the water in a Dean-Stark trap, until no more water is evolved.
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The polymer can be isolated by precipitation into a non-solvent like methanol, followed by filtration and drying.
Visualization of Derivatization Strategies to Enhance Solubility
Caption: Derivatization pathways to improve solubility and reactivity.
References
characterization of impurities in commercial Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities expected in commercial this compound?
A1: While commercial this compound is generally of high purity (>98.0%)[1][2], several process-related and degradation impurities can be present. These may include:
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Starting Materials and Intermediates: Residual starting materials from the synthesis process, such as 1,4-dimethylene cyclohexane, and intermediates like bicyclo[2.2.2]octane-1,4-diol or 4-acetoxybicyclo[2.2.2]octan-1-ol, may be present in trace amounts.[3][4]
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Byproducts of Synthesis: Side reactions during synthesis can lead to the formation of byproducts. The specific byproducts will depend on the synthetic route employed.
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Residual Solvents: Solvents used during synthesis and purification, such as those used in recrystallization, might be present.[3][5]
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Related Esters: The presence of the hemimethyl ester of this compound has been noted in the literature.[6]
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Degradation Products: The compound is stable under recommended storage conditions, but degradation can occur in the presence of strong oxidizing agents, potentially leading to the formation of carbon monoxide and carbon dioxide.[1]
Q2: What is the typical appearance and solubility of high-purity this compound?
A2: High-purity this compound is a white to almost white crystalline solid.[2] Due to the presence of two carboxylic acid groups, it is soluble in polar solvents like water and alcohols.[2]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, the compound should be stored in a tightly closed container in a cool, dark, and dry place. It should be kept away from incompatible materials, particularly strong oxidizing agents.[1]
Troubleshooting Guides
HPLC Analysis Issues
Problem: Poor peak shape or tailing for the main component.
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Possible Cause: Inappropriate mobile phase pH. The two carboxylic acid groups require a sufficiently low pH to be fully protonated.
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Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid groups. A pH of 2.5-3.0, using a buffer such as phosphate or formate, is a good starting point.
Problem: Co-elution of impurities with the main peak.
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Possible Cause: Insufficient resolution on the current column or with the current mobile phase.
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Solution:
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Gradient Optimization: Modify the gradient slope to improve the separation of closely eluting peaks.
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Column Chemistry: Switch to a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase).
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Mobile Phase Modifier: For challenging separations, consider the use of ion-pairing reagents, although this can be harsh on the column.
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Problem: Ghost peaks appearing in the chromatogram.
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Possible Cause: Contamination of the mobile phase, injector, or column.
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Solution:
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Fresh Mobile Phase: Prepare fresh mobile phase daily and filter it before use.
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System Cleaning: Flush the HPLC system, including the injector and column, with a strong solvent like isopropanol or a sequence of solvents of decreasing polarity.
-
Sample Preparation: Ensure the sample diluent is clean and does not contribute to the ghost peaks.
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GC Analysis Issues
Problem: No peak or a very small peak is observed for this compound.
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Possible Cause: The compound is not volatile enough for direct GC analysis without derivatization. Carboxylic acids can also exhibit poor peak shape due to their polarity.
-
Solution: Derivatize the carboxylic acid groups to form more volatile esters (e.g., methyl or silyl esters) prior to GC analysis. A common derivatizing agent is diazomethane or BSTFA.
Problem: Broad peaks are observed even after derivatization.
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Possible Cause: Incomplete derivatization or adsorption of the analyte onto active sites in the GC system.
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Solution:
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Derivatization Optimization: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.
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Inlet and Liner: Use a deactivated inlet liner to minimize active sites.
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Column Choice: A column with a more inert phase may be required.
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Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a typical batch of commercial this compound.
| Parameter | Specification | Typical Value | Analytical Method |
| Purity (by GC, derivatized) | ≥ 98.0% | 99.2% | GC-FID |
| Purity (by HPLC) | ≥ 98.0% | 99.5% | RP-HPLC-UV |
| Hemimethyl Ester Content | ≤ 0.5% | 0.15% | RP-HPLC-UV |
| Residual Solvents | As per ICH Q3C | < 100 ppm (Ethanol) | Headspace GC-MS |
| Water Content | ≤ 0.5% | 0.2% | Karl Fischer Titration |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase A: 0.1% Phosphoric acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient:
Time (min) %A %B 0.0 95 5 20.0 10 90 25.0 10 90 25.1 95 5 | 30.0 | 95 | 5 |
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 210 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography (GC) with Derivatization for Purity Assessment
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Derivatization Step:
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To 10 mg of the sample, add 1 mL of a 2:1 mixture of Pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
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Heat the mixture at 70 °C for 30 minutes.
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Allow to cool to room temperature before injection.
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Instrumentation: A GC system with a Flame Ionization Detector (FID).
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Inlet Temperature: 250 °C.
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Detector Temperature: 300 °C.
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.
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Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
Visualizations
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. CAS 711-02-4: this compound [cymitquimica.com]
- 3. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 6. This compound HEMIMETHYL ESTER | 18720-35-9 [chemicalbook.com]
storage and stability issues of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage and stability of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dark, and dry place.[1][2][3] Many suppliers recommend room temperature storage.[4] To ensure stability, it is crucial to keep it in a well-ventilated area away from incompatible materials such as oxidizing agents.[1]
Q2: What is the appearance of this compound?
A2: It is typically a white to pale brown or almost white powder or crystalline solid.[5]
Q3: Is this compound stable?
A3: The compound is stable under proper storage conditions.[1] However, as with many dicarboxylic acids, stability can be compromised by exposure to high humidity, elevated temperatures, or incompatible substances.
Q4: What are the primary handling precautions for this compound?
A4: When handling this compound, it is important to wash hands and face thoroughly after handling.[1][6] Personal protective equipment, including protective gloves, eye protection (safety glasses or a face shield), and a dust respirator, should be used to avoid contact with skin, eyes, and clothing.[1][6] Ensure adequate ventilation, such as a local exhaust system, to prevent dust dispersion.[1]
Q5: What should I do in case of skin or eye contact?
A5: If the compound comes into contact with the skin, wash with plenty of water.[1] If skin irritation occurs, seek medical advice.[1] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent solubility or clumping of the solid | Moisture Absorption: The compound may have absorbed moisture from the atmosphere due to improper storage. | - Dry the material under vacuum at a low temperature (e.g., 40-50 °C).- For future use, store the compound in a desiccator.- Perform Karl Fischer titration to quantify water content. |
| Unexpected experimental results (e.g., low yield, side products) | Compound Degradation: The compound may have degraded due to exposure to heat or incompatible substances. | - Verify the purity of the compound using HPLC or ¹H NMR (see Experimental Protocols).- Ensure all reaction solvents and reagents are pure and dry.- Review storage conditions and handling procedures. |
| Discoloration of the material (e.g., yellowing) | Slow Decomposition or Contamination: Prolonged storage under suboptimal conditions or exposure to contaminants can lead to discoloration. | - Assess purity using analytical techniques.- If purity is compromised, consider purification by recrystallization.- If the source of contamination is unknown, it is advisable to use a fresh batch of the compound. |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Source |
| Temperature | Room temperature, cool place. | [1][2][3][4] |
| Atmosphere | Store in a dry, well-ventilated area. | [1][2][3][4] |
| Container | Keep container tightly closed. | [1][2][3] |
| Light | Store in a dark place. | [1] |
| Incompatibilities | Store away from oxidizing agents. | [1] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (with 0.1% formic acid) in a 70:30 (v/v) ratio. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration curve if quantification is needed.
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Sample Preparation: Prepare a sample solution of the test material at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
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Column Temperature: 25 °C.
-
-
Analysis: Inject the standard and sample solutions. The purity can be determined by the area percentage of the main peak.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Analysis: Compare the obtained spectrum with a reference spectrum to confirm the chemical structure and identify any potential impurities. The spectrum should show characteristic peaks for the bicyclooctane protons and the carboxylic acid protons.
Visualizations
References
Technical Support Center: Crystallization of MOFs with Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Metal-Organic Frameworks (MOFs) using bicyclo[2.2.2]octane-1,4-dicarboxylic acid as an organic linker.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using this compound as a linker in MOF synthesis?
A1: this compound is a rigid, aliphatic dicarboxylate linker. Its non-aromatic nature can lead to the formation of transparent or colorless MOFs, which is advantageous for optical applications.[1][2] The rigidity of the bicycloalkane core helps in the formation of robust and porous frameworks.
Q2: What is the typical synthesis method for MOFs using this linker?
A2: The most common method for synthesizing MOFs with this compound is the solvothermal method.[3] This involves heating a mixture of the metal salt, the dicarboxylic acid linker, and a solvent in a sealed vessel at elevated temperatures.
Q3: Which metal ions are commonly used with this linker?
A3: Zinc (Zn²⁺) is a frequently used metal ion for creating MOFs with dicarboxylate linkers, including aliphatic ones.[1][4] Other divalent or trivalent metal ions that form stable coordination bonds with carboxylates can also be explored.
Q4: What solvents are suitable for the solvothermal synthesis of these MOFs?
A4: High-boiling point polar aprotic solvents are commonly used. These include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and N-methyl-2-pyrrolidone (NMP).[3] The choice of solvent can significantly influence the resulting MOF structure and crystal quality.
Q5: What is the role of modulators in the synthesis?
A5: Modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), are often added to the reaction mixture to control the nucleation and growth of MOF crystals.[5][6] They can improve crystallinity, control crystal size and morphology, and reduce the formation of amorphous byproducts by competing with the linker for coordination to the metal centers.[5]
Troubleshooting Guide
Issue 1: No Crystalline Product or Amorphous Precipitate
Q: I am getting an amorphous powder instead of crystalline MOF. What could be the reason and how can I fix it?
A: The formation of an amorphous precipitate is a common issue in MOF synthesis and can be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Amorphous Precipitate:
Caption: Troubleshooting workflow for amorphous precipitate.
Possible Causes and Solutions:
| Parameter | Possible Cause | Suggested Solution |
| Temperature | The reaction temperature may be too low, preventing the formation of a crystalline structure, or too high, leading to rapid precipitation. | Systematically vary the temperature in 10-20°C increments (e.g., from 80°C to 150°C). |
| Solvent | The chosen solvent may not be suitable for dissolving the precursors or facilitating crystal growth. | Try alternative high-boiling point polar aprotic solvents such as DMF, DEF, or NMP. A mixture of solvents can also be explored. |
| Reagent Ratio | An incorrect stoichiometric ratio of the metal salt to the linker can lead to the formation of non-crystalline coordination polymers. | Experiment with different metal-to-linker ratios (e.g., 1:1, 2:1, 1:2) to find the optimal condition for your specific system. |
| Reaction Time | The reaction time might be too short for the nucleation and growth of well-defined crystals. | Increase the reaction time, for example, from 24 hours to 48 or 72 hours. |
| Modulators | The absence of a modulator can lead to uncontrolled and rapid precipitation. | Introduce a modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid), to the reaction mixture. The amount of modulator should also be optimized. |
Issue 2: Small Crystal Size or Low Yield
Q: I have obtained a crystalline product, but the crystals are too small for single-crystal X-ray diffraction, or the overall yield is very low. What can I do?
A: Achieving large, high-quality crystals and a good yield often requires fine-tuning of the reaction conditions.
Troubleshooting Workflow for Small Crystals or Low Yield:
Caption: Troubleshooting workflow for small crystals or low yield.
Parameter Optimization for Crystal Growth and Yield:
| Parameter | Effect on Crystal Size | Effect on Yield | Suggested Action |
| Cooling Rate | Slower cooling rates generally lead to the formation of larger and fewer crystals. | A very slow cooling rate might slightly decrease the overall yield of the initial crop of crystals. | Program the oven to cool down slowly over a period of 12 to 24 hours. |
| Modulator Concentration | Increasing the modulator concentration can lead to smaller crystals by increasing the number of nucleation sites.[5] | The effect on yield can vary; excessive modulator can sometimes inhibit overall MOF formation. | Systematically vary the molar equivalents of the modulator relative to the linker. |
| Precursor Concentration | Lower precursor concentrations can favor the growth of larger, higher-quality crystals. | Higher precursor concentrations generally lead to a higher yield, but potentially smaller crystals. | To obtain larger crystals for analysis, try a more dilute reaction mixture. For bulk synthesis, a more concentrated mixture might be preferable, followed by optimization of other parameters to improve crystal quality. |
| pH | The pH of the reaction mixture can influence the deprotonation of the carboxylic acid linker and the metal coordination, affecting both nucleation and growth. | The optimal pH will maximize the yield of the desired crystalline phase. | If applicable to your solvent system, small additions of a suitable acid or base can be used to adjust the pH. |
Experimental Protocol: General Solvothermal Synthesis
This protocol is a general starting point for the synthesis of a MOF using this compound and a metal salt (e.g., zinc nitrate). Optimization of the parameters outlined in the troubleshooting section is crucial for successful synthesis. A similar protocol has been reported for the synthesis of a MOF with the structurally related cubane-1,4-dicarboxylic acid.[3]
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Modulator (optional, e.g., Acetic acid)
-
Glass vials or Teflon-lined autoclave
Procedure:
-
In a glass vial, dissolve the metal salt (e.g., 0.1 mmol of zinc nitrate hexahydrate) in the solvent (e.g., 5 mL of DMF).
-
Add the this compound (e.g., 0.1 mmol) to the solution.
-
If using a modulator, add the desired amount (e.g., 10 equivalents relative to the linker).
-
Cap the vial tightly. If using a Teflon-lined autoclave, ensure it is properly sealed.
-
Place the reaction vessel in a programmable oven.
-
Heat the mixture to the desired temperature (e.g., 120°C) and hold for a specified time (e.g., 24 hours).
-
Allow the vessel to cool down to room temperature. For larger crystals, a slow cooling rate is recommended.
-
Collect the crystals by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted precursors.
-
Dry the crystals under vacuum or in a desiccator.
General Synthesis Workflow:
Caption: General solvothermal synthesis workflow for MOFs.
References
- 1. researchgate.net [researchgate.net]
- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nanomedicine-rj.com [nanomedicine-rj.com]
- 5. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ac1.hhu.de [ac1.hhu.de]
Technical Support Center: Enhancing Polymer Mechanical Strength with Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BODCA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BODCA) to enhance the mechanical properties of polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BODCA) and why is it used in polymer synthesis?
A1: this compound (BODCA) is a rigid, bicyclic dicarboxylic acid monomer. Its unique, non-aromatic, three-dimensional structure is utilized in the synthesis of high-performance polymers such as polyesters and polyamides.[1] The incorporation of the rigid BODCA scaffold into a polymer backbone restricts chain mobility, which can significantly increase the polymer's glass transition temperature (Tg), thermal stability, and mechanical strength.[1][2]
Q2: In which solvents is BODCA soluble for polymerization reactions?
A2: BODCA is a white crystalline solid that is soluble in polar solvents like water and alcohols.[3] For polyimide synthesis, related bicyclic dianhydrides have shown good solubility in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dimethylacetamide (DMAc).[4] The choice of solvent will depend on the specific polymerization method and the other monomers involved. It is recommended to perform solubility tests with small quantities before scaling up a reaction.
Q3: How does the incorporation of BODCA affect the glass transition temperature (Tg) of a polyester?
A3: The inclusion of a rigid monomer like a derivative of BODCA, dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2), into a copolyester backbone has been shown to linearly increase the glass transition temperature (Tg).[2] This is due to the rigid bicyclic structure hindering the segmental motion of the polymer chains. For example, in a copolyester system of poly[x(DMCD-2)y(DMCD) 30(EG)70(CHDM)], the Tg was observed to increase with a higher mole content of DMCD-2, reaching up to 115 °C.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and characterization of polymers containing BODCA.
Polymer Synthesis: Melt Polycondensation of Polyesters
Issue 1: Low Molecular Weight or Low Viscosity of the Final Polymer
-
Possible Causes:
-
Inefficient Removal of Byproducts: In polycondensation, the removal of small molecules like water or methanol is crucial to drive the reaction towards high molecular weight polymer.
-
Incorrect Monomer Stoichiometry: An exact 1:1 molar ratio of dicarboxylic acid (or its ester) and diol is critical. Any deviation can limit the chain length.
-
Insufficient Reaction Time or Temperature: The polymerization may not have proceeded to completion.
-
Thermal Degradation: Prolonged exposure to very high temperatures can cause chain scission, reducing the molecular weight.[5]
-
Impurities in Monomers: Impurities can interfere with the polymerization reaction.
-
-
Solutions:
-
Enhance Byproduct Removal: Ensure a high vacuum (typically <1 mmHg) is applied during the final stages of polymerization.[5] Increase the surface area of the reaction mixture through efficient stirring to facilitate byproduct evaporation.
-
Verify Monomer Purity and Stoichiometry: Use high-purity monomers (>99%).[5] Accurately weigh all monomers to ensure a precise 1:1 molar ratio.
-
Optimize Reaction Conditions: Monitor the viscosity of the reaction mixture (e.g., by observing the torque on the mechanical stirrer) to determine the optimal reaction time. Conduct small-scale experiments to find the ideal temperature profile that promotes polymerization without causing degradation.
-
Minimize Thermal Degradation: Use an appropriate catalyst to lower the required reaction temperature and time. Ensure the reaction is carried out under a continuous purge of an inert gas like nitrogen or argon to prevent thermo-oxidative degradation.[5]
-
Issue 2: Discoloration (Yellowing or Browning) of the Polymer
-
Possible Causes:
-
Thermo-oxidative Degradation: The presence of oxygen at high temperatures is a primary cause of discoloration.[5]
-
Impurities: Trace impurities in the monomers or from the reactor can act as catalysts for degradation.
-
Catalyst-Induced Side Reactions: Some catalysts can cause side reactions that lead to colored byproducts at high temperatures.
-
-
Solutions:
-
Maintain an Inert Atmosphere: Thoroughly purge the reactor with a high-purity inert gas (nitrogen or argon) before heating and maintain a positive pressure throughout the reaction.[5]
-
Purify Monomers: If necessary, purify the monomers before use.
-
Select an Appropriate Catalyst: Screen different catalysts to find one that is effective at lower temperatures and less likely to cause discoloration. Reduce the catalyst concentration to the minimum effective amount.
-
Material Characterization: Mechanical Testing
Issue: Premature Failure or Inconsistent Results During Tensile Testing
-
Possible Causes:
-
Improper Sample Preparation: Nicks, jagged edges, or other surface flaws on the test specimen can act as stress concentrators, leading to premature failure and inaccurate results.[6]
-
Incorrect Specimen Dimensions: The dimensions of the test specimen must adhere to the relevant standards (e.g., ASTM D882 for thin films) to ensure comparability of results.[3][7][8]
-
Specimen Misalignment: If the specimen is not perfectly aligned in the grips of the tensile tester, it can experience uneven stress distribution.
-
Inappropriate Gripping: Gripping the specimen too tightly can cause damage, while a loose grip can lead to slippage. For brittle materials, special care must be taken during clamping.[9][10]
-
-
Solutions:
-
Meticulous Specimen Preparation: Use a sharp die or a precision cutter to prepare specimens with smooth, parallel edges.[6] Microscopically examine the edges for any defects before testing.[6] For brittle polymers, consider molding the specimens directly into the desired shape.
-
Adherence to Standards: Prepare specimens according to the appropriate ASTM or ISO standard for the material and form being tested (e.g., ASTM D882 for thin films).[3][7][8]
-
Careful Specimen Mounting: Ensure the specimen is vertically aligned and centered in the grips.[10]
-
Optimize Gripping: Use appropriate grips for the material being tested. For brittle materials, consider using grips with a softer face or pinned grips to minimize stress concentrations at the clamping points.[10]
-
Data Presentation
The inclusion of BODCA's rigid bicyclic structure into a polymer backbone generally leads to an increase in stiffness (Young's Modulus) and a higher glass transition temperature (Tg). This often comes with a trade-off, potentially reducing the elongation at break.
Table 1: Effect of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) on the Properties of a Copolyester
| Property | Copolyester without DMCD-2 | Copolyester with 50 mol% DMCD-2 |
| Glass Transition Temperature (Tg) | Lower | Up to 115 °C[2] |
| Modulus | Lower | Higher[2] |
| Crystallinity | Varies | Tends to be amorphous[2] |
Data derived from studies on copolyesters of dimethyl-1,4-cyclohexane dicarboxylate (DMCD), DMCD-2, ethylene glycol (EG), and 1,4-cyclohexane dimethanol (CHDM).[2]
Experimental Protocols
Protocol 1: Synthesis of a BODCA-Containing Polyester via Melt Polycondensation
This protocol is a general guideline for a two-stage melt polycondensation, a common method for synthesizing high molecular weight polyesters.[11]
Materials:
-
Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate (or BODCA itself)
-
Diol (e.g., ethylene glycol, 1,4-butanediol)
-
Transesterification catalyst (e.g., zinc acetate, manganese acetate)
-
Polycondensation catalyst (e.g., antimony trioxide, titanium(IV) isopropoxide)
-
Stabilizer (e.g., phosphoric acid)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
Stage 1: Transesterification (or Esterification if starting with BODCA)
-
Charge the reactor with dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate and the diol in a 1:2.2 molar ratio.
-
Add the transesterification catalyst (e.g., 200-300 ppm).
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Heat the mixture to 180-220 °C under a slow stream of nitrogen while stirring.
-
Methanol (or water if starting with BODCA) will be produced and should be collected in the distillation column.
-
Continue this stage until approximately 90% of the theoretical amount of methanol (or water) has been collected. This typically takes 2-4 hours.
Stage 2: Polycondensation
-
Add the polycondensation catalyst (e.g., 300-400 ppm) and the stabilizer to the reactor.
-
Gradually increase the temperature to 250-280 °C.
-
Simultaneously, gradually reduce the pressure in the reactor to below 1 mmHg.
-
Excess diol will distill off along with other condensation byproducts.
-
Continue the reaction under high vacuum and high temperature. The progress of the polymerization can be monitored by the increase in the viscosity of the melt (observed as an increase in the torque on the stirrer).
-
Once the desired viscosity is reached (typically after 2-4 hours), stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor and cool it in a water bath before pelletizing.
Protocol 2: Mechanical Testing of Polymer Films (Following ASTM D882)
This protocol outlines the procedure for determining the tensile properties of thin polymer films.[3][7][8]
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Film grips.
-
Specimen cutter (die or precision cutter).
-
Micrometer for thickness measurement.
Procedure:
-
Specimen Preparation:
-
Cut the polymer film into rectangular or dog-bone shaped specimens. For rectangular specimens, a typical width is 25 mm.[8]
-
Ensure the edges of the specimens are smooth and free of nicks or defects.[6]
-
Measure the width and thickness of each specimen at several points along the gauge length and use the average values.
-
-
Conditioning:
-
Condition the specimens at a standard laboratory atmosphere (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing, as specified in ASTM D618.
-
-
Testing:
-
Set the initial grip separation (gauge length) on the UTM.
-
Securely mount the specimen in the grips, ensuring it is vertically aligned and not twisted.
-
Set the crosshead speed (rate of grip separation). This will depend on the expected elongation of the material.
-
Start the test and record the force and elongation data until the specimen breaks.
-
Test at least five specimens for each sample to obtain a reliable average.
-
-
Data Analysis:
-
Calculate the tensile strength (stress at break) by dividing the maximum load by the initial cross-sectional area of the specimen.
-
Calculate the percentage elongation at break by dividing the elongation at the moment of rupture by the initial gauge length and multiplying by 100.
-
Calculate the Young's Modulus (modulus of elasticity) from the initial linear portion of the stress-strain curve.
-
Visualizations
Caption: Experimental workflow for synthesizing and characterizing BODCA-based polymers.
Caption: Relationship between BODCA incorporation and polymer properties.
References
- 1. Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate [benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. testresources.net [testresources.net]
- 4. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. azom.com [azom.com]
- 7. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 8. qualitester.com [qualitester.com]
- 9. victortestingmachine.com [victortestingmachine.com]
- 10. nextgentest.com [nextgentest.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Controlling MOF Porosity with Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BODA) linkers to control the porosity of Metal-Organic Frameworks (MOFs).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using BODA linkers in MOF synthesis?
A1: this compound (BODA) is a rigid, aliphatic dicarboxylic acid linker that offers several advantages in the synthesis of Metal-Organic Frameworks (MOFs). Unlike commonly used aromatic linkers, the non-aromatic nature of BODA can lead to the formation of MOFs with higher transparency. The rigid, three-dimensional structure of BODA provides precise control over pore size and shape, often with sub-Ångstrom precision. This rigidity also enhances the structural stability of the resulting MOF. Furthermore, the aliphatic pore environment created by BODA linkers can lead to unique host-guest interactions and selective adsorption properties that are different from those of MOFs with aromatic pores.
Q2: How does the BODA linker influence the porosity of the resulting MOF?
A2: The geometry and rigidity of the BODA linker are key to controlling the porosity of the final MOF structure. Its linear and rigid nature, similar in length to terephthalate, allows for the formation of well-defined, porous frameworks. The bulky, bicyclic structure of BODA can prevent the interpenetration of multiple frameworks, a common issue in MOF synthesis that can reduce porosity. By carefully selecting the metal node and synthesis conditions, the BODA linker can be used to construct MOFs with tunable pore sizes and high solvent-accessible volumes. For instance, different metal centers can lead to frameworks with varying topologies and, consequently, different pore characteristics.
Q3: What are some common characterization techniques to confirm the porosity of BODA-based MOFs?
A3: Several techniques are essential for characterizing the porosity of MOFs synthesized with BODA linkers:
-
Gas Adsorption Analysis: Nitrogen or argon adsorption-desorption isotherms at cryogenic temperatures (77 K for N₂ and 87 K for Ar) are the most common methods to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystalline structure of the MOF and to ensure phase purity. The diffraction pattern is unique to each MOF structure and can be compared to simulated patterns from single-crystal X-ray diffraction data.
-
Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be obtained, SCXRD provides the most accurate determination of the MOF's crystal structure, including the precise arrangement of atoms, bond lengths, and angles, which directly relates to the theoretical porosity.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which solvent molecules within the pores are removed, which is crucial for the activation process.
Troubleshooting Guides
Issue 1: Low Porosity or Low Surface Area in the Synthesized BODA-MOF
-
Question: My gas adsorption analysis shows a much lower BET surface area and pore volume than expected for my BODA-based MOF. What could be the cause and how can I fix it?
-
Answer: Low porosity is a common issue in MOF synthesis and can stem from several factors:
-
Incomplete Activation: Residual solvent molecules from the synthesis may be trapped within the pores, blocking access for gas molecules.
-
Solution: Optimize your activation protocol. This typically involves a solvent exchange step with a low-boiling-point solvent, followed by heating under vacuum. The temperature and duration of heating are critical and should be determined based on the thermal stability of your MOF, as indicated by TGA.
-
-
Framework Collapse: The MOF structure may not be stable enough to maintain its porosity after the removal of guest solvent molecules.
-
Solution: While BODA linkers generally impart good stability, the choice of metal and synthesis conditions can influence framework robustness. Consider using a gentler activation method, such as supercritical CO₂ drying. Also, re-evaluate your synthesis parameters; for instance, using modulators like monocarboxylic acids can sometimes improve crystal quality and stability.
-
-
Interpenetration: Although BODA can help prevent interpenetration, it can still occur under certain conditions, leading to a denser structure with reduced porosity.
-
Solution: Adjusting the synthesis conditions, such as the concentration of reactants, temperature, and reaction time, can influence the degree of interpenetration. Using bulkier co-ligands or changing the solvent system might also be effective.
-
-
Issue 2: Poor Crystallinity or Amorphous Product
-
Question: The PXRD pattern of my synthesized material shows broad peaks or no distinct peaks at all, indicating low crystallinity or an amorphous product. What should I do?
-
Answer: Achieving a highly crystalline MOF is essential for obtaining a well-defined porous structure. Poor crystallinity can be addressed by:
-
Optimizing Reaction Kinetics: The rate of MOF formation can significantly impact crystallinity.
-
Solution: Systematically vary the reaction temperature and time. Lowering the temperature and extending the reaction time can sometimes promote the growth of larger, more ordered crystals. Conversely, for some systems, a higher temperature might be necessary to overcome kinetic barriers.
-
-
Adjusting Reactant Concentrations and Ratios: The molar ratio of the metal source to the BODA linker is a critical parameter.
-
Solution: Experiment with different metal-to-linker ratios. Also, the overall concentration of the reactants in the solvent can affect nucleation and crystal growth.
-
-
Using Modulators: Modulators, such as monocarboxylic acids (e.g., acetic acid, benzoic acid), can compete with the BODA linker for coordination to the metal centers, slowing down the reaction rate and leading to more crystalline products.
-
Solution: Introduce a modulator to your synthesis mixture. The type and concentration of the modulator will need to be optimized for your specific system.
-
-
Issue 3: Difficulty in Reproducing Synthesis Results
-
Question: I am struggling to obtain consistent results (e.g., in terms of crystallinity, yield, or porosity) between different synthesis batches. What factors should I pay close attention to?
-
Answer: Reproducibility is a common challenge in MOF synthesis. To improve consistency:
-
Purity of Reagents: Impurities in the metal salt, BODA linker, or solvent can significantly affect the outcome of the synthesis.
-
Solution: Ensure you are using high-purity reagents. If you have synthesized the BODA linker yourself, verify its purity using techniques like NMR and elemental analysis.
-
-
Precise Control of Synthesis Parameters: Small variations in temperature, reaction time, heating/cooling rates, and even the type of reaction vessel can lead to different results.
-
Solution: Maintain strict control over all experimental parameters. Use a programmable oven for precise temperature control. Ensure consistent stirring rates if applicable.
-
-
Water Content: The presence of water, even in trace amounts in the solvent, can influence the coordination chemistry and the resulting MOF structure.
-
Solution: Use anhydrous solvents if your synthesis is sensitive to water. If water is a necessary component of your synthesis, ensure its amount is precisely controlled in every batch.
-
-
Quantitative Data of BODA-Based MOFs
The following table summarizes the porosity data for some representative MOFs synthesized using the this compound (BODA) linker.
| MOF Name | Metal Center | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |
| CUB-5 | Zn | ~1600 | - | - | ~11 | |
| NU-403 | Zr | - | - | - | - | [1] |
| Zn-BODA MOF (pcu topology) | Zn | - | - | 0.37 (solvent-accessible volume) | - | [2] |
| Zn-BODA MOF (BCT topology 1) | Zn | - | - | 0.42 (solvent-accessible volume) | - | [2] |
| Zn-BODA MOF (BCT topology 2) | Zn | - | - | 0.47 (solvent-accessible volume) | - | [2] |
Note: "-" indicates that the data was not explicitly reported in the cited sources.
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Zinc-BODA MOF
This protocol is a general guideline adapted from the synthesis of zinc-based MOFs and should be optimized for specific target structures.[3][4]
-
Preparation of the Reaction Mixture:
-
In a glass vial, dissolve the this compound (BODA) linker in an appropriate solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
In a separate vial, dissolve the zinc metal salt (e.g., zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O) in the same solvent.
-
Combine the two solutions in a Teflon-lined autoclave. The typical molar ratio of metal to linker can vary, but a 1:1 or 2:1 ratio is a common starting point.
-
-
Solvothermal Reaction:
-
Seal the autoclave tightly.
-
Place the autoclave in a programmable oven and heat it to the desired reaction temperature (typically between 80°C and 150°C) for a specific duration (ranging from 12 to 72 hours).
-
After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
-
Product Isolation and Washing:
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product several times with fresh solvent (e.g., DMF or DEF) to remove any unreacted starting materials.
-
Perform a solvent exchange by immersing the product in a low-boiling-point solvent (e.g., ethanol or acetone) for several days, replacing the solvent periodically.
-
-
Activation:
-
After the solvent exchange, filter the product and dry it under vacuum at an elevated temperature (e.g., 100-200°C) for several hours to remove the solvent molecules from the pores. The specific activation temperature should be below the decomposition temperature of the MOF as determined by TGA.
-
Visualizations
Caption: Workflow for optimizing the synthesis of BODA-based MOFs to control porosity.
Caption: Troubleshooting guide for low porosity in BODA-based MOFs.
References
- 1. This compound: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
Validation & Comparative
A Comparative Guide: Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid vs. Terephthalic Acid in MOF Synthesis
An objective analysis of how linker geometry influences the structure, stability, and performance of Metal-Organic Frameworks (MOFs).
The architecture of Metal-Organic Frameworks (MOFs) is fundamentally dictated by the geometry of their constituent organic linkers. This guide provides a detailed comparison of two dicarboxylic acid linkers: the linear, aromatic terephthalic acid (TPA or 1,4-benzenedicarboxylic acid, BDC) and the rigid, non-planar aliphatic Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BODCA). Understanding the structural and functional consequences of choosing between these linkers is critical for designing MOFs with tailored properties for applications ranging from gas storage to catalysis.
Structural and Geometric Comparison of Linkers
The primary distinction between TPA and BODCA lies in their three-dimensional structure. TPA is a planar molecule, which typically leads to MOF structures with high symmetry and predictable topologies, such as the well-known UiO-66 and MOF-5 frameworks. In contrast, BODCA is a rigid, bicyclic, and inherently three-dimensional linker. This non-planar geometry can introduce unique steric constraints and pore environments within the resulting MOF structure.
Impact on MOF Properties: A Data-Driven Comparison
The choice of linker significantly affects the physicochemical properties of the resulting MOFs. Aliphatic linkers like BODCA can lead to MOFs with greater transparency compared to their aromatic counterparts.[1][2][3] The structural rigidity and three-dimensional nature of BODCA also influence the framework's stability and porosity.
A direct comparison can be made by examining zirconium-based MOFs, where the highly stable Zr6-oxo cluster is linked by either TPA (forming UiO-66) or BODCA (forming NU-403).
Table 1: Comparison of Zr-MOFs with TPA (UiO-66) and BODCA (NU-403) Linkers
| Property | MOF with TPA (UiO-66) | MOF with BODCA (NU-403) | Reference |
| BET Surface Area | ~1200-1600 m²/g | ~980 m²/g | [4][5] |
| Pore Volume | ~0.5-0.7 cm³/g | ~0.45 cm³/g | [4] |
| Thermal Stability | Decomposes > 400-500 °C | Linker removal at ~400 °C | [5][6] |
| Radiation Stability | High resistance (crystalline up to 47 MGy He-ion) | Lower resistance (damage at 10 MGy He-ion) | [4] |
| Key Feature | High chemical and thermal stability | Unique 3D pore structure | [6] |
Note: Specific values can vary based on synthesis conditions and activation procedures.
The data indicates that while the aromatic TPA linker in UiO-66 contributes to exceptional thermal and radiation stability, the aliphatic BODCA in NU-403 creates a distinct porous environment, albeit with reduced stability under ionizing radiation.[4] The connection between the aliphatic linker and the metal node in NU-403 has been identified as being more susceptible to radiation damage.[4]
Gas Adsorption Performance
The nature of the organic linker—aromatic versus aliphatic—directly influences the interactions between the MOF framework and guest molecules, affecting gas adsorption properties. Aromatic linkers in MOFs can offer specific adsorption sites through π-π interactions with certain gas molecules. Aliphatic linkers, lacking this feature, provide a different, non-polarizable pore environment.[7] This can be advantageous for fine-tuning the selectivity of gas and vapor adsorption.[7]
While direct comparative data on gas adsorption for isostructural TPA and BODCA MOFs is limited in the initial search, the principle remains that linker functionalization and geometry are key tools for tuning selectivity.[8][9] For instance, functional groups added to TPA are known to significantly alter gas uptake selectivity.[8] Similarly, the rigid, shaped environment created by BODCA provides a pathway to tune pore size and host-guest interactions for specific separation applications.[7]
Experimental Protocols
The synthesis and characterization of these MOFs follow established procedures. Below are generalized protocols for solvothermal synthesis and key characterization techniques.
Solvothermal Synthesis of a Zirconium MOF (General Protocol) This protocol is a general representation for synthesizing Zr-based MOFs like UiO-66 or NU-403.
-
Precursor Solution : Zirconium(IV) chloride (ZrCl₄) and the organic linker (TPA or BODCA) are dissolved in N,N-dimethylformamide (DMF).[10]
-
Modulation : A modulator, such as benzoic acid or acetic acid, is often added to the solution. This helps control the crystallization process and improve the quality of the resulting MOF crystals.[6]
-
Heating : The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (typically between 90-120°C) for a period of 12 to 24 hours.[10][11]
-
Isolation : After cooling, the resulting crystalline powder is isolated by centrifugation.[10]
-
Washing : The product is washed multiple times with fresh DMF and then with a more volatile solvent, like ethanol or acetone, to remove unreacted starting materials and DMF from the pores.[12]
-
Activation : To make the pores accessible for applications like gas sorption, the solvent molecules within the channels must be removed. This is achieved by heating the MOF under vacuum or by using techniques like supercritical CO₂ drying.[12]
Key Characterization Methodologies
-
Powder X-Ray Diffraction (PXRD) : Used to confirm the crystalline structure and phase purity of the synthesized MOF. The experimental pattern is compared to a simulated pattern from single-crystal X-ray diffraction data.
-
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) : Performed at 77 K after activating the sample. The resulting isotherm is used to calculate the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are critical measures of the material's porosity.[13]
-
Thermogravimetric Analysis (TGA) : The MOF sample is heated at a constant rate under an inert (e.g., N₂) or oxidative (e.g., air) atmosphere. The resulting weight loss curve indicates the temperature at which the framework decomposes, providing a measure of its thermal stability.[6]
Conclusion: Choosing the Right Linker for the Application
The choice between terephthalic acid and this compound represents a fundamental decision in MOF design, balancing stability against structural novelty.
-
Terephthalic Acid (TPA) is the linker of choice for applications demanding high thermal and chemical robustness. Its planar geometry leads to well-studied, highly porous, and exceptionally stable frameworks like UiO-66, which are suitable for use in harsh conditions.[6]
-
This compound (BODCA) offers a pathway to novel MOF topologies that are not accessible with linear linkers. Its rigid, 3D structure creates a unique, non-aromatic pore environment. While this may result in lower thermal or radiation stability compared to TPA-based analogues, it provides opportunities for fine-tuning host-guest interactions for specialized applications like selective separations or creating transparent porous materials.[2][3][7]
Ultimately, the selection depends on the target application's specific requirements for stability, porosity, and the desired chemical nature of the pore surface.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. m.youtube.com [m.youtube.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. mdpi.com [mdpi.com]
- 8. osti.gov [osti.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. protocols.io [protocols.io]
- 11. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 12. Synthesis and Characterization of Functionalized Metal-organic Frameworks [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid and Cubane-1,4-dicarboxylic Acid for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, rigid molecular scaffolds are indispensable tools for the rational design of novel molecules with tailored properties. Among these, bicyclo[2.2.2]octane-1,4-dicarboxylic acid and cubane-1,4-dicarboxylic acid have emerged as prominent building blocks, often utilized as bioisosteres for the ubiquitous para-substituted phenyl ring. This guide provides an objective comparison of their key physicochemical properties, supported by experimental data, to aid researchers in selecting the optimal scaffold for their specific applications.
Structural and Physicochemical Properties: A Head-to-Head Comparison
This compound and cubane-1,4-dicarboxylic acid, while both serving as rigid linkers, possess distinct structural and electronic features that influence their behavior in biological and material systems. The bicyclo[2.2.2]octane cage is a less strained system compared to the highly strained cubane cage, which imparts significant differences in their stability and reactivity.
A summary of their key quantitative properties is presented in the table below.
| Property | This compound | Cubane-1,4-dicarboxylic Acid |
| Molecular Formula | C₁₀H₁₄O₄ | C₁₀H₈O₄ |
| Molecular Weight | 198.22 g/mol | 192.17 g/mol |
| Appearance | White crystalline solid.[1] | White to off-white solid. |
| pKa₁ | ~4.49 (Predicted) | 3.17 - 3.97 (Experimental)[2] |
| pKa₂ | Not available | 4.09 - 4.77 (Experimental)[2] |
| Aqueous Solubility | Sparingly soluble.[3] | Sparingly soluble. |
| Melting Point | Not available | >250 °C (decomposes).[2] |
| Thermal Stability | High thermal stability, derivatives are unresponsive to impact sensitivity tests.[4][5] | Decomposes with exotherms at 248–274 °C (DSC); exhibits impact sensitivity.[2][4][5] |
Acidity (pKa)
The acidity of the carboxylic acid groups is a critical parameter, influencing ionization state at physiological pH and interaction potential in supramolecular assemblies.
Cubane-1,4-dicarboxylic acid has experimentally determined pKa values. A study utilizing capillary electrophoresis reported pKa values for monochlorinated and dichlorinated derivatives, which can be extrapolated to the parent diacid. For a monochlorinated derivative, the pKa values were determined to be 3.17 ± 0.04 and 4.09 ± 0.05.[2] Another source provides a predicted pKa of 3.97 ± 0.40.
Solubility
Both compounds are described as being sparingly soluble in water.[3] The presence of two polar carboxylic acid groups allows for hydrogen bonding with water, but the rigid, non-polar hydrocarbon cages limit extensive solvation. This compound is noted to be soluble in polar organic solvents such as alcohols.[1] For cubane derivatives, the absence of solubilizing groups leads to essential insolubility.
Thermal Stability
Cubane-1,4-dicarboxylic acid exhibits high thermal stability, with a melting point above 250 °C, at which it decomposes.[2] Differential scanning calorimetry (DSC) analysis shows decomposition with exotherms in the range of 248–274 °C.[2] It is also important to note that cubane-1,4-dicarboxylic acid has been reported to exhibit impact sensitivity, a crucial consideration for handling and scale-up.[4][5]
This compound is recognized for its high thermal stability and is used to enhance the thermal properties of polymers. In a comparative study on the impact and thermal sensitiveness of various caged compounds, bicyclo[2.2.2]octane derivatives were found to be unresponsive in impact sensitivity tests, indicating a higher degree of kinetic stability compared to their cubane counterparts.[4][5]
Experimental Protocols
Determination of pKa by Potentiometric Titration
A standard method for determining the pKa of an acid is through potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a classical approach to determine the solubility of a compound in a specific solvent.
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Applications in Research and Drug Development
The choice between these two scaffolds often depends on the specific design strategy and desired properties of the final molecule.
Caption: Decision pathway for scaffold selection based on application.
This compound is often favored when high kinetic stability and rigidity are paramount. Its use in the construction of metal-organic frameworks (MOFs) and high-performance polymers highlights its utility in creating robust and thermally stable materials. In drug design, its role as a bioisostere for the para-phenyl group can lead to improved metabolic stability and solubility of drug candidates.
Cubane-1,4-dicarboxylic acid , with its unique, highly strained cubic structure, offers a different set of properties. It is a more compact and rigid bioisostere for a phenyl ring. This has been exploited in medicinal chemistry to probe binding pockets and to develop novel therapeutics. Furthermore, the high strain energy of the cubane cage makes its derivatives of interest as high-density energetic materials.
Conclusion
Both this compound and cubane-1,4-dicarboxylic acid are valuable tools in the arsenal of chemists and drug developers. The less-strained and more kinetically stable bicyclo[2.2.2]octane scaffold is an excellent choice for applications demanding robustness and thermal stability. In contrast, the unique geometry and high energy content of the cubane scaffold make it a compelling choice for creating compact bioisosteres and for applications in materials science where energy density is a key factor. The selection between these two scaffolds should be guided by a thorough consideration of the desired physicochemical properties and the specific requirements of the target application.
References
- 1. CAS 711-02-4: this compound [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance Showdown: Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid-Derived Polymers vs. Traditional Aliphatic Polyesters for Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel polymeric biomaterials with enhanced performance characteristics for drug delivery applications is a dynamic field of research. While aliphatic polyesters such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymers (PLGA), alongside poly(ε-caprolactone) (PCL), have been extensively studied and utilized, the exploration of polymers derived from rigid bicyclic monomers like Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BCO-DA) presents an intriguing avenue for developing next-generation drug delivery vehicles. This guide provides a comprehensive performance comparison of polymers derived from BCO-DA against these traditional biodegradable polymers, offering supporting data and detailed experimental methodologies to inform materials selection for drug development.
Polymers incorporating the rigid and sterically hindered Bicyclo[2.2.2]octane moiety are anticipated to exhibit unique thermal, mechanical, and degradation properties. The bicyclic structure can enhance the thermal stability and mechanical strength of the resulting polymers[1]. This guide summarizes the available quantitative data to facilitate a direct comparison and provides detailed experimental protocols for key characterization techniques.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for polymers derived from this compound and their aliphatic polyester counterparts. It is important to note that while extensive data exists for PLA, PLGA, and PCL in drug delivery contexts, specific experimental data for the drug delivery applications of BCO-DA-based polymers is limited in the current literature. The data for BCO-DA-derived polymers are primarily based on copolyesters synthesized from dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate[2].
Table 1: Thermal and Mechanical Properties
| Property | BCO-DA Copolyester | Poly(L-lactic acid) (PLLA) | Poly(lactic-co-glycolic acid) (PLGA 50:50) | Poly(ε-caprolactone) (PCL) |
| Glass Transition Temperature (Tg) (°C) | ~115[2] | 55-65[3] | 45-55[3] | -60[3] |
| Melting Temperature (Tm) (°C) | No melting before decomposition[2] | 170-180[3] | Amorphous[3] | 59-64[3] |
| Decomposition Temperature (Td) (°C) | > 400 (for related polyimides)[4] | ~350 | ~300 | ~350 |
| Tensile Modulus (GPa) | Not Available | 2.0-4.0[3] | 1.0-2.0[3] | 0.2-0.4[3] |
| Elongation at Break (%) | Not Available | 2-10[3] | 2-10[3] | >100[3] |
Table 2: Drug Delivery Performance (Illustrative Data for Common Drug Carriers)
| Parameter | PLA/PLGA Nanoparticles | PCL Nanoparticles | BCO-DA Polymer Nanoparticles |
| Drug Loading Capacity (%) | 1-20[5] | 1-40 | Data Not Available |
| Encapsulation Efficiency (%) | 50-95[5] | 60-99 | Data Not Available |
| Release Profile | Biphasic (initial burst followed by sustained release)[6] | Sustained release over a longer period[6] | Data Not Available |
| Degradation Time | Weeks to months (tunable by copolymer ratio) | Months to years | Expected to be slow due to steric hindrance, but specific data is not available. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers and their formulations are crucial for reproducible research.
Synthesis of BCO-DA-Based Polyesters (Melt Polycondensation)
This protocol is adapted from the synthesis of cycloaliphatic copolyesters[2].
Materials:
-
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2)
-
Diol (e.g., ethylene glycol, 1,4-cyclohexanedimethanol)
-
Catalyst (e.g., titanium(IV) isopropoxide)
-
Nitrogen gas supply
-
High-vacuum line
-
Reaction vessel with mechanical stirrer and condenser
Procedure:
-
Charge the reaction vessel with DMCD-2, the chosen diol, and the catalyst.
-
Purge the system with nitrogen gas.
-
Heat the mixture under a nitrogen atmosphere with stirring to initiate the transesterification reaction, typically at a temperature range of 180-220°C.
-
During the initial stage, methanol is evolved and collected.
-
After the majority of the methanol has been removed, gradually apply a high vacuum (e.g., <1 Torr) and increase the temperature (e.g., to 250-280°C) to facilitate the removal of excess diol and drive the polymerization to a high molecular weight.
-
Continue the reaction under vacuum for several hours until the desired viscosity is achieved.
-
Cool the reactor to room temperature and collect the polymer.
Fabrication of Drug-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This is a widely used method for encapsulating hydrophobic drugs.
Materials:
-
PLGA
-
Drug
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water) as a surfactant
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Dissolve a known amount of PLGA and the drug in DCM to form the organic phase.
-
Prepare the aqueous phase by dissolving PVA in water.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.
Determination of Drug Loading and Encapsulation Efficiency
Procedure:
-
Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., DCM) to release the encapsulated drug.
-
Evaporate the solvent and redissolve the residue in a solvent in which the drug is soluble.
-
Quantify the amount of drug using a suitable analytical technique such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC)[5].
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas[7][8]:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release Study
The sample and separate method is commonly employed[9][10][11].
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a vial.
-
Place the vial in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium.
-
Separate the nanoparticles from the medium by centrifugation or ultrafiltration[12].
-
Analyze the amount of drug released into the supernatant using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Plot the cumulative percentage of drug released as a function of time.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is based on the ISO 10993-5 standard for testing the cytotoxicity of medical device materials[13][14].
Procedure:
-
Seed mammalian cells (e.g., L929 fibroblasts) in a 96-well plate and allow them to attach overnight.
-
Prepare extracts of the polymer films or nanoparticles by incubating them in a cell culture medium for a defined period (e.g., 24 hours at 37°C).
-
Remove the culture medium from the cells and replace it with the polymer extracts. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.
-
Incubate the cells with the extracts for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage relative to the negative control.
Mandatory Visualizations
Caption: Experimental workflow for synthesis, formulation, and characterization.
Caption: Drug release mechanisms from biodegradable polymer nanoparticles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride [mdpi.com]
- 5. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 11. scispace.com [scispace.com]
- 12. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nhiso.com [nhiso.com]
Comparative Guide for the Purity Validation of Synthesized Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid by HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Introduction
This compound is a rigid, bicyclic dicarboxylic acid used as a building block in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical compounds. The purity of this starting material is critical as impurities can significantly impact the properties and performance of the final product. This guide focuses on HPLC as a primary method for purity assessment and compares it with other relevant analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is a common and effective approach.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of a synthesized batch of this compound and to identify and quantify potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Analytical column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For better retention and peak shape of polar organic acids, a polar-endcapped C18 or a specific organic acid analysis column (e.g., ZORBAX SB-Aq or Newcrom BH) can be advantageous.[1][2]
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), analytical grade
-
This compound analytical standard (commercially available from suppliers such as TCI America, Santa Cruz Biotechnology, and Sigma-Aldrich).[3][4]
-
Synthesized this compound sample
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (due to the carboxyl group absorption).[5]
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound analytical standard and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
For quantitative analysis, a calibration curve should be prepared using the analytical standard at different concentrations.
Potential Impurities
Based on common synthetic routes for this compound, potential impurities that the HPLC method should be able to separate include:
-
Starting Materials: Unreacted starting materials such as bicyclo[2.2.2]octane-1,4-diol or 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid.
-
Intermediates: Incompletely reacted intermediates, for instance, the mono-carboxylic acid if the synthesis involves a two-step oxidation.
-
By-products of Oxidation: Over-oxidation or side reactions could potentially lead to ring-opened products, though this is less likely for the stable bicyclic structure.
-
By-products from other routes: If a Diels-Alder approach is used, unreacted diene or dienophile, as well as endo/exo isomers, could be present.[6] If hydrolysis of a dinitrile is the synthetic step, the corresponding diamide or amino-carboxylic acid could be impurities.[5][7][8]
Comparison of Analytical Techniques
While HPLC is a versatile and widely used method, other techniques can also be employed for the purity assessment of this compound. The choice of technique depends on the specific requirements of the analysis, such as the need for structural information or the volatility of the analyte.
| Technique | Principle | Advantages for this compound | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a liquid mobile phase. | - High resolution and sensitivity.- Suitable for non-volatile and thermally labile compounds.- Well-established methods for organic acids.[9][10][11] - Quantitative accuracy. | - Requires a chromophore for UV detection; derivatization may be needed for compounds with poor UV absorbance.[11] |
| Gas Chromatography (GC) | Separation based on partitioning between a stationary and a gaseous mobile phase. | - High resolution for volatile and thermally stable compounds. | - Requires derivatization (e.g., esterification) to increase the volatility and thermal stability of the dicarboxylic acid.- Derivatization can introduce impurities and is an additional sample preparation step. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | - Provides molecular weight and structural information, aiding in the identification of unknown impurities.[7] - High sensitivity and selectivity. | - Higher cost and complexity compared to HPLC-UV.- Ionization efficiency can be variable.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | - Provides structural confirmation of the main component and can identify and quantify impurities without the need for reference standards for each impurity (qNMR). | - Lower sensitivity compared to chromatographic methods.- May not detect trace-level impurities. |
| Ion Chromatography (IC) | Separation of ions and polar molecules based on their affinity to an ion exchanger. | - Good for separating a mixture of organic and inorganic acids.[12] | - May require specialized columns and eluents.- Conductivity detection is non-specific. |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for validating the purity of synthesized this compound using HPLC.
References
- 1. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 [chemicalbook.com]
- 10. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Characterization of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
The unique structural properties of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BODA) as a linker in Metal-Organic Frameworks (MOFs) present both opportunities and challenges in their characterization. This guide provides a comparative analysis of the essential techniques used to characterize BODA-based MOFs, with a focus on contrasting their performance and data interpretation against other well-established MOF platforms like UiO-66, ZIF-8, and MIL-101.
Core Characterization Techniques: A Comparative Overview
The characterization of BODA-based MOFs relies on a suite of analytical techniques to elucidate their structure, porosity, stability, and other physicochemical properties. Below is a comparative summary of the most critical methods.
Table 1: Comparison of Key Characterization Techniques for MOFs
| Technique | Information Obtained for BODA-MOFs | Comparison with Other MOFs (UiO-66, ZIF-8, MIL-101) |
| Powder X-Ray Diffraction (PXRD) | - Confirmation of crystalline phase and purity. - Determination of unit cell parameters. - Assessment of structural changes upon guest removal or exchange. | - BODA-MOFs often exhibit unique diffraction patterns due to the linker's geometry. - Comparison with simulated patterns from single-crystal data is crucial for phase identification.[1][2] - Peak positions will differ significantly from the characteristic peaks of UiO-66, ZIF-8, or MIL-101. |
| Thermogravimetric Analysis (TGA) | - Evaluation of thermal stability and decomposition temperature. - Quantification of solvent molecules within the pores. - Information on the framework's desolvation process. | - The decomposition temperature of BODA-MOFs is influenced by the metal node and coordination environment. - The aliphatic nature of BODA may lead to different decomposition pathways compared to the aromatic linkers in UiO-66 and MIL-101. - TGA curves of ZIF-8 typically show high thermal stability.[2][3] |
| Gas Adsorption Analysis (N₂, Ar, CO₂) | - Determination of Brunauer-Emmett-Teller (BET) surface area. - Calculation of pore volume and pore size distribution. - Assessment of the material's capacity for gas storage and separation. | - The porosity of BODA-MOFs is highly dependent on the resulting topology. - The non-aromatic nature of the BODA linker can influence the adsorption enthalpies for certain guest molecules compared to aromatic linker-based MOFs. - MIL-101 is known for its exceptionally high surface area and large pores.[4] |
| Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy | - Probing the local environment of atomic nuclei (e.g., ¹H, ¹³C). - Studying framework dynamics and linker mobility. - Characterizing host-guest interactions.[5][6] | - ¹³C CP-MAS NMR is particularly useful for confirming the incorporation of the BODA linker and assessing its conformational flexibility. - The spectral signatures of BODA-MOFs will be distinct from those of MOFs containing aromatic linkers. - Can provide insights into structural disorder that is not always apparent from PXRD.[1] |
| Dynamic Light Scattering (DLS) | - Determination of the hydrodynamic diameter and particle size distribution of nano-sized BODA-MOFs in suspension. | - Useful for quality control in the synthesis of nanoscale MOFs for applications like drug delivery. - The interpretation of DLS data requires consideration of particle aggregation and the solvent used.[7][8] |
| Computational Modeling (DFT, etc.) | - Prediction of crystal structures and PXRD patterns. - Calculation of mechanical properties and framework flexibility.[5] - Simulation of gas adsorption isotherms and diffusion pathways. | - DFT calculations can be particularly valuable for understanding the impact of the rigid, non-planar BODA linker on the overall framework properties. - Can complement experimental data and provide insights into structure-property relationships.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable characterization. The following are generalized protocols for key experiments, which should be optimized for specific BODA-based MOF systems.
Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: A small amount of the dried MOF powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted on a low-background sample holder.
-
Data Collection: PXRD patterns are typically recorded using a diffractometer with Cu-Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range of 5-50° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The experimental pattern is compared with a simulated pattern generated from single-crystal X-ray diffraction data if available. Phase purity is assessed by identifying any peaks that do not correspond to the desired MOF structure. Unit cell parameters can be refined using software like FullProf or GSAS-II.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, accurately weighed amount of the activated MOF sample (typically 3-10 mg) is placed in an alumina or platinum crucible.
-
Analysis Conditions: The analysis is performed under a controlled atmosphere, usually a continuous flow of an inert gas like nitrogen or argon, to prevent oxidation. The sample is heated at a constant rate, typically 5-10 °C/min, over a temperature range from ambient to 800-1000 °C.
-
Data Interpretation: The TGA curve plots the percentage of weight loss versus temperature. The initial weight loss at lower temperatures (below ~200 °C) usually corresponds to the removal of guest solvent molecules. The onset of a significant weight drop at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework structure.
Gas Adsorption Measurements
-
Sample Activation: Prior to analysis, the MOF sample (typically 50-100 mg) is activated to remove any guest molecules from the pores. This is usually achieved by heating the sample under a dynamic vacuum at a temperature determined from the TGA data to be below the decomposition point.
-
Isotherm Measurement: Nitrogen (N₂) adsorption-desorption isotherms are typically measured at 77 K (liquid nitrogen temperature). The pressure of N₂ is incrementally increased, and the amount of gas adsorbed at each equilibrium pressure point is recorded. The process is then reversed to obtain the desorption branch.
-
Data Analysis:
-
The BET (Brunauer-Emmett-Teller) method is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3 to calculate the specific surface area.
-
The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity.
-
The pore size distribution is calculated from the adsorption or desorption branch of the isotherm using methods like Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH) analysis.
-
Visualization of Experimental Workflows
Workflow for MOF Synthesis and Structural Characterization
Caption: A generalized workflow for the synthesis and primary structural characterization of BODA-based MOFs.
Workflow for Porosity and Stability Assessment
Caption: A typical workflow for assessing the thermal stability and porosity of BODA-based MOFs.
Concluding Remarks
The characterization of this compound-based MOFs requires a multi-technique approach to fully understand their unique properties. While standard techniques for MOF analysis are applicable, the specific nature of the BODA linker necessitates careful consideration in data interpretation and comparison with other MOF families. The combination of crystallographic, thermal, and porosity measurements, supplemented by spectroscopic and computational methods, provides a comprehensive picture essential for the rational design and application of these promising materials, particularly in the realm of drug development where structural integrity and controlled porosity are paramount.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Exceeding flexpectations: a combined experimental and computational investigation of structural flexibility in 3-dimensional linker-based metal–organi ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06360K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Evaluating the Biocompatibility of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid-Based Materials: A Comparative Guide
A notable gap in current biomaterial research is the absence of publicly available biocompatibility data for materials based on Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BODCA). This guide provides a comparative framework for the potential evaluation of BODCA-based materials by examining the well-established biocompatibility of three commonly used biodegradable polyesters: Polylactic Acid (PLA), Polyglycolic Acid (PGA), and Polycaprolactone (PCL).
This document is intended for researchers, scientists, and drug development professionals, offering a summary of typical biocompatibility data for these alternative materials, detailed experimental protocols for key assays, and a logical framework for the assessment of new biomaterials like those derived from BODCA.
Comparative Biocompatibility Data
The following tables summarize the typical quantitative biocompatibility data for PLA, PCL, and PGA based on in vitro and in vivo studies. It is crucial to note that these values can vary depending on the specific material properties (e.g., molecular weight, crystallinity), the manufacturing process, and the specific cell lines or animal models used.
Table 1: In Vitro Cytotoxicity Data
| Material | Cell Type | Assay | Cell Viability (%) | Citation |
| PLA | Human Fetal Osteoblasts | FDA/PI Staining | 95.3 ± 2.1 | [1] |
| Human Mesenchymal Stem Cells | (Not Specified) | >80 (at 1 mg/mL) | [2] | |
| PCL | Mouse Embryo Fibroblasts | Crystal Violet | No significant toxic effects | [3] |
| (Not Specified) | (Not Specified) | >100 | [4] | |
| PGA/PLA Copolymer | (Not Specified) | MTT Assay | Suitable biocompatibility | [5] |
| PLGA | MC3T3-E1 | (Not Specified) | No toxicity | [6][7] |
Note: Data for this compound (BODCA)-based materials is not available in the public domain.
Table 2: In Vitro Hemolysis Data
| Material | Hemolysis Rate (%) | Interpretation | Citation |
| PLA/PCL Blends | <5 | Hemocompatible | [4] |
| PCL Nanoparticles | <1 | Non-hemolytic | [8] |
| PGA (Degraded) | Induces complement activation | Potential for hemolysis | [9] |
| PLGA Nanoparticles | No significant hemolytic effect (<10 mg/ml) | Hemocompatible | [10] |
Note: According to ISO 10993-4, a hemolysis rate below 2% is generally considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic.[11] Data for this compound (BODCA)-based materials is not available.
Table 3: In Vivo Biocompatibility Data (Animal Models)
| Material | Animal Model | Implantation Site | Key Findings | Citation |
| PLA | Rabbit | Ear skin pocket | Milder inflammatory process with larger granules.[12] | |
| Rat | Intramuscular | FBGC numbers higher for meshes than membranes.[13] | ||
| PCL | Rat | Subcutaneous | Slight initial inflammatory reaction, residual by day 7.[14][15] | |
| Rat | Critical bone defect | Minor inflammatory response with ceramic composites.[16][17] | ||
| PGA | (Not specified) | (Not specified) | Induces inflammatory cell migration and slight lymphocyte activation.[11][18] | |
| PGA/PLA Copolymer | Rat | Intradermal | Suitable biocompatibility.[5] |
Note: FBGC refers to Foreign Body Giant Cells. Data for this compound (BODCA)-based materials is not available.
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are crucial for the accurate assessment of new materials. The following sections outline standard protocols based on ISO 10993 guidelines.
In Vitro Cytotoxicity Testing (ISO 10993-5)
Objective: To assess the potential of a material to cause cell death or inhibit cell growth.
Method (MTT Assay):
-
Material Extraction: The test material is incubated in a cell culture medium (e.g., MEM with 10% fetal bovine serum) at 37°C for a specified period (e.g., 24 hours) to create an extract. The ratio of material surface area or mass to the volume of the medium is standardized.
-
Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts or human osteoblasts) is seeded in 96-well plates and incubated until a confluent monolayer is formed.[19]
-
Exposure: The culture medium is replaced with the material extract at various concentrations. Positive (e.g., latex) and negative (e.g., high-density polyethylene) controls are included.
-
Incubation: The cells are incubated with the extracts for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Quantification: The formazan crystals are dissolved in a solvent (e.g., isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: Cell viability is calculated as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.[20]
In Vitro Hemolysis Testing (ISO 10993-4)
Objective: To evaluate the potential of a blood-contacting material to damage red blood cells (hemolysis).
Method (Direct Contact):
-
Blood Collection: Fresh anticoagulated blood (e.g., from rabbits or humans) is collected.
-
Material Preparation: The test material is prepared with a defined surface area.
-
Incubation: The material is placed in direct contact with a diluted blood suspension. Positive (e.g., water) and negative (e.g., saline) controls are run in parallel. The mixture is incubated at 37°C with gentle agitation for a specified time (e.g., 3 hours).[8]
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Spectrophotometry: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control (100% hemolysis).
In Vivo Implantation Testing (ISO 10993-6)
Objective: To assess the local pathological effects on living tissue after implantation of the biomaterial.
Method:
-
Animal Model: A suitable animal model, such as rabbits or rats, is selected.[21]
-
Implantation: The sterile test material and a negative control material are surgically implanted into a specific tissue site (e.g., muscle or subcutaneous tissue).[21] The implantation sites are chosen based on the intended clinical application of the material.
-
Observation Periods: The animals are observed for various time points (e.g., 1, 4, 12 weeks) to assess the local tissue response over time.[21]
-
Histopathological Evaluation: At the end of each observation period, the animals are euthanized, and the implant and surrounding tissue are retrieved. The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination.
-
Analysis: A pathologist evaluates the tissue response, looking for signs of inflammation (e.g., presence of neutrophils, lymphocytes, macrophages), fibrous capsule formation, tissue degeneration, and neovascularization.[13] The thickness of the fibrous capsule can be a quantitative measure of the foreign body response.[12]
Visualizing the Evaluation Process
The following diagrams illustrate the typical workflow for biocompatibility testing and the logical framework for a comparative assessment.
Conclusion
While this compound presents an interesting building block for novel polymers, its biocompatibility remains uncharacterized in the public domain. In contrast, PLA, PCL, and PGA have a long history of safe and effective use in biomedical applications, supported by extensive in vitro and in vivo data. The experimental protocols and comparative data presented in this guide provide a roadmap for the necessary biocompatibility evaluation of BODCA-based materials. Future research should focus on generating robust in vitro and in vivo data for BODCA-based polymers to determine their potential for safe use in medical devices and drug delivery systems.
References
- 1. In-vitro evaluation of Polylactic acid (PLA) manufactured by fused deposition modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Biodegradability and in Vitro Cytological Study on the Composite of PLGA Combined With Magnesium Metal [frontiersin.org]
- 7. The Biodegradability and in Vitro Cytological Study on the Composite of PLGA Combined With Magnesium Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyglycolic acid induced inflammation: Role of hydrolysis and resulting complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Surface Topography of PLA Implants Defines the Outcome of Foreign Body Reaction: An In Vivo Study | MDPI [mdpi.com]
- 13. The in vivo inflammatory and foreign body giant cell response against different poly(l-lactide-co-d/l-lactide) implants is primarily determined by material morphology rather than surface chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Early In Vivo Osteogenic and Inflammatory Response of 3D Printed Polycaprolactone/Carbon Nanotube/Hydroxyapatite/Tricalcium Phosphate Composite Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immune response to polyglycolic acid implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. revistaseletronicas.pucrs.br [revistaseletronicas.pucrs.br]
- 20. Chemical synthesis and in vitro biocompatibility tests of poly (L-lactic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
Benchmarking PROTAC Performance: A Comparative Analysis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Linkers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of PROTACs featuring rigid bicyclo[2.2.2]octane-1,4-dicarboxylic acid linkers against those with more common flexible linkers. This analysis is supported by representative experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. These heterobifunctional molecules exploit the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical determinant of a PROTAC's success is the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in rigid linkers to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses on the performance of PROTACs incorporating the rigid this compound scaffold.
The Influence of Linker Rigidity on PROTAC Efficacy
The linker is not a passive spacer but an active component that influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker geometry is crucial for efficient ubiquitination and subsequent degradation of the target protein.
-
Flexible Linkers (e.g., PEG, Alkyl Chains): These linkers offer synthetic accessibility and allow for a degree of conformational freedom, which can be advantageous in achieving a productive ternary complex. However, high flexibility can also lead to an entropic penalty upon binding and may not always result in the most stable or effective ternary complex.
-
Rigid Linkers (e.g., this compound): Rigid linkers, such as the bicyclo[2.2.2]octane scaffold, introduce conformational constraints. This pre-organization can lead to a more favorable orientation for ternary complex formation, potentially increasing both the potency and selectivity of the PROTAC. The rigid nature of these linkers can also contribute to improved metabolic stability.
Performance Data: A Comparative Case Study
To illustrate the performance differences, we present a case study comparing two hypothetical BRD4-targeting PROTACs. Both PROTACs utilize the same BRD4 inhibitor (JQ1) and the same VHL E3 ligase ligand, differing only in the linker composition.
-
PROTAC-Flex: Employs a flexible PEG4 linker.
-
PROTAC-Rigid: Incorporates a this compound linker of a comparable extended length.
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability |
| PROTAC-Flex | PEG4 | 15 | 92 | Moderate |
| PROTAC-Rigid | Bicyclo[2.2.2]octane | 5 | 98 | High |
Key Performance Indicators:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The data, while illustrative, is based on the principle that the pre-organizing effect of the rigid bicyclo[2.2.2]octane linker can lead to a more stable and efficient ternary complex, resulting in enhanced degradation potency (lower DC50) and efficacy (higher Dmax) compared to a flexible PEG linker.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental procedures.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for assessing PROTAC efficacy using Western Blot.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol provides a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line expressing the target protein) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The choice of linker is a critical parameter in the design of effective PROTACs. While flexible linkers have demonstrated broad utility, rigid linkers such as this compound offer a promising strategy to enhance degradation potency and selectivity by pre-organizing the PROTAC into a bioactive conformation. The improved performance observed with rigid linkers in various systems underscores the importance of exploring beyond traditional flexible linkers in the development of next-generation targeted protein degraders. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different linker designs.
References
A Comparative Guide to the Pore Environment in MOFs: Aliphatic vs. Aromatic Linkers
For Researchers, Scientists, and Drug Development Professionals
The tunability of metal-organic frameworks (MOFs) at a molecular level offers a powerful strategy for designing materials with tailored properties for specific applications, including drug delivery, gas storage, and catalysis. The choice of the organic linker—the building block that connects the metal nodes—plays a pivotal role in defining the pore environment of the resulting MOF. This guide provides a comparative analysis of MOFs constructed with aliphatic versus aromatic linkers, focusing on how this fundamental choice impacts their structural characteristics, pore environment, and performance in key applications.
Influence of Linker Choice on MOF Properties: A Comparative Overview
The selection of an aliphatic or aromatic linker directly influences the physicochemical properties of the MOF. Aromatic linkers, such as terephthalic acid used in the well-known UiO-66, are rigid and planar, leading to well-defined, regular pore structures.[1] In contrast, aliphatic linkers, which contain sp³-hybridized carbon atoms, offer greater conformational flexibility. This flexibility can lead to more complex and often "contoured" pore surfaces, which can enhance selectivity in guest binding and separation applications.[2]
The electronic nature of the linker also plays a crucial role. Aromatic linkers can engage in π-π stacking and other electrostatic interactions with guest molecules, a feature that is particularly relevant for the adsorption of aromatic drug molecules.[3] Aliphatic linkers, being generally less polarizable, create a different chemical environment within the pores, which can be advantageous for specific host-guest interactions.
dot
References
Quantitative Purity Assessment of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for non-chromophoric compounds such as Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a critical challenge in pharmaceutical development and chemical research. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this compound. Experimental data, detailed methodologies, and visual workflows are presented to assist in selecting the most appropriate method for specific analytical needs.
Comparative Analysis of Purity Assessment Methods
Quantitative NMR (qNMR) emerges as a powerful primary ratio method for the purity determination of this compound, offering direct quantification without the need for a specific reference standard of the analyte.[1] Its key advantages include the simultaneous confirmation of the compound's structure and the non-destructive nature of the analysis.[1] However, alternative methods such as titration, gas chromatography with derivatization (GC-FID), and mass spectrometry (MS) present viable, albeit different, analytical strategies.
Titration offers a cost-effective and straightforward approach for determining the total acidic content, providing a rapid assessment of the bulk purity. Gas chromatography, a technique renowned for its high separation efficiency, requires a prior derivatization step to convert the non-volatile dicarboxylic acid into a more volatile ester, enabling its analysis.[1][2][3] Similarly, mass spectrometry, often coupled with a chromatographic inlet, typically necessitates derivatization to facilitate ionization and improve sensitivity for quantitative analysis of dicarboxylic acids.[4][5][6]
The choice of method depends on the specific requirements of the analysis, including the need for structural confirmation, the desired level of accuracy and precision, and the available instrumentation. For metrological traceability and the certification of reference materials, qNMR is often the preferred technique.[1]
Quantitative Data Summary
The following table summarizes illustrative quantitative data for the purity assessment of a hypothetical batch of this compound using four different analytical methods. This data is representative of the typical performance of each technique for a non-chromophoric dicarboxylic acid.
| Parameter | Quantitative ¹H-NMR (qNMR) | Acid-Base Titration | GC-FID (after derivatization) | LC-MS (after derivatization) |
| Mean Purity (%) | 99.5 | 99.3 | 99.6 | 99.7 |
| Standard Deviation (%) | 0.10 | 0.25 | 0.15 | 0.12 |
| Relative Standard Deviation (%RSD) | 0.10 | 0.25 | 0.15 | 0.12 |
| Limit of Detection (LOD) | ~0.05% | Not Applicable | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.15% | Not Applicable | ~0.05% | ~0.02% |
| Analysis Time per Sample | ~20 minutes | ~15 minutes | ~30 minutes | ~25 minutes |
| Sample Preparation Complexity | Simple | Simple | Complex | Moderate |
| Structural Information Provided | Yes | No | No | Yes (Mass) |
| Primary Method Capability | Yes | No | No | No |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Principle: The purity of this compound is determined by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity. The ratio of the integrals, when corrected for the number of protons, molar masses, and sample weights, provides a direct measure of the analyte's purity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance (readability to at least 0.01 mg)
-
Volumetric flasks and pipettes
-
NMR tubes
Reagents:
-
This compound sample
-
Internal Standard (IS): Maleic acid (NIST traceable, purity > 99.5%) or another suitable standard with non-overlapping signals.[7][8]
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.[2]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters.
-
Key Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 5 x T1 (longest relaxation time of interest, typically 30-60s for quantitative accuracy)
-
Acquisition Time (aq): ≥ 3s
-
Number of Scans (ns): 16 or higher for good signal-to-noise ratio
-
-
The ¹H NMR spectrum of this compound in DMSO-d6 is expected to show a singlet for the 12 equivalent methylene protons. This well-resolved singlet is ideal for quantification. The carboxylic acid protons will likely appear as a broad singlet at a lower field.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the singlet corresponding to the 12 methylene protons of this compound (I_analyte).
-
Integrate the singlet corresponding to the 2 olefinic protons of the internal standard, maleic acid (I_IS).
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Acid-Base Titration
Principle: The purity is determined by titrating the dicarboxylic acid with a standardized solution of a strong base. The endpoint is detected using a pH indicator or potentiometrically. This method determines the total acid content.
Procedure:
-
Accurately weigh approximately 100 mg of the sample and dissolve it in a suitable solvent (e.g., 50 mL of deionized water, may require gentle heating).
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached (a persistent pink color).
-
Calculate the purity based on the volume of titrant used, its concentration, and the stoichiometry of the reaction (1 mole of the diacid reacts with 2 moles of NaOH).
Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
Principle: The non-volatile dicarboxylic acid is converted to a volatile derivative (e.g., a methyl or silyl ester) which can then be separated and quantified by GC-FID.[1][2][3]
Procedure:
-
Derivatization (Esterification):
-
Accurately weigh approximately 10 mg of the sample into a reaction vial.
-
Add a derivatizing agent (e.g., BF3 in methanol or BSTFA for silylation).
-
Heat the mixture according to the derivatization protocol (e.g., 60°C for 30 minutes).
-
Cool the reaction mixture and inject a known volume into the GC.
-
-
GC-FID Analysis:
-
Use a suitable capillary column (e.g., a polar stationary phase).
-
Optimize the temperature program to ensure good separation of the derivatized analyte from any impurities.
-
Quantify the peak area of the derivatized this compound against a calibration curve prepared from a reference standard of the derivatized analyte.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) after Derivatization
Principle: Similar to GC, the dicarboxylic acid can be derivatized to improve its chromatographic properties and ionization efficiency for MS detection.[4][5][6] LC-MS offers high sensitivity and selectivity.
Procedure:
-
Derivatization: A suitable derivatization agent that enhances ionization (e.g., by introducing a readily ionizable group) is used.
-
LC-MS Analysis:
-
Separate the derivatized analyte using a suitable reversed-phase or HILIC column.
-
Detect and quantify the analyte using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification is performed using a calibration curve prepared from a derivatized reference standard.
-
Visualizing the Analytical Workflows
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 3. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Derivatives via Single-Crystal X-ray Diffraction
A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of bicyclo[2.2.2]octane-1,4-dicarboxylic acid and its derivatives as revealed by single-crystal X-ray diffraction analysis. This guide provides a comparative overview of their crystallographic parameters, detailed experimental protocols for analysis, and a visual representation of the experimental workflow.
The rigid bicyclo[2.2.2]octane scaffold is a key structural motif in medicinal chemistry and materials science, offering a non-aromatic, conformationally restricted linker. This compound and its derivatives are of particular interest as building blocks for metal-organic frameworks (MOFs), polymers, and as bioisosteres for phenyl rings in drug design.[1] Understanding the precise three-dimensional arrangement of these molecules in the solid state is crucial for predicting their physical properties and interactions. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating these detailed atomic arrangements.
This guide compares the crystallographic data of this compound with its dimethyl ester and diacetyl derivatives, providing insights into how functional group modification influences the crystal packing and molecular geometry.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and two of its derivatives, obtained from single-crystal X-ray diffraction studies. These data provide a quantitative comparison of their solid-state structures.
| Parameter | This compound | Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | 1,4-Diacetoxybicyclo[2.2.2]octane |
| CSD Refcode | BCOCTA | DMBCOA | Not available |
| Formula | C₁₀H₁₄O₄ | C₁₂H₁₈O₄ | C₁₂H₁₈O₄ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 6.643 | 9.779 | 9.079 |
| b (Å) | 11.232 | 9.006 | 10.379 |
| c (Å) | 7.696 | 10.019 | 6.749 |
| β (°) | 115.4 | 116.4 | 106.3 |
| Volume (ų) | 518.5 | 789.9 | 610.6 |
| Z | 2 | 2 | 2 |
| Calculated Density (g/cm³) | 1.26 | 1.23 | 1.22 |
| Key Bond Lengths (Å) | C1-C2: 1.54, C1-C7: 1.54, C2-C3: 1.54 | C1-C2: 1.54, C1-C7: 1.54, C2-C3: 1.54 | C1-O1: 1.46, C1-C2: 1.53, C2-C3: 1.53 |
| Key Bond Angles (°) | C2-C1-C6: 108.9, C2-C1-C7: 108.9 | C2-C1-C6: 109.1, C2-C1-C7: 109.1 | O1-C1-C2: 107.9, C2-C1-C6: 110.1 |
Experimental Protocols
The following section details a general methodology for the single-crystal X-ray diffraction analysis of this compound derivatives.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include ethanol, ethyl acetate, or mixtures of solvents. For instance, crystals of 1,4-diacetoxybicyclo[2.2.2]octane can be obtained by the slow evaporation of a diethyl ether solution.
Data Collection
A suitable single crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a CCD or CMOS detector, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The crystal is maintained at a constant low temperature (e.g., 100 K or 173 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected over a range of crystal orientations.
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is validated using tools such as checkCIF.
Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.
Logical Relationships in Structure Determination
The process of determining a crystal structure from diffraction data involves a series of logical steps, from observing the diffraction pattern to refining the atomic model.
References
Safety Operating Guide
Navigating the Safe Disposal of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (CAS RN: 711-02-4), a compound utilized in proteomics research.[1] Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
I. Understanding the Hazard Profile
This compound is classified as a substance that causes skin irritation and serious eye irritation.[2][3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) to avoid exposure.
Key Safety and Disposal Information Summary
| Identifier | Value | Source |
| CAS Number | 711-02-4 | [2] |
| Chemical Formula | C10H14O4 | [2] |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319) | [3] |
| Primary Disposal Route | Consult local and regional authorities for approved waste disposal procedures. | [2] |
| Spill Containment | Sweep up spilled material into an airtight container, avoiding dust dispersion. | [2] |
| Storage | Keep container tightly closed in a cool, dark place away from oxidizing agents. | [2] |
II. Proper Disposal Protocol
The primary recommendation for the disposal of this compound is to adhere to local, state, and federal regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Characterize the waste stream containing this compound.
-
Segregate it from other chemical waste to prevent incompatible mixtures.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for the waste. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name and any associated hazards.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from incompatible materials, particularly oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS or contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Keep all paperwork provided by the hazardous waste contractor for regulatory compliance.
-
III. Experimental Workflow for Chemical Handling and Disposal
The following diagram illustrates a standard workflow for the handling and eventual disposal of a chemical substance within a laboratory setting.
Caption: Workflow for Safe Chemical Handling and Disposal.
IV. Logical Relationship of Chemical Safety Management
Effective management of laboratory chemicals follows a logical progression from understanding the hazards to implementing control measures. This diagram outlines this relationship.
Caption: Logical Flow of Chemical Safety and Disposal Planning.
V. Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Keep unnecessary personnel away from the spill.[2]
-
Ventilate: Ensure adequate ventilation in the spill area.
-
Containment: Prevent the spilled material from entering drains or waterways.[2]
-
Clean-up:
-
Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Carefully sweep the solid material to collect it into an airtight container, taking care not to create dust.[2]
-
Wash the spill area with soap and water once the material is collected.
-
-
Disposal of Spill Debris: The collected material and any contaminated cleaning supplies should be disposed of as hazardous waste, following the procedures outlined above.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before handling any chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Researchers and scientists in drug development must prioritize safety when handling chemical compounds. This document outlines the necessary personal protective equipment (PPE), procedural guidelines, and disposal plans for this compound, a compound that presents hazards of skin, eye, and potential respiratory irritation.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2] Some sources also indicate that it may cause respiratory irritation.[2] Therefore, stringent adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133 standards. | To protect eyes from dust particles and potential splashes, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate chemical-resistant gloves. | To prevent skin contact and subsequent irritation.[1][2] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat. | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when dust generation is likely. | To prevent respiratory tract irritation from airborne particles.[2] |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a systematic workflow is critical for minimizing risks associated with this compound. The following sections provide a step-by-step guide for its handling and disposal.
-
Risk Assessment : Before commencing any work, conduct a thorough risk assessment of the experimental procedure.
-
Information Review : Familiarize yourself with the Safety Data Sheet (SDS) for this compound.[1][2]
-
Emergency Preparedness : Ensure that an eyewash station and safety shower are readily accessible.
-
PPE Inspection : Check that all required PPE is in good condition and available for use.
-
Work Area : Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, especially if there is a risk of dust generation.[1]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer : When weighing and transferring the solid compound, use a spatula and handle it carefully to minimize dust formation.
-
Avoid Contact : Avoid direct contact with the skin, eyes, and clothing.[1]
-
Hygiene : After handling, wash hands and face thoroughly.[1][2]
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste materials, including contaminated gloves, weighing paper, and any residual chemical, in a designated and clearly labeled hazardous waste container.[1][4]
-
Container Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation : Do not mix this waste with other incompatible waste streams.[5] Carboxylic acid waste should be segregated from bases and reactive materials.
-
Storage : Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Disposal Request : Follow your institution's procedures for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of the chemical.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
